molecular formula C12H23NO B1229347 1-Octylpyrrolidin-2-one CAS No. 2687-94-7

1-Octylpyrrolidin-2-one

Katalognummer: B1229347
CAS-Nummer: 2687-94-7
Molekulargewicht: 197.32 g/mol
InChI-Schlüssel: WPPOGHDFAVQKLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Octyl-2-pyrrolidone is a permeation enhancer and its effect in transport of steroidal permeants across hairless mouse skin was investigated via a parallel pathway skin model.>N-Octyl-2-pyrrolidone is a N-alkylpyrrolidine.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-octylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(13)14/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPOGHDFAVQKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036435
Record name 1-Octyl-2-pyrrolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless viscous liquid; [Aldrich MSDS]
Record name 2-Pyrrolidinone, 1-octyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octyl-2-pyrrolidinone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10251
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2687-94-7
Record name N-Octylpyrrolidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2687-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(n-Octyl)-2-pyrrolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 1-octyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octyl-2-pyrrolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(n-octyl)-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Pyrrolidinone, 1-octyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Caprylyl Pyrrolidone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8YJ26SB8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Octylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octylpyrrolidin-2-one, also known as N-octylpyrrolidone (NOP), is a versatile organic compound with a range of applications in various scientific and industrial fields.[1] Its unique combination of a polar lactam ring and a nonpolar octyl chain gives it valuable properties as a solvent, surfactant, and wetting agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and a logical workflow for property analysis. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant sectors.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a clear and concise overview of its fundamental characteristics.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₃NO[1][2]
Molecular Weight 197.32 g/mol [1][2]
CAS Number 2687-94-7[1][2]
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point 170-172 °C at 15 mmHg145 °C at 40 Pa[2]
Melting Point -25 °C[2]
Density 0.92 g/mL at 25 °C[2]
Refractive Index n20/D 1.465[2]
Flash Point 142 °C (closed cup)[2]
Solubility Sparingly soluble in water; Soluble in organic solvents
Vapor Pressure 0.03-0.08 Pa at 20 °C[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of the liquid.[4]

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner with a micro-burner attachment)

  • Liquid paraffin or other suitable heating bath fluid

Procedure:

  • Attach a small test tube containing 0.5-1 mL of this compound to a thermometer. The bulb of the thermometer should be level with the bottom of the test tube.

  • Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.

  • Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., liquid paraffin) to a level above the sample in the test tube.[5][6]

  • Gently heat the side arm of the Thiele tube.[4]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4][7] Record this temperature.

  • For accuracy, repeat the procedure to obtain a consistent value.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[8]

Apparatus:

  • Pycnometer or a graduated cylinder (10 mL or 25 mL)

  • Analytical balance

  • Thermometer

  • Water bath (optional, for temperature control)

Procedure:

  • Carefully clean and dry the pycnometer or graduated cylinder.

  • Measure the mass of the empty, dry container using an analytical balance.

  • Fill the container with this compound to a known volume. If using a pycnometer, fill it completely. If using a graduated cylinder, fill to a specific mark, reading the bottom of the meniscus.[9]

  • Measure the mass of the container with the liquid.

  • Measure the temperature of the liquid.[8]

  • Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

  • The density is calculated using the formula: Density = Mass / Volume.

  • Repeat the measurement multiple times and calculate the average for improved accuracy.[9]

Determination of Solubility

This protocol provides a qualitative and semi-quantitative assessment of solubility.

Apparatus:

  • Test tubes and a test tube rack

  • Graduated cylinders or pipettes

  • Vortex mixer or stirring rods

  • Water bath (for temperature control)

  • Analytical balance

Procedure:

  • Measure a specific volume of the solvent (e.g., 5 mL of water or an organic solvent) into a test tube.[10]

  • Record the temperature of the solvent.

  • Weigh a small, known amount of this compound.

  • Add a small portion of the this compound to the solvent.

  • Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.[10]

  • Observe if the solute dissolves completely.

  • Continue adding small, known portions of the solute, with agitation after each addition, until the solute no longer dissolves and a saturated solution is formed (i.e., solid particles remain undissolved).[10][11]

  • Record the total mass of the solute that was dissolved in the known volume of the solvent at that specific temperature.

  • The solubility can be expressed as grams of solute per 100 mL of solvent.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physicochemical properties of a liquid chemical substance like this compound.

G Workflow for Physicochemical Property Determination A Obtain Pure Sample of this compound B Visual Inspection (Appearance, Color) A->B Initial Characterization C Determine Density B->C Parallel Experimental Analysis D Determine Boiling Point B->D Parallel Experimental Analysis E Determine Melting Point B->E Parallel Experimental Analysis F Determine Refractive Index B->F Parallel Experimental Analysis G Determine Solubility (in various solvents) B->G Parallel Experimental Analysis H Safety Assessment (Flash Point, SDS Review) B->H Parallel Experimental Analysis I Data Compilation and Analysis C->I Data Input D->I Data Input E->I Data Input F->I Data Input G->I Data Input H->I Data Input J Technical Data Sheet Generation I->J Final Documentation

Caption: Workflow for Physicochemical Property Determination.

Safety Information

This compound is classified as a substance that causes severe skin burns and eye damage.[12] It is also toxic to aquatic life with long-lasting effects.[12] When handling this chemical, it is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[2][12] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[12] Always handle this substance in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).[12]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide practical guidance for its analysis in a laboratory setting. The logical workflow diagram further clarifies the process of systematic property determination. This information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in their work.

References

N-Octyl-2-pyrrolidone: A Comprehensive Technical Guide to Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and analytical methodologies for N-Octyl-2-pyrrolidone. The information is intended to support research, development, and quality control activities involving this versatile compound.

Chemical Identity and Structure

N-Octyl-2-pyrrolidone, a substituted heterocyclic organic compound, is characterized by a pyrrolidone ring with an octyl group attached to the nitrogen atom. This structure imparts both hydrophilic (pyrrolidone ring) and lipophilic (octyl chain) properties, making it a useful surfactant and solvent.[1]

Key Identifiers:

  • IUPAC Name: 1-octylpyrrolidin-2-one[2][3]

  • CAS Number: 2687-94-7[2][3]

  • Molecular Formula: C₁₂H₂₃NO[2][3]

  • Synonyms: 1-Octyl-2-pyrrolidone, N-Octylpyrrolidone, 1-Octyl-2-pyrrolidinone, Surfadone LP 100[2][3]

Structural Representations:

  • SMILES: CCCCCCCCN1CCCC1=O[2][3]

  • InChI: 1S/C12H23NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(13)14/h2-11H2,1H3[3]

Below is a 2D chemical structure diagram of N-Octyl-2-pyrrolidone.

N_Octyl_2_pyrrolidone_Structure cluster_pyrrolidone cluster_octyl p1 p2 p1->p2 p3 p2->p3 O p2->O O p4 p3->p4 N p4->N N->p1 c1 N->c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 c5->c6 c7 c6->c7 c8 CH₃ c7->c8

Caption: 2D Chemical Structure of N-Octyl-2-pyrrolidone.

Physicochemical Properties

N-Octyl-2-pyrrolidone is a colorless to slightly yellow, viscous liquid with a mild, amine-like odor.[4] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Weight 197.32 g/mol [2][3]
Appearance Colorless to pale yellow liquid[4]
Odor Mild, amine-like
Density 0.92 g/mL at 25 °C[3]
Melting Point -25 °C[3]
Boiling Point 170-172 °C at 15 mmHg[3]
Flash Point 142 °C (closed cup)[3]
Water Solubility 1.36 g/L at 20 °C
Refractive Index (n20/D) 1.465[3]

Analytical Methodologies

A variety of analytical techniques can be employed for the identification, quantification, and purity assessment of N-Octyl-2-pyrrolidone. The most common methods include chromatography and spectroscopy.

Chromatographic Analysis

3.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of N-Octyl-2-pyrrolidone, particularly for its quantification in various formulations. A common approach is reversed-phase HPLC.

Experimental Protocol (Representative):

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like formic acid for mass spectrometry compatibility.[2] A typical starting point would be a 60:40 (v/v) ratio of acetonitrile to water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples should be accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL). If necessary, the sample solution should be filtered through a 0.45 µm syringe filter before injection.

3.1.2. Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile compounds like N-Octyl-2-pyrrolidone and is often used for purity assessment and the identification of related impurities.

Experimental Protocol (Representative):

  • Instrumentation: A gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C (for FID).

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Sample Preparation: Dilute the sample in a suitable solvent such as methanol or dichloromethane to an appropriate concentration.

The following diagram illustrates a typical workflow for the GC-MS analysis of N-Octyl-2-pyrrolidone.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample N-Octyl-2-pyrrolidone Sample Dilution Dilute in appropriate solvent Sample->Dilution Filtration Filter if necessary Dilution->Filtration Injection Inject into GC Filtration->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Extract Mass Spectrum of Peak Chromatogram->MassSpectrum LibrarySearch Compare with Spectral Library MassSpectrum->LibrarySearch Quantification Quantify using Calibration Curve MassSpectrum->Quantification

Caption: Workflow for GC-MS Analysis of N-Octyl-2-pyrrolidone.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Octyl-2-pyrrolidone. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Experimental Protocol (Representative):

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of N-Octyl-2-pyrrolidone in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

Expected Spectral Data:

¹H NMR (CDCl₃)Chemical Shift (ppm)MultiplicityIntegrationAssignment
Protons
-CH₃ (octyl)~0.88Triplet3Ha
-(CH₂)₅- (octyl)~1.27Multiplet10Hb
-CH₂- (adjacent to N)~1.58Multiplet2Hc
-CH₂- (pyrrolidone)~2.00Multiplet2Hd
-CH₂-C=O (pyrrolidone)~2.35Triplet2He
N-CH₂- (pyrrolidone)~3.38Triplet2Hf
N-CH₂- (octyl)~3.22Triplet2Hg
¹³C NMR (CDCl₃)Chemical Shift (ppm)Assignment
Carbons
-CH₃ (octyl)~14.1
-(CH₂)₅- (octyl)~22.6, 26.9, 29.2, 29.3, 31.8
-CH₂- (adjacent to N)~29.5
-CH₂- (pyrrolidone)~18.0
-CH₂-C=O (pyrrolidone)~31.0
N-CH₂- (pyrrolidone)~45.6
N-CH₂- (octyl)~46.9
C=O (pyrrolidone)~175.0

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in N-Octyl-2-pyrrolidone.

Experimental Protocol (Representative):

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: As N-Octyl-2-pyrrolidone is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~2925, ~2855StrongC-H stretching (alkyl)
~1680StrongC=O stretching (amide)
~1465MediumC-H bending (alkyl)
~1280MediumC-N stretching

3.2.3. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC (GC-MS), is a powerful technique for the identification and structural confirmation of N-Octyl-2-pyrrolidone.

Experimental Protocol (Representative):

  • Instrumentation: A mass spectrometer, often as a detector for a gas chromatograph.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is common.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Expected Fragmentation Pattern:

The mass spectrum of N-Octyl-2-pyrrolidone will show a molecular ion peak (M⁺) at m/z 197. Common fragmentation patterns for amides and cyclic compounds include alpha-cleavage and the loss of small neutral molecules.

  • Molecular Ion (M⁺): m/z 197

  • Major Fragments:

    • m/z 98: Resulting from cleavage of the octyl chain, leaving the pyrrolidone ring with a methylene group.

    • m/z 85: The pyrrolidone ring itself.

    • Fragments corresponding to the loss of alkyl radicals from the octyl chain.

Conclusion

The analytical methods described in this guide provide a robust framework for the comprehensive characterization of N-Octyl-2-pyrrolidone. The combination of chromatographic and spectroscopic techniques allows for unambiguous identification, accurate quantification, and thorough purity assessment, which are critical for its application in research, drug development, and various industrial processes. The provided protocols serve as a starting point and may require optimization based on the specific analytical instrumentation and sample matrix.

References

An In-depth Technical Guide to 1-Octylpyrrolidin-2-one (CAS: 2687-94-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octylpyrrolidin-2-one, also known as N-octyl-2-pyrrolidone (NOP), is a versatile organic compound with the CAS number 2687-94-7. Structurally, it is a lactam featuring a five-membered pyrrolidinone ring with an eight-carbon alkyl chain attached to the nitrogen atom. This unique structure, combining a polar lactam head and a nonpolar octyl tail, imparts valuable properties that make it a subject of interest in various scientific and industrial fields.

Primarily recognized for its excellent performance as a solvent and a nonionic surfactant, this compound has found applications in industrial and institutional cleaners, the textile industry, and as a solvent for polymers and hydrophobic substances.[1] In recent years, its role as a potent penetration enhancer in transdermal drug delivery systems has garnered significant attention from the pharmaceutical and drug development sectors, offering a promising avenue for improving the bioavailability of topical medications.[2]

This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, key applications with a focus on its role as a permeation enhancer, and its toxicological profile. Detailed experimental protocols and visual diagrams are included to provide a practical and in-depth resource for researchers and professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental and formulation contexts.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₃NO[3][4]
Molecular Weight 197.32 g/mol [3][4]
Appearance Colorless to pale yellow viscous liquid[4]
Density 0.92 g/mL at 25 °C[3]
Melting Point -25 °C[3]
Boiling Point 170-172 °C at 15 mmHg[3]
Flash Point >110 °C (>230 °F)[3]
Water Solubility 1.14 - 1.25 g/L at 20 °C[3]
Refractive Index (n20/D) 1.465[5]
Vapor Pressure 0.071 Pa at 25°C[1]

Synthesis of this compound

This compound is typically synthesized via the N-alkylation of 2-pyrrolidone with an octyl halide. A common method involves the use of a phase transfer catalyst to facilitate the reaction.

General Reaction Scheme

Synthesis_Reaction cluster_reactants Reactants Pyrrolidone 2-Pyrrolidone reaction + Pyrrolidone->reaction OctylChloride n-Octyl Chloride OctylChloride->reaction PhaseTransferCatalyst Phase Transfer Catalyst (e.g., TBAB) PhaseTransferCatalyst->reaction Catalyst Product This compound Byproduct HCl reaction->Product Heat (80-95°C)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Pyrrolidone and n-Octyl Chloride

This protocol is based on the method described in patent literature, which details an atmospheric pressure synthesis.[6]

Materials:

  • 2-Pyrrolidone

  • n-Octyl chloride

  • Tetrabutylammonium bromide (TBAB) or another suitable quaternary ammonium salt phase transfer catalyst

  • Reaction vessel equipped with a mechanical stirrer, heating mantle, dropping funnel, and condenser

Procedure:

  • Charge the reaction vessel with 2-pyrrolidone and the quaternary ammonium salt phase transfer catalyst (e.g., TBAB at 2.5-3.0% of the mass of 2-pyrrolidone). The molar ratio of 2-pyrrolidone to n-octyl chloride should be approximately 1.05:1 to 1.15:1.[7]

  • Begin stirring and heat the mixture to 85-90 °C.[7]

  • Slowly add n-octyl chloride to the reaction mixture dropwise from the dropping funnel over a period of 9-10 hours, while maintaining the reaction temperature at 80-95 °C.[6]

  • After the addition is complete, continue stirring the reaction mixture at the same temperature to ensure the reaction goes to completion.

  • Upon completion, the reaction mixture can be purified by distillation under reduced pressure to isolate the this compound product.

Product Specifications:

  • Purity: ≥ 98%

  • Moisture: ≤ 1%

  • Impurity: ≤ 1%[7]

Applications in Drug Development: A Potent Permeation Enhancer

A significant application of this compound in the pharmaceutical field is its use as a chemical permeation enhancer for transdermal drug delivery. It facilitates the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin, which is the primary barrier to topical drug absorption.

Mechanism of Action

The mechanism by which 1-alkyl-2-pyrrolidones enhance skin permeation is primarily attributed to their interaction with the lipids of the stratum corneum. The long alkyl chain (octyl group) partitions into the intercellular lipid bilayers, disrupting their highly ordered structure. This fluidization of the lipid matrix increases the diffusion coefficient of the drug through the skin. The polar pyrrolidinone head group may also interact with the polar components of the skin.[8]

Studies have shown a positive correlation between the alkyl chain length of 1-alkyl-2-pyrrolidones and their enhancement potency. An increase in the number of methylene groups in the alkyl chain leads to a greater enhancement of the permeation of steroidal drugs.[2]

Permeation_Mechanism cluster_SC Stratum Corneum LipidBilayer Highly Ordered Intercellular Lipid Bilayer DisruptedBilayer Disrupted (Fluidized) Lipid Bilayer NOP This compound NOP->LipidBilayer Partitions into & disrupts API Active Pharmaceutical Ingredient (API) API->DisruptedBilayer Increased Diffusivity ViableEpidermis Viable Epidermis & Dermis DisruptedBilayer->ViableEpidermis Enhanced Permeation

Caption: Proposed mechanism of skin permeation enhancement by this compound.

Experimental Protocol: In Vitro Skin Permeation Study

The following is a generalized protocol for evaluating the permeation enhancing effect of this compound using an in vitro diffusion cell system, such as a Franz diffusion cell.

Materials:

  • Excised skin (e.g., hairless mouse skin, porcine skin, or human cadaver skin)

  • Franz diffusion cells

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Donor formulation containing the API with and without this compound

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32 °C or 37 °C

  • High-performance liquid chromatography (HPLC) system for API quantification

Procedure:

  • Skin Preparation: Thaw the excised skin and cut it into sections large enough to be mounted on the Franz diffusion cells. The thickness of the skin should be uniform.

  • Cell Assembly: Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment and place the cells on a magnetic stir plate.

  • Equilibration: Allow the skin to equilibrate with the receptor solution for a set period (e.g., 1 hour) while maintaining the temperature.

  • Dosing: Apply a known amount of the donor formulation (with and without this compound) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area of skin over time. The flux (rate of permeation) can be determined from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio is calculated by dividing the flux of the API with the enhancer by the flux without the enhancer.

IVPT_Workflow start Start skin_prep Skin Preparation (Excise & Mount) start->skin_prep cell_setup Franz Cell Assembly (Fill Receptor) skin_prep->cell_setup equilibration Equilibration (Temp & Time) cell_setup->equilibration dosing Apply Donor Formulation (Control & Test) equilibration->dosing sampling Periodic Sampling of Receptor Fluid dosing->sampling sampling->sampling Repeat at time intervals analysis API Quantification (HPLC) sampling->analysis data_analysis Data Analysis (Flux, Enhancement Ratio) analysis->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for an in vitro skin permeation test (IVPT).

Toxicological Profile

Understanding the toxicological profile of this compound is essential for its safe handling and application, particularly in formulations intended for human use. The available data suggests it is of low to moderate hazard.[1]

Test TypeRouteSpeciesValue/ResultReference(s)
Acute Oral Toxicity (LD50) OralRat2050 mg/kg[9]
Acute Dermal Toxicity (LD50) DermalRat>4,000 mg/kg[10]
Skin Corrosion/Irritation Dermal-Causes severe skin burns and eye damage[1][4][10]
Serious Eye Damage/Irritation Ocular-Causes serious eye damage[1][10]
Mutagenicity/Genotoxicity --Not considered mutagenic or genotoxic[1]
Carcinogenicity --Not classified as carcinogenic[1]
Reproductive Toxicity --No adverse effects on fertility or development in animal studies[1]
Aquatic Toxicity -FishModerately toxic (LC50: 17.8 mg/l, 96h)[10]
Aquatic Toxicity -InvertebratesModerately toxic (EC50: 7.59 mg/l, 48h)[10]
Aquatic Toxicity -AlgaeHarmful (ErC50: 19 mg/l, 72h)[10]
Experimental Protocols: Toxicological Assessment (General)

Toxicological data is typically generated following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Guideline 401/423):

  • Principle: The substance is administered orally by gavage in graduated doses to several groups of fasted animals (typically rats), with one dose per group.

  • Procedure: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 (the dose that is lethal to 50% of the test animals) is calculated.

Acute Dermal Toxicity (based on OECD Guideline 402):

  • Principle: The substance is applied to a shaved area of the skin of the test animals (e.g., rats or rabbits) for a 24-hour period.

  • Procedure: A single dose is applied to at least 10% of the body surface area. The application site is covered with a porous gauze dressing. Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoint: The dermal LD50 is determined.

Skin and Eye Irritation (based on OECD Guidelines 404 and 405):

  • Principle: A small amount of the substance is applied to the skin or into the eye of a test animal (typically a rabbit).

  • Procedure: The application sites are observed and scored for erythema, edema (for skin), and corneal opacity, iritis, and conjunctival redness/swelling (for eyes) at specific intervals after application.

  • Endpoint: The substance is classified based on the severity and reversibility of the observed effects.

Toxicology_Assessment cluster_tests Toxicological Testing (OECD Guidelines) cluster_endpoints Endpoints & Classification substance This compound oral Acute Oral Toxicity (OECD 401/423) substance->oral dermal Acute Dermal Toxicity (OECD 402) substance->dermal irritation Skin/Eye Irritation (OECD 404/405) substance->irritation ld50_oral LD50 (Oral) oral->ld50_oral ld50_dermal LD50 (Dermal) dermal->ld50_dermal irritation_class Irritation/Corrosion Classification irritation->irritation_class hazard_profile Overall Hazard Profile ld50_oral->hazard_profile ld50_dermal->hazard_profile irritation_class->hazard_profile

Caption: Logical workflow for the toxicological assessment of this compound.

Conclusion

This compound (CAS 2687-94-7) is a compound with a well-defined physicochemical profile that makes it suitable for a range of applications. While its use as a solvent and surfactant is established, its role as a skin permeation enhancer presents a significant opportunity in the field of drug development. Its ability to reversibly disrupt the stratum corneum barrier can lead to more effective topical and transdermal therapies. The available toxicological data suggests a manageable safety profile, although appropriate handling precautions are necessary due to its corrosive nature to the skin and eyes. Further research into its interactions with different APIs and formulation components will continue to elucidate its full potential in advanced drug delivery systems. This guide provides a foundational resource for scientists and researchers looking to explore the properties and applications of this versatile molecule.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Octylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Octylpyrrolidin-2-one, also known as N-octylpyrrolidone (NOP), is a versatile N-substituted lactam with significant applications across various industries. Its properties as a highly effective aprotic solvent, surfactant, and permeation enhancer make it a valuable compound in pharmaceuticals, agrochemicals, and industrial formulations.[1][2] In drug development, it is particularly noted for its ability to enhance the transport of steroidal permeants across the skin.[3] This guide provides a comprehensive overview of a common synthetic route and subsequent purification methods for this compound, tailored for researchers and chemical development professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is critical for handling, reaction setup, and purification design.

PropertyValueReference(s)
CAS Number 2687-94-7[1][3]
Molecular Formula C₁₂H₂₃NO[1][3]
Molecular Weight 197.32 g/mol [1][3]
Appearance Colorless to slightly yellow, clear viscous liquid[1][4]
Boiling Point 170-172 °C at 15 mmHg[3][4]
Melting Point -25 °C[3][4]
Density 0.92 g/mL at 25 °C[3][4]
Refractive Index (n²⁰/D) 1.465[3][4]
Flash Point 142 °C (287.6 °F) - closed cup[3]

Synthesis of this compound

The most prevalent method for synthesizing this compound is the N-alkylation of 2-pyrrolidone. This reaction involves the substitution of the acidic proton on the nitrogen atom of the pyrrolidone ring with an octyl group, typically from an octyl halide. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases.

Reaction Scheme

The overall reaction is as follows:

2-Pyrrolidone + n-Octyl Chloride → this compound + HCl

This reaction is typically performed in the presence of a base or a phase-transfer catalyst system to neutralize the generated HCl and drive the reaction to completion.

Experimental Protocol: N-Alkylation via Phase-Transfer Catalysis

This protocol is adapted from a documented synthetic method utilizing a quaternary ammonium salt as a phase-transfer catalyst.[5]

Materials:

  • 2-Pyrrolidone (0.70 kg, 8.22 mol)

  • n-Octyl chloride (1.16 kg, 7.80 mol)

  • Tetrabutylammonium bromide (TBAB) (21.0 g, 0.065 mol)

  • Reaction vessel equipped with a mechanical stirrer, heating mantle, dropping funnel, and condenser.

Procedure:

  • Charge the reactor with 2-pyrrolidone and the tetrabutylammonium bromide (TBAB) phase-transfer catalyst.

  • Begin stirring and heat the mixture to a constant temperature of 85-90 °C.[4][5]

  • Once the temperature has stabilized, begin the slow, dropwise addition of n-octyl chloride from the dropping funnel. The addition should be controlled over a period of 9-10 hours to manage the reaction exotherm.[5]

  • Maintain the reaction temperature at 80-95 °C under normal pressure throughout the addition and continue stirring.[5]

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 1-2 hours to ensure maximum conversion.

  • Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), until the starting materials are consumed.

  • Upon completion, allow the crude reaction mixture to cool to room temperature. The mixture will contain the desired product, unreacted starting materials, catalyst, and byproducts.

Reaction Parameters
ParameterValue / ConditionPurposeReference
Reactant 1 2-PyrrolidoneLactam substrate[5]
Reactant 2 n-Octyl ChlorideAlkylating agent[5]
Molar Ratio ~1.05 : 1 (2-Pyrrolidone : n-Octyl Chloride)A slight excess of pyrrolidone ensures full conversion of the halide.[5]
Catalyst Tetrabutylammonium Bromide (TBAB)Phase-transfer catalyst to facilitate alkylation.[4][5]
Temperature 80 - 95 °COptimal temperature for reaction rate.[5]
Reaction Time 9 - 10 hours (for addition)Controlled addition to manage exothermicity.[5]

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, catalyst, and any side products to achieve the desired purity, typically ≥98%. For N-alkylpyrrolidones, fractional vacuum distillation is the primary method of purification.[6]

Experimental Protocol: Fractional Vacuum Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle with stirrer

Procedure:

  • Transfer the crude this compound into the round-bottom flask.

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Begin stirring and slowly apply vacuum, reducing the pressure to approximately 15 mmHg.

  • Gently heat the flask. Collect and discard any initial low-boiling fractions, which may include residual water or unreacted n-octyl chloride.

  • Gradually increase the temperature. The main fraction of this compound should distill at approximately 170-172 °C at a pressure of 15 mmHg.[3][4]

  • Collect the pure fraction in a clean receiving flask. Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure substance.

  • Once the main fraction has been collected and the temperature begins to drop or rise sharply, stop the distillation.

  • Allow the apparatus to cool completely before releasing the vacuum. The final product should be a clear, colorless to slightly yellow liquid.[4]

Summary of Purification Techniques
TechniquePurposeEfficacyReference(s)
Fractional Vacuum Distillation Separates the product from lower and higher boiling point impurities.Primary and most effective method for achieving high purity.[6]
Wiped-Film Evaporation Reduces thermal stress on the product during distillation.Useful for large-scale production to prevent degradation.[6]
Ion-Exchange Polishing Removes trace ionic or alkaline impurities.A secondary step to achieve ultra-high purity (<0.1% w/w amines).[6]
Molecular Sieves / Alumina Removes residual moisture.Effective for drying the final product to <500 mg/kg water.[6]

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow Workflow for this compound Production cluster_reactants Starting Materials cluster_process Process Steps cluster_products Products Pyrrolidone 2-Pyrrolidone Synthesis N-Alkylation Reaction (80-95°C, 10h) Pyrrolidone->Synthesis OctylChloride n-Octyl Chloride OctylChloride->Synthesis Catalyst TBAB Catalyst Catalyst->Synthesis CrudeProduct Crude Product (NOP, Reactants, Catalyst) Synthesis->CrudeProduct Cooling Purification Fractional Vacuum Distillation (~170°C @ 15 mmHg) FinalProduct Pure this compound (≥98% Purity) Purification->FinalProduct Collection CrudeProduct->Purification Heating under Vacuum

Caption: Synthesis and Purification Workflow for this compound.

References

Spectroscopic Profile of 1-Octylpyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Octylpyrrolidin-2-one (CAS No: 2687-94-7), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. It is important to note that while the availability of this data is confirmed in several spectral databases, the precise, experimentally determined values for chemical shifts, absorption peaks, and mass-to-charge ratios were not directly retrievable from the conducted searches. The presented data is therefore based on predicted values derived from the known structure of the molecule and typical spectroscopic ranges for its constituent functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides insight into the proton environments within a molecule. The predicted spectrum of this compound would feature distinct signals for the protons of the octyl chain and the pyrrolidinone ring.

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~3.25t2HN-CH₂ -(CH₂)₆-CH₃
~2.30t2H-CH₂ -C=O
~2.00p2H-CH₂ -CH₂-C=O
~1.50m2HN-CH₂-CH₂ -(CH₂)₅-CH₃
~1.28m10HN-(CH₂)₂-(CH₂ )₅-CH₃
~0.88t3H-CH₃

Predicted data in CDCl₃ solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. The predicted spectrum of this compound would show signals for the carbonyl carbon, the carbons of the pyrrolidinone ring, and the carbons of the octyl chain.

Chemical Shift (δ) (ppm)Assignment
~175.0C =O
~49.5N-C H₂ (ring)
~45.0N-C H₂ (octyl)
~31.8-C H₂-CH₂-C=O
~31.0N-(CH₂)₅-C H₂-CH₂-CH₃
~29.4N-CH₂-C H₂-(CH₂)₅-CH₃
~29.2 (multiple)N-(CH₂)₂-(C H₂)₃-CH₂-CH₂-CH₃
~26.8N-(CH₂)₄-C H₂-CH₂-CH₂-CH₃
~22.6-C H₂-CH₃
~18.0-C H₂-CH₂-C=O
~14.1-C H₃

Predicted data in CDCl₃ solvent.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by a strong absorption band for the amide carbonyl group and various C-H stretching and bending vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~2955, ~2925, ~2855StrongC-H stretching (alkyl)
~1680Very StrongC=O stretching (amide)
~1465MediumCH₂ scissoring
~1290MediumC-N stretching

Predicted data for a neat liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 197.32 g/mol ), the mass spectrum would show the molecular ion peak and various fragment ions.

m/zRelative IntensityPossible Fragment Ion
197Low[M]⁺ (Molecular Ion)
98High (Base Peak)[C₅H₈NO]⁺
85Medium[C₄H₅NO]⁺
56Medium[C₄H₈]⁺
41Medium[C₃H₅]⁺

Predicted fragmentation pattern for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.

  • Data Acquisition: Place the NMR tube into the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity. Standard one-dimensional pulse programs are used to acquire the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the FTIR spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Logical workflow for spectroscopic analysis.

N-Octyl-2-pyrrolidone: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Octyl-2-pyrrolidone (NOP), a versatile pyrrolidone derivative, is a low-foaming, nonionic surfactant and a highly effective solvent. Its unique combination of a polar aprotic head group and a nonpolar octyl chain makes it a valuable ingredient in a wide array of applications, including industrial and institutional cleaners, printing processes, and pesticide formulations. Understanding its solubility profile in various organic solvents is critical for formulation development, reaction chemistry, and purification processes. This technical guide provides a comprehensive overview of the solubility of N-Octyl-2-pyrrolidone, methodologies for its determination, and a workflow for solubility assessment.

Quantitative Solubility Data

While specific quantitative solubility data for N-Octyl-2-pyrrolidone in a wide range of organic solvents is not extensively published in publicly available literature, its general solubility characteristics are well-documented. NOP is described as being soluble in most polar and non-polar organic solvents. The following table summarizes the qualitative solubility and miscibility of N-Octyl-2-pyrrolidone in common organic solvents based on available information and the behavior of similar N-alkyl-2-pyrrolidones. For critical applications, experimental verification is strongly recommended.

Solvent ClassSolventSolubility/Miscibility at Room Temperature
Alcohols MethanolMiscible
EthanolMiscible
Ketones AcetoneMiscible
Esters Ethyl AcetateSoluble
Aromatic Hydrocarbons TolueneSoluble
Aliphatic Hydrocarbons HexaneSoluble
HeptaneSoluble
Chlorinated Solvents DichloromethaneSoluble
Ethers Diethyl EtherSoluble
Amides N,N-Dimethylformamide (DMF)Miscible
Sulfoxides Dimethyl Sulfoxide (DMSO)Miscible

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Soluble" indicates a high degree of solubility, though not necessarily infinite.

Experimental Protocols

To obtain precise quantitative solubility data or to verify the miscibility of N-Octyl-2-pyrrolidone in a specific organic solvent, the following experimental protocols can be employed.

Protocol 1: Determination of Miscibility (Qualitative)

This method provides a rapid visual assessment of whether N-Octyl-2-pyrrolidone is miscible with a given organic solvent.

Materials:

  • N-Octyl-2-pyrrolidone (high purity)

  • Test organic solvent (high purity)

  • Calibrated pipettes or graduated cylinders

  • Clear glass vials with screw caps

  • Vortex mixer

Procedure:

  • Preparation: In a clear glass vial, add a known volume (e.g., 5 mL) of the test organic solvent.

  • Addition of NOP: To the same vial, add an equal volume (5 mL) of N-Octyl-2-pyrrolidone.

  • Mixing: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Observation: Immediately after mixing, visually inspect the mixture against a well-lit background.

    • Miscible: A single, clear, and homogenous phase is observed.

    • Immiscible: Two distinct layers are formed.

    • Partially Miscible: The solution appears cloudy, hazy, or forms an emulsion that may separate over time.

  • Equilibration (Optional): For cases of partial miscibility or slow phase separation, allow the vial to stand undisturbed at a controlled temperature for 24 hours and re-examine.

Protocol 2: Determination of Solubility (Quantitative)

This protocol describes the isothermal equilibrium method to determine the quantitative solubility of N-Octyl-2-pyrrolidone in an organic solvent. This method requires an appropriate analytical technique to measure the concentration of NOP.

Materials:

  • N-Octyl-2-pyrrolidone (high purity)

  • Test organic solvent (high purity)

  • Thermostatically controlled shaker bath

  • Sealed flasks (e.g., screw-cap vials or flasks with stoppers)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Saturated Solution: In a sealed flask, add a known volume of the test organic solvent. Add an excess amount of N-Octyl-2-pyrrolidone to the solvent to create a biphasic system, ensuring that a separate layer of undissolved NOP is clearly visible.

  • Equilibration: Place the sealed flask in a shaker bath set to the desired constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.

  • Sample Collection and Preparation: After equilibration, stop the agitation and allow the undissolved NOP to settle. Carefully extract an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.

  • Dilution: Dilute the filtered sample to a known volume with the pure solvent to bring the concentration of NOP within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of N-Octyl-2-pyrrolidone.

  • Calculation: Calculate the original concentration of N-Octyl-2-pyrrolidone in the saturated solution, accounting for the dilution factor. The result is the solubility of NOP in the specific solvent at the tested temperature, typically expressed in g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of N-Octyl-2-pyrrolidone in an organic solvent.

G Workflow for Solubility Determination of N-Octyl-2-pyrrolidone cluster_qualitative Qualitative Assessment (Miscibility) cluster_quantitative Quantitative Assessment (Solubility) start_qual Start: Qualitative Test prep_qual Mix Equal Volumes of NOP and Solvent start_qual->prep_qual observe_qual Vortex and Visually Inspect prep_qual->observe_qual decision_qual Homogenous Phase? observe_qual->decision_qual miscible Result: Miscible decision_qual->miscible Yes not_miscible Result: Immiscible or Partially Miscible decision_qual->not_miscible No start_quant Start: Quantitative Test prep_quant Prepare Supersaturated Solution (NOP in Solvent) start_quant->prep_quant equilibrate Equilibrate in Shaker Bath (Constant Temperature) prep_quant->equilibrate sample Sample and Filter Supernatant equilibrate->sample analyze Analyze Sample via GC/HPLC sample->analyze calculate Calculate Solubility analyze->calculate result_quant Result: Quantitative Solubility Value calculate->result_quant

Caption: Workflow for determining the solubility of N-Octyl-2-pyrrolidone.

1-Octylpyrrolidin-2-one: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Versatile Nonionic Surfactant and Permeation Enhancer

Abstract

1-Octylpyrrolidin-2-one, also known as N-octyl-2-pyrrolidone (NOP), is a versatile nonionic surfactant with a unique combination of properties that make it a valuable excipient in various scientific and industrial applications, particularly in drug development. This technical guide provides a comprehensive overview of its physicochemical properties, surfactant behavior, and its role as a skin permeation enhancer. Detailed experimental protocols for its synthesis and for evaluating its performance are also presented, along with a discussion of its mechanism of action.

Introduction

This compound is a heterocyclic organic compound featuring a polar lactam ring and a nonpolar octyl chain. This amphiphilic structure imparts surface-active properties, classifying it as a nonionic surfactant. It is a colorless to slightly yellow, viscous liquid with a faint odor. Beyond its surfactant properties, it is widely recognized for its excellent solvency for a broad range of substances and its ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various formulations and experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₃NO[2]
Molecular Weight 197.32 g/mol [2]
Appearance Colorless to slightly yellow viscous liquid[2]
Boiling Point 170-172 °C at 15 mmHg[3]
Melting Point -25 °C[3]
Density 0.92 g/mL at 25 °C[3]
Water Solubility 1.14 - 1.25 g/L at 20 °C[3][4]
Surface Tension 30.8 mN/m at 20 °C[4][5]
LogP (Octanol/Water) 3.41 - 4.15[6]

Surfactant Properties and the "No CMC" Phenomenon

This compound is characterized as a low-foaming, nonionic wetting agent with a Hydrophile-Lipophile Balance (HLB) of approximately 6. A notable and frequently cited characteristic of this compound is that it is claimed to have no critical micelle concentration (CMC). The CMC is the concentration of a surfactant in a bulk phase above which aggregates, or micelles, start to form.[7] For most surfactants, a distinct CMC value can be measured where a sharp change in the physical properties of the solution, such as surface tension, is observed.

The logical relationship for this synergistic effect can be visualized as follows:

G NOP This compound (NOP) MixedMicelles Formation of Mixed Micelles NOP->MixedMicelles Anionic Anionic Surfactant Anionic->MixedMicelles Solubility Enhanced Water Solubility of NOP MixedMicelles->Solubility SurfaceTension Synergistic Surface Tension Reduction MixedMicelles->SurfaceTension G cluster_0 Mechanism of Permeation Enhancement A This compound Application B Partitioning into Stratum Corneum Lipids A->B C Disruption of Lipid Bilayer Packing B->C D Increased Lipid Fluidity C->D E Reduced Barrier Function D->E F Enhanced Drug Permeation E->F G cluster_0 Synthesis Workflow Reactants Charge Reactor: 2-Pyrrolidone + TBAB Heat Heat to 85-90°C Reactants->Heat Addition Slow Addition of 1-Octyl Chloride (9-10 hours) Heat->Addition Reaction Maintain at 90°C with Stirring Addition->Reaction Monitor Monitor Reaction (e.g., GC-MS) Reaction->Monitor Purify Purification by Vacuum Distillation Monitor->Purify

References

An In-depth Technical Guide to the Critical Micelle Concentration of N-Octyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation behavior of N-Octyl-2-pyrrolidone (NOP), a versatile solvent and surfactant, with a focus on its critical micelle concentration (CMC). This document will delve into the unique properties of NOP, its interaction with other surfactants, and detailed methodologies for characterizing these systems.

Executive Summary

N-Octyl-2-pyrrolidone is a nonionic surfactant and a powerful solubilizing agent with a distinct molecular structure comprising a hydrophilic pyrrolidone ring and a hydrophobic octyl group. A critical point to understand is that N-Octyl-2-pyrrolidone, when in an aqueous solution by itself, does not form micelles and therefore does not have a defined Critical Micelle Concentration (CMC). This is attributed to the nature of its headgroup and the overall molecular geometry which does not favor the spontaneous self-assembly into micelles in water alone.

However, NOP exhibits significant synergistic interactions with other surfactants, particularly anionic surfactants like sodium dodecyl sulfate (SDS). In these mixed systems, NOP participates in the formation of mixed micelles. This interaction leads to a notable reduction in the CMC of the anionic surfactant and enhances the overall performance of the system, including increased solubilization capacity and reduced surface tension. This property is of significant interest in various applications, including drug formulation and delivery, where the controlled formation of micelles is crucial.

Aggregation Behavior of N-Octyl-2-pyrrolidone

Self-Aggregation in Aqueous Solution

As established, N-Octyl-2-pyrrolidone does not independently form micelles in aqueous solutions. Its structure, while amphiphilic, does not possess the necessary hydrophilic-lipophilic balance to drive the cooperative assembly into stable micellar structures in water.

Synergistic Interaction and Mixed Micelle Formation

The primary mode of micellar involvement for NOP is through the formation of mixed micelles with other surfactants. The interaction between NOP and an anionic surfactant, such as SDS, is a key example of this synergy. The electron-rich carbonyl group in the pyrrolidone ring of NOP can interact with the headgroup of the anionic surfactant, leading to a more favorable packing of the molecules in a micellar structure. This interaction stabilizes the mixed micelles, resulting in a lower CMC for the overall system compared to the CMC of the anionic surfactant alone.

This synergistic behavior is a critical aspect for formulators, as the addition of NOP can significantly improve the efficiency of a surfactant system, allowing for lower overall surfactant concentrations to achieve desired effects like solubilization of poorly soluble drugs.

Quantitative Data on Mixed Micellar Systems

Table 1: Critical Micelle Concentration (CMC) of N-Octyl-2-pyrrolidone (NOP) in Mixed Surfactant Systems

Co-surfactant (e.g., SDS)Molar Ratio (NOP:Co-surfactant)Temperature (°C)Solvent/BufferCMC (mM)Method of DeterminationReference
Example Data
Sodium Dodecyl Sulfate1:925Deionized Water[Insert Value]Surface Tensiometry[Your Data]
Sodium Dodecyl Sulfate3:725Deionized Water[Insert Value]Surface Tensiometry[Your Data]
Sodium Dodecyl Sulfate5:525Deionized Water[Insert Value]Surface Tensiometry[Your Data]
Sodium Dodecyl Sulfate1:937Phosphate Buffer[Insert Value]Fluorescence Spectroscopy[Your Data]

Experimental Protocols for CMC Determination

The determination of the CMC of mixed surfactant systems is crucial for their effective application. The following are detailed protocols for two common and reliable methods.

Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which the surface tension remains relatively constant. The CMC is identified as the point of inflection in the surface tension versus log of concentration plot.

Apparatus:

  • Tensiometer (Wilhelmy plate or du Noüy ring method)

  • Precision balance

  • Glassware (beakers, volumetric flasks, pipettes)

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of the mixed surfactant system (e.g., NOP and SDS) in the desired solvent (e.g., deionized water or a specific buffer) at a known molar ratio.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations, ensuring the concentrations span a range both below and above the expected CMC.

  • Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of the pure solvent first.

    • Measure the surface tension of each dilution, starting from the lowest concentration.

    • Ensure the Wilhelmy plate or du Noüy ring is thoroughly cleaned and dried between each measurement to avoid cross-contamination.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the total surfactant concentration (log C).

    • The plot will typically show two linear regions with different slopes.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

Fluorescence Spectroscopy using a Pyrene Probe

Principle: The fluorescence emission spectrum of a hydrophobic probe, such as pyrene, is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a change in the ratio of the intensities of its first and third vibronic peaks (I₁/I₃). The CMC is determined from the inflection point of the plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.

Apparatus:

  • Fluorometer

  • Quartz cuvettes

  • Precision balance

  • Glassware (beakers, volumetric flasks, micropipettes)

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or methanol) at a concentration of approximately 10⁻³ M.

  • Preparation of Surfactant Solutions:

    • Prepare a series of solutions of the mixed surfactant system (e.g., NOP and SDS) in the desired aqueous solvent at various concentrations.

    • To each surfactant solution, add a small aliquot of the pyrene stock solution so that the final concentration of pyrene is approximately 10⁻⁶ M.

    • Gently mix the solutions and allow the organic solvent to evaporate completely, ensuring the pyrene is dispersed in the aqueous phase.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to approximately 335 nm.

    • Record the emission spectrum for each sample from approximately 350 nm to 450 nm.

    • Measure the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the ratio of the peak intensities (I₁/I₃) for each surfactant concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the total surfactant concentration (log C).

    • The plot will typically show a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve.

Visualizations

Logical Relationship of Mixed Micelle Formation

Mixed_Micelle_Formation NOP N-Octyl-2-pyrrolidone (Monomer) Interaction Hydrophobic & Electrostatic Interactions NOP->Interaction Hydrophobic tail & Polar headgroup SDS Anionic Surfactant (e.g., SDS) (Monomer) SDS->Interaction Hydrophobic tail & Anionic headgroup MixedMicelle Mixed Micelle Interaction->MixedMicelle Self-Assembly

Caption: Logical flow of mixed micelle formation with N-Octyl-2-pyrrolidone.

Experimental Workflow for CMC Determination by Surface Tensiometry

Surface_Tensiometry_Workflow prep_stock 1. Prepare Stock Solution of NOP & Co-surfactant serial_dilute 2. Create Serial Dilutions prep_stock->serial_dilute measure_st 4. Measure Surface Tension of each dilution serial_dilute->measure_st calibrate 3. Calibrate Tensiometer calibrate->measure_st plot_data 5. Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc 6. Determine CMC from inflection point plot_data->determine_cmc

Caption: Workflow for CMC determination using surface tensiometry.

Experimental Workflow for CMC Determination by Fluorescence Spectroscopy

Fluorescence_Spectroscopy_Workflow prep_solutions 1. Prepare Surfactant Solutions with Pyrene Probe measure_spectra 2. Record Fluorescence Emission Spectra prep_solutions->measure_spectra calculate_ratio 3. Calculate I₁/I₃ Intensity Ratio measure_spectra->calculate_ratio plot_data 4. Plot I₁/I₃ Ratio vs. log(Concentration) calculate_ratio->plot_data determine_cmc 5. Determine CMC from sigmoidal fit plot_data->determine_cmc

Caption: Workflow for CMC determination via fluorescence spectroscopy.

Conclusion

N-Octyl-2-pyrrolidone is a valuable component in formulations requiring enhanced solubilization and surface activity. While it does not form micelles independently in aqueous solutions, its ability to form mixed micelles with other surfactants, particularly anionic ones, is a key property. This synergistic behavior allows for the fine-tuning of formulation properties and can lead to more efficient and effective products. The experimental protocols provided in this guide offer robust methods for characterizing the critical micelle concentration of these important mixed surfactant systems, enabling researchers and drug development professionals to harness the full potential of N-Octyl-2-pyrrolidone in their applications.

1-Octylpyrrolidin-2-one: A Technical Guide to Enhancing Solubility of Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The low aqueous solubility of a significant number of active pharmaceutical ingredients (APIs) presents a major challenge in drug development, impacting their bioavailability and therapeutic efficacy. 1-Octylpyrrolidin-2-one, a pyrrolidone derivative, has emerged as a promising solvent and penetration enhancer for overcoming these challenges, particularly for BCS Class II drugs. This technical guide provides an in-depth overview of the application of this compound as a solvent for poorly soluble drugs, with a focus on celecoxib and ibuprofen as model compounds. This document collates physicochemical properties, explores its role in enhancing drug solubility and permeability, and provides detailed experimental protocols for solubility determination and formulation development.

Introduction

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. BCS Class II drugs are characterized by high permeability but low solubility, which often leads to dissolution rate-limited absorption and variable bioavailability.[1] Overcoming the solubility hurdle is therefore a critical step in the formulation development of these drugs.

This compound (CAS No. 2687-94-7) is a versatile organic solvent with a unique combination of a polar lactam ring and a nonpolar octyl chain. This amphiphilic nature allows it to effectively solubilize a wide range of hydrophobic compounds. Furthermore, its properties as a skin penetration enhancer make it a valuable excipient in the development of transdermal drug delivery systems.[2][3] This guide will delve into the technical aspects of utilizing this compound for the formulation of poorly soluble drugs.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in drug formulation.

PropertyValueReference
Molecular Formula C12H23NO[4]
Molecular Weight 197.32 g/mol [5]
Appearance Colorless to slightly yellow clear liquid[5]
Melting Point -25 °C (lit.)[5]
Boiling Point 170-172 °C at 15 mm Hg (lit.)[5]
Density 0.92 g/mL at 25 °C (lit.)[5]
Flash Point >230 °F[5]
Water Solubility 1.14-1.25 g/L at 20 °C[5]
logP 4.15 at 20 °C[5]

Solubility of Poorly Soluble Drugs

Solubility of Celecoxib in Various Solvents
SolventSolubilityTemperatureReference
Water4.2 µg/mLNot Specified[6]
MethanolFreely SolubleNot Specified[7]
Ethanol (99.5)SolubleNot Specified[7]
N-Methyl-2-pyrrolidone (NMP)High293.15 - 313.15 K[8]
Ethyl AcetateHigher than other tested organic solvents278–303 K[9]
AcetonitrileHigh278–303 K[9]
TolueneLow278–303 K[9]
Solubility of Ibuprofen in Various Solvents
SolventSolubilityTemperatureReference
Water0.021 g/LNot Specified[2]
Ethanol (90%)66.18 g/100 mL40 °C[2]
Ethanol~60 mg/mLNot Specified[10]
DMSO~50 mg/mLNot Specified[10]
Dimethylformamide~45 mg/mLNot Specified[10]
Propylene GlycolHigh25 °C and 37 °C[11]
Polyethylene Glycol 300Very High25 °C and 37 °C[11]

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a drug in a solvent.[12]

Materials:

  • This compound

  • Poorly soluble drug (e.g., Celecoxib, Ibuprofen)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of the drug to a glass vial containing a known volume of this compound. The excess solid should be visually present to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Analyze the concentration of the drug in the diluted sample using a validated HPLC or spectrophotometric method.

  • Calculate the solubility of the drug in this compound, taking into account the dilution factor.

G cluster_protocol Solubility Determination Workflow start Add excess drug to This compound agitate Agitate at constant temperature to reach equilibrium start->agitate 24-72 hours settle Allow excess solid to settle agitate->settle filter Filter supernatant settle->filter analyze Analyze drug concentration (HPLC/UV-Vis) filter->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Formulation of a Topical/Transdermal Delivery System

This protocol provides a general guideline for the formulation of a simple topical gel containing a poorly soluble drug dissolved in this compound.

Materials:

  • Poorly soluble drug (e.g., Celecoxib, Ibuprofen)

  • This compound

  • Gelling agent (e.g., Carbopol, Hydroxypropyl methylcellulose)

  • Neutralizing agent (if using Carbopol, e.g., Triethanolamine)

  • Co-solvent (optional, e.g., Propylene Glycol)

  • Purified water

  • Magnetic stirrer and hot plate

  • pH meter

  • Viscometer

Procedure:

  • Drug Solution Preparation: In a beaker, dissolve the accurately weighed amount of the drug in this compound. Gentle heating and stirring may be applied to facilitate dissolution. A co-solvent can be added if necessary.

  • Gel Base Preparation: In a separate beaker, disperse the gelling agent in purified water with continuous stirring. For Carbopol, allow it to swell completely.

  • Incorporation of Drug Solution: Slowly add the drug solution to the gel base with constant stirring until a homogenous mixture is obtained.

  • Neutralization (for Carbopol gels): If using Carbopol, add the neutralizing agent dropwise while stirring until the desired pH and viscosity are achieved.

  • Final Formulation: Allow the formulation to stand for some time to remove any entrapped air bubbles.

  • Characterization: Evaluate the formulation for its physicochemical properties, including pH, viscosity, drug content uniformity, and in vitro drug release.

Mechanism of Action as a Penetration Enhancer

This compound, like other alkyl-pyrrolidones, is known to enhance the transdermal penetration of drugs. The primary mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin and the main barrier to drug absorption.[3][13] The long alkyl chain of this compound intercalates into the lipid bilayers, increasing their fluidity and creating more permeable pathways for the drug to diffuse through.

G cluster_mechanism Mechanism of Skin Penetration Enhancement OP This compound SC Stratum Corneum (Lipid Bilayers) OP->SC Intercalates into Disruption Disruption of Lipid Packing SC->Disruption Fluidity Increased Lipid Fluidity Disruption->Fluidity Permeability Increased Skin Permeability Fluidity->Permeability Penetration Enhanced Drug Penetration Permeability->Penetration Drug Drug Molecule Drug->Permeability Diffuses through modified barrier

Caption: General Mechanism of Penetration Enhancement.

Safety and Toxicology

This compound is considered to have low acute and repeat dose toxicity.[14] However, it can cause serious eye damage and skin corrosion.[14][15] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. It is not classified as mutagenic, genotoxic, or carcinogenic, and is not associated with reproductive or developmental toxicity.[14]

Conclusion

This compound presents a valuable tool for formulation scientists in addressing the challenges posed by poorly soluble drugs. Its excellent solubilizing capacity for hydrophobic compounds, coupled with its proven efficacy as a transdermal penetration enhancer, makes it a versatile excipient for both oral and topical drug delivery systems. While specific solubility data for many APIs in this compound requires further investigation, the general principles and experimental protocols outlined in this guide provide a solid foundation for its application in the development of effective and bioavailable drug products. As with any excipient, a thorough understanding of its properties and careful formulation design are crucial for successful implementation.

References

"N-Octyl-2-pyrrolidone" mechanism of action as a penetration enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Octyl-2-pyrrolidone (NOP) is a potent penetration enhancer widely utilized in topical and transdermal drug delivery systems. Its primary mechanism of action involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. This guide provides an in-depth technical overview of the core mechanisms by which NOP enhances the permeation of active pharmaceutical ingredients (APIs) through the skin. It synthesizes quantitative data from various studies, details key experimental protocols for evaluating its efficacy, and provides visual representations of its mechanism and associated experimental workflows.

Core Mechanism of Action

N-Octyl-2-pyrrolidone enhances skin penetration primarily by interacting with and modifying the intercellular lipid matrix of the stratum corneum. This mechanism can be broken down into two key actions:

  • Increased Lipid Fluidity: NOP, with its lipophilic octyl chain and polar pyrrolidone head, partitions into the lipid bilayers of the stratum corneum. The bulky octyl group disrupts the tight packing of the lipid chains, leading to an increase in the fluidity of the lipid matrix. This transition from a well-ordered gel phase to a more disordered liquid crystalline phase creates more "free volume" within the lipid bilayers, facilitating the diffusion of drug molecules.

  • Enhanced Drug Partitioning: By altering the polarity of the lipid domains, N-Octyl-2-pyrrolidone can increase the solubility of certain drugs within the stratum corneum. This enhanced partitioning effect creates a higher concentration gradient, which is a key driving force for drug permeation across the skin barrier.

The lipophilic character of the octyl chain is a critical determinant of its efficacy, with studies showing a correlation between increasing alkyl chain length and enhanced penetration activity.

Quantitative Data on Penetration Enhancement

The effectiveness of N-Octyl-2-pyrrolidone as a penetration enhancer has been quantified for various drugs. The following tables summarize key permeation parameters from in vitro studies.

Table 1: Enhancement of Hydrocortisone Permeation

ParameterControl (without NOP)With N-Octyl-2-pyrrolidoneEnhancement Ratio
Steady-State Flux (Jss) (µg/cm²/h) Data not available in cited sourcesData not available in cited sourcesData not available in cited sources
Permeability Coefficient (Kp) (cm/h) Data not available in cited sourcesData not available in cited sourcesData not available in cited sources

Table 2: Enhancement of Ibuprofen Permeation

ParameterControl (without NOP)With N-Octyl-2-pyrrolidoneEnhancement Ratio
Steady-State Flux (Jss) (µg/cm²/h) Data not available in cited sourcesData not available in cited sourcesData not available in cited sources
Permeability Coefficient (Kp) (cm/h) Data not available in cited sourcesData not available in cited sourcesData not available in cited sources

Table 3: Enhancement of Ketoprofen Permeation

ParameterControl (without NOP)With N-Octyl-2-pyrrolidoneEnhancement Ratio
Steady-State Flux (Jss) (µg/cm²/h) Data not available in cited sourcesData not available in cited sourcesData not available in cited sources
Permeability Coefficient (Kp) (cm/h) Data not available in cited sourcesData not available in cited sourcesData not available in cited sources

Note: While the enhancing effect of pyrrolidones on these drugs is documented, specific quantitative data for N-Octyl-2-pyrrolidone in a comparable format was not available in the searched literature. The enhancement ratio is calculated as the flux or permeability coefficient with the enhancer divided by that of the control.

Key Experimental Protocols

The investigation of N-Octyl-2-pyrrolidone's mechanism of action relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is the gold standard for assessing the permeation of drugs through the skin.

Objective: To quantify the rate and extent of drug permeation across a skin membrane from a formulation containing N-Octyl-2-pyrrolidone.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin, rat abdominal skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Test formulation (with N-Octyl-2-pyrrolidone and API)

  • Control formulation (with API, without N-Octyl-2-pyrrolidone)

  • High-performance liquid chromatography (HPLC) system for drug quantification

Protocol:

  • Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. The skin can be used as is or the epidermis can be separated from the dermis by heat treatment (e.g., immersion in water at 60°C for 60 seconds).

  • Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C or 37°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes in a temperature-controlled water bath.

  • Formulation Application: Apply a precise amount of the test or control formulation to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the withdrawn samples for drug concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot. The permeability coefficient (Kp) and enhancement ratio can also be calculated.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of the stratum corneum lipids and how they are affected by N-Octyl-2-pyrrolidone.

Objective: To investigate the effect of N-Octyl-2-pyrrolidone on the phase transition temperatures of stratum corneum lipids, providing insights into lipid fluidization.

Materials:

  • Differential Scanning Calorimeter

  • Isolated stratum corneum sheets

  • N-Octyl-2-pyrrolidone solution

  • Hermetically sealed aluminum pans

Protocol:

  • Sample Preparation: Hydrate isolated stratum corneum sheets in a controlled humidity chamber. Treat the hydrated stratum corneum with a solution of N-Octyl-2-pyrrolidone (or a control solution) for a specified period. Blot the samples to remove excess solution and weigh them into hermetically sealed aluminum pans.

  • DSC Analysis: Place the sealed pan in the DSC instrument. Use an empty sealed pan as a reference. Heat the sample at a controlled rate (e.g., 5-10°C/min) over a temperature range that encompasses the lipid phase transitions (e.g., 20°C to 120°C).

  • Data Analysis: Analyze the resulting thermogram to identify the peak transition temperatures (Tm) and the enthalpy of transition (ΔH) for the lipid melting events. A lowering of the Tm in the presence of N-Octyl-2-pyrrolidone indicates fluidization of the stratum corneum lipids.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy provides information about the conformational order of the lipid chains in the stratum corneum.

Objective: To assess changes in the conformational order of the intercellular lipids of the stratum corneum upon treatment with N-Octyl-2-pyrrolidone.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isolated stratum corneum sheets

  • N-Octyl-2-pyrrolidone solution

Protocol:

  • Sample Preparation: Mount a piece of isolated stratum corneum onto the ATR crystal of the FTIR spectrometer.

  • Baseline Spectrum: Record a baseline spectrum of the untreated stratum corneum.

  • Treatment: Apply a solution of N-Octyl-2-pyrrolidone to the stratum corneum sample and allow it to incubate for a specific time.

  • Post-Treatment Spectrum: Record the FTIR spectrum of the treated stratum corneum.

  • Data Analysis: Analyze the positions of the C-H symmetric and asymmetric stretching vibration peaks (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively). A shift of these peaks to higher wavenumbers indicates a decrease in the conformational order (fluidization) of the lipid acyl chains.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of N-Octyl-2-pyrrolidone and the workflows of the key experimental protocols.

Mechanism_of_Action cluster_SC Stratum Corneum Ordered_Lipids Highly Ordered Lipid Bilayer Disordered_Lipids Disordered (Fluidized) Lipid Bilayer Ordered_Lipids->Disordered_Lipids Disrupts packing, increases fluidity Deeper_Skin_Layers Viable Epidermis & Dermis Disordered_Lipids->Deeper_Skin_Layers Increased Permeation Keratin Corneocytes (Keratin-filled) NOP N-Octyl-2-pyrrolidone NOP->Ordered_Lipids Partitions into lipid matrix Drug Drug Molecule Drug->Disordered_Lipids Enhanced Partitioning & Diffusion

Mechanism of N-Octyl-2-pyrrolidone Action

Experimental_Workflow_Franz_Cell Start Start: Prepare Franz Cells & Skin Mount_Skin Mount Skin Membrane Start->Mount_Skin Fill_Receptor Fill Receptor Chamber with Buffer Mount_Skin->Fill_Receptor Equilibrate Equilibrate System (32-37°C) Fill_Receptor->Equilibrate Apply_Formulation Apply Formulation to Donor Chamber Equilibrate->Apply_Formulation Sample Collect Samples from Receptor at Time Intervals Apply_Formulation->Sample Sample->Sample Analyze Analyze Samples (e.g., HPLC) Sample->Analyze Calculate Calculate Flux & Permeability Analyze->Calculate End End: Data Interpretation Calculate->End

In Vitro Skin Permeation Study Workflow

DSC_FTIR_Workflow cluster_DSC DSC Analysis cluster_FTIR FTIR Analysis Prep_SC_DSC Prepare & Treat Stratum Corneum Seal_Pan Seal in Aluminum Pan Prep_SC_DSC->Seal_Pan Run_DSC Run DSC Scan (Heating Ramp) Seal_Pan->Run_DSC Analyze_DSC Analyze Thermogram (Tm, ΔH) Run_DSC->Analyze_DSC Mount_SC_FTIR Mount Stratum Corneum on ATR Crystal Baseline_FTIR Record Baseline Spectrum Mount_SC_FTIR->Baseline_FTIR Treat_SC_FTIR Treat SC with Enhancer Baseline_FTIR->Treat_SC_FTIR Record_FTIR Record Post-Treatment Spectrum Treat_SC_FTIR->Record_FTIR Analyze_FTIR Analyze Peak Shifts (Wavenumber) Record_FTIR->Analyze_FTIR

DSC and FTIR Experimental Workflows

Conclusion

N-Octyl-2-pyrrolidone stands as a valuable excipient in the formulation of topical and transdermal drug products. Its ability to reversibly fluidize the stratum corneum lipids and enhance drug partitioning provides a reliable mechanism for improving the delivery of a wide range of therapeutic agents. The experimental protocols and data analysis techniques outlined in this guide offer a robust framework for researchers and drug development professionals to investigate and harness the full potential of N-Octyl-2-pyrrolidone as a penetration enhancer. Further research to generate more comprehensive quantitative data for a wider array of drugs will continue to refine our understanding and application of this important molecule.

The Influence of 1-Octylpyrrolidin-2-one on Lipid Bilayer Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octylpyrrolidin-2-one, a member of the 1-alkyl-2-pyrrolidone family, is a potent skin penetration enhancer utilized in transdermal drug delivery systems. Its efficacy is primarily attributed to its interaction with the lipid bilayers of the stratum corneum, the outermost layer of the skin. This technical guide provides an in-depth analysis of the biophysical interactions between this compound and lipid bilayers, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms and workflows. The primary mechanism of action involves the fluidization of the lipid acyl chains, leading to a disruption of the highly ordered intercellular lipid matrix and a subsequent increase in skin permeability.

Mechanism of Action: Disruption of Lipid Bilayer Integrity

This compound enhances the permeation of drugs through the skin primarily by disrupting the highly ordered structure of the intercellular lipid lamellae in the stratum corneum. The lipophilic octyl chain of the molecule partitions into the hydrophobic core of the lipid bilayer, while the polar pyrrolidone headgroup resides near the lipid headgroups. This insertion disrupts the tight packing of the lipid acyl chains, leading to an increase in membrane fluidity and the creation of defects or pores within the bilayer. This biophysical alteration of the membrane barrier facilitates the diffusion of drug molecules through the previously impermeable stratum corneum. The enhancement of the lipoidal pathway is a key factor in its mechanism.[1]

cluster_0 Lipid Bilayer (Ordered State) cluster_1 This compound cluster_2 Lipid Bilayer (Fluidized State) Lipid1 Lipid2 Lipid3 Lipid4 FLipid3 Lipid3->FLipid3 Disruption & Fluidization Lipid5 Lipid6 OP OP OP->Lipid3 Partitioning FLipid1 FLipid2 FLipid4 FLipid5 FLipid6

Figure 1: Proposed mechanism of this compound interaction with a lipid bilayer.

Quantitative Effects on Lipid Bilayer Properties

The interaction of this compound with lipid bilayers leads to measurable changes in their biophysical properties. A key effect is the increase in membrane fluidity, which can be quantified using techniques such as fluorescence spectroscopy.

Table 1: Effect of 1-Alkyl-2-pyrrolidones on Stratum Corneum Lipid Liposome (SCLL) Bilayer Fluidity
1-Alkyl-2-pyrrolidone (AP)Enhancement Factor (EHMS)Change in Rotational Correlation Time (%)Depth of Fluidization
1-Ethyl-2-pyrrolidone (C2)10--
1-Butyl-2-pyrrolidone (C4)10--
1-Hexyl-2-pyrrolidone (C6)10-40 to -50Intermediate (C6-C9)
1-Octyl-2-pyrrolidone (C8) 10 -40 to -50 Intermediate (C6-C9)

Data extracted from fluorescence decay measurements of fluorescent probes in SCLLs. A decrease in rotational correlation time indicates an increase in membrane fluidity.[2]

Experimental Protocols

The study of the interaction between this compound and lipid bilayers employs a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Fluorescence Anisotropy for Membrane Fluidity

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Experimental Workflow:

A Prepare Stratum Corneum Lipid Liposomes (SCLLs) B Incorporate fluorescent probe (e.g., DPH or TMA-DPH) into SCLLs A->B C Add this compound at desired concentration B->C D Excite sample with vertically polarized light C->D E Measure fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane D->E F Calculate steady-state fluorescence anisotropy (r) E->F G Alternatively, perform time-resolved fluorescence decay measurements to determine rotational correlation times E->G

Figure 2: Workflow for fluorescence anisotropy measurement of membrane fluidity.

Methodology:

  • Liposome Preparation: Stratum corneum lipids are extracted and used to form multilamellar or unilamellar vesicles (liposomes) by methods such as thin-film hydration followed by sonication or extrusion.

  • Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) for the hydrophobic core or trimethylammonium-DPH (TMA-DPH) for the headgroup region, is incubated with the liposome suspension to allow for its incorporation into the lipid bilayer.[3]

  • Incubation with Enhancer: this compound is added to the liposome suspension at the desired concentration and incubated to allow for partitioning into the lipid bilayers.

  • Fluorescence Measurement: The sample is placed in a fluorometer and excited with vertically polarized light at the probe's excitation wavelength. The fluorescence emission is measured at two polarization angles: parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light.

  • Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is a correction factor for the instrument's differential sensitivity to the two polarization directions.

  • Time-Resolved Measurements: For more detailed analysis, time-resolved fluorescence decay measurements can be performed to determine the rotational correlation times of the probe, providing more quantitative information about the membrane dynamics.[2]

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is used to measure the changes in the phase transition temperature (Tm) of the lipid bilayer upon interaction with this compound. A broadening of the transition peak and a decrease in Tm indicate a disruption of the lipid packing.

Experimental Workflow:

A Prepare multilamellar vesicles (MLVs) of a model lipid (e.g., DPPC) B Incorporate this compound into the lipid mixture before hydration or add to the aqueous suspension A->B C Seal the sample and a reference (buffer) in DSC pans B->C D Scan the temperature at a constant rate (e.g., 1°C/min) C->D E Measure the heat flow difference between the sample and reference D->E F Analyze the thermogram to determine the phase transition temperature (Tm) and enthalpy (ΔH) E->F

Figure 3: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Methodology:

  • Sample Preparation: A known amount of a model lipid, such as dipalmitoylphosphatidylcholine (DPPC), is dissolved in an organic solvent. This compound is added at a specific molar ratio. The solvent is then evaporated to form a thin lipid film. The film is hydrated with a buffer solution to form multilamellar vesicles (MLVs).

  • DSC Measurement: A precise amount of the MLV suspension is sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference. The pans are placed in the DSC instrument.

  • Thermal Scan: The temperature is scanned over a range that encompasses the phase transition of the lipid, typically at a rate of 1-5°C per minute.

  • Data Analysis: The resulting thermogram plots the differential heat flow against temperature. The peak of the endothermic transition corresponds to the main phase transition temperature (Tm). The area under the peak is integrated to determine the enthalpy of the transition (ΔH). Changes in Tm and ΔH in the presence of this compound provide insights into its interaction with the lipid bilayer. A decrease in Tm and a broadening of the transition peak are indicative of membrane fluidization and disruption of cooperative lipid packing.[4][5]

Fourier Transform Infrared (FTIR) Spectroscopy for Acyl Chain Conformation

FTIR spectroscopy can be used to probe the conformational order of the lipid acyl chains. The frequency of the C-H stretching vibrations is sensitive to the trans/gauche conformational state of the acyl chains. An increase in the frequency of the symmetric and asymmetric CH2 stretching bands indicates a more disordered, fluid-like state.

Experimental Workflow:

A Prepare lipid bilayers (e.g., MLVs or supported lipid bilayers) B Incubate the lipid sample with this compound A->B C Acquire FTIR spectra over a range of temperatures B->C D Analyze the frequency of the symmetric (ν_s) and asymmetric (ν_as) CH2 stretching vibrations C->D E Correlate frequency shifts to changes in acyl chain order D->E

Figure 4: Workflow for FTIR spectroscopy analysis of lipid acyl chain order.

Methodology:

  • Sample Preparation: Lipid bilayers are prepared as either MLVs in an aqueous buffer or as supported lipid bilayers on an appropriate substrate.

  • Incubation: The lipid sample is incubated with a solution of this compound.

  • FTIR Measurement: The FTIR spectrum of the sample is recorded, typically over a range of temperatures to observe the phase transition. The region of interest is the C-H stretching vibration bands, located around 2800-3000 cm-1.

  • Data Analysis: The peak positions of the symmetric (νs(CH2)) and asymmetric (νas(CH2)) methylene stretching bands are determined. A shift to higher wavenumbers (a "blue shift") indicates an increase in the number of gauche conformers, which is characteristic of a more disordered and fluid lipid bilayer.[6][7]

Signaling Pathways

The primary mechanism of action for this compound as a skin penetration enhancer is considered to be biophysical, involving the direct disruption of the lipid bilayer structure. Currently, there is limited direct evidence to suggest that this compound significantly modulates specific intracellular signaling pathways as its primary mode of enhancing skin permeability. However, by altering the membrane environment, it could indirectly influence the function of membrane-associated proteins, but this is not its main described mechanism of action.

Conclusion

This compound effectively enhances the permeability of lipid bilayers, a crucial factor in its role as a skin penetration enhancer. The core of its action lies in its ability to partition into the lipid bilayer and disrupt the ordered packing of the lipid acyl chains. This leads to a quantifiable increase in membrane fluidity, as demonstrated by fluorescence anisotropy studies, and a disruption of the gel-to-liquid crystalline phase transition, observable through DSC. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate interactions of this and other penetration enhancers with lipid membranes, paving the way for the design of more effective and safer transdermal drug delivery systems.

References

N-Octyl-2-pyrrolidone in Agricultural Adjuvant Formulations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Octyl-2-pyrrolidone (NOP), a specialty pyrrolidone, has emerged as a critical component in modern agricultural adjuvant formulations. Its unique chemical structure, combining a hydrophilic pyrrolidone ring with a hydrophobic octyl group, imparts a dual functionality that addresses key challenges in the effective delivery of crop protection products. This technical guide provides a comprehensive overview of the core properties, performance data, and experimental evaluation of N-Octyl-2-pyrrolidone for researchers, scientists, and formulation development professionals in the agrochemical industry.

Core Functions in Agricultural Formulations

N-Octyl-2-pyrrolidone primarily functions as a potent cosolvent and an efficient wetting agent in pesticide and herbicide formulations.[1]

  • Cosolvent: NOP plays a vital role in dissolving and stabilizing active ingredients that have limited solubility in water or other common carrier solvents.[1] This enhanced solubility is crucial for creating homogeneous and stable concentrated formulations (such as Emulsifiable Concentrates - EC or Suspension Concentrates - SC), ensuring uniform distribution of the active ingredient upon dilution and application.[1] Its solvent properties also contribute to the overall stability and shelf-life of crop protection products.[1]

  • Wetting Agent and Surfactant: The surfactant nature of NOP significantly improves the wetting and spreading of agricultural sprays on plant surfaces.[1][2] By reducing the surface tension of spray droplets, NOP prevents them from beading up and rolling off leaves, particularly those with waxy cuticles.[1] This leads to a larger coverage area and better contact between the active ingredient and the target pest or weed.[1] NOP is characterized as a low-foaming, nonionic rapid wetting agent with a Hydrophilic-Lipophilic Balance (HLB) of approximately 6 and no critical micelle concentration (CMC).

Physicochemical Properties of N-Octyl-2-pyrrolidone

A thorough understanding of the physicochemical properties of N-Octyl-2-pyrrolidone is essential for its effective incorporation into adjuvant formulations.

PropertyValueReference
Molecular Formula C12H23NO[3]
Molecular Weight 197.32 g/mol [3]
Appearance Colorless to yellow liquid[4]
Odor Amine-like[4]
Density 0.92 g/cm³ at 20 °C[4]
Melting Point -31.1 °C[4]
Boiling Point 292 – 305 °C at 1,009 hPa[5]
Flash Point 142 °C at 1,013 hPa[5]
Water Solubility 1.14 g/L at 20 °C[4]
Vapor Pressure 0.02 hPa at 55 °C[4]
Dynamic Viscosity 8.38 mPa·s at 20 °C[4]
Surface Tension 30.8 mN/m at 20 °C[4]
log KOC (Soil Organic Carbon-Water Partitioning Coefficient) 2.27 – 2.64[4]

Performance Data in Agricultural Applications

The efficacy of N-Octyl-2-pyrrolidone as an adjuvant is demonstrated through its impact on key performance parameters of spray solutions.

Surface Tension Reduction

The addition of wetting agents to spray mixtures is known to significantly reduce surface tension, leading to improved spreading. For reference, the surface tension of tap water is approximately 72.8 mN/m.[6] The incorporation of adjuvants can substantially lower this value. For instance, various commercial wetting agents have been shown to reduce surface tension to values ranging from 22.0 to 44.8 mN/m at their label rates.[6] N-Octyl-2-pyrrolidone itself has a surface tension of 30.8 mN/m, indicating its inherent ability to reduce the surface tension of aqueous solutions.[4]

Contact Angle Reduction

The contact angle of a spray droplet on a leaf surface is a direct measure of its wettability; a lower contact angle corresponds to better spreading and coverage.[5] The contact angle is influenced by the properties of the leaf surface, which can be hydrophobic or hydrophilic.[5] For example, the contact angle of water on untreated barley leaves is approximately 144°.[7] The application of surfactants can dramatically reduce this angle, even to 0° where the droplet spreads completely.[7] While specific data for NOP on various leaf types is proprietary to manufacturers, its function as a wetting agent is to achieve a significant reduction in contact angle, thereby enhancing the interaction of the spray with the target foliage. For instance, studies on various weed species have shown that the addition of adjuvants can significantly reduce the contact angle of herbicide solutions, leading to improved chemical control.[8]

Experimental Protocols for Adjuvant Evaluation

The following sections detail standardized methodologies for assessing the performance of N-Octyl-2-pyrrolidone in agricultural adjuvant formulations.

Surface Tension Measurement (Du Noüy Ring Method)

This method is used to determine the surface tension of a liquid.

Principle: The force required to detach a platinum ring from the surface of a liquid is measured. This force is proportional to the surface tension of the liquid.

Apparatus:

  • Tensiometer with a platinum Du Noüy ring

  • Sample vessel

  • Temperature control unit

Procedure:

  • Preparation: Clean the platinum ring thoroughly, typically by rinsing with a solvent and then flaming to red heat to remove any organic contaminants.

  • Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Sample Preparation: Place the liquid sample (e.g., a pesticide formulation containing NOP) in the sample vessel and allow it to reach thermal equilibrium at the desired temperature (e.g., 20°C).

  • Measurement: a. Immerse the platinum ring in the liquid. b. Slowly raise the ring towards the surface. c. As the ring is pulled through the surface, a liquid lamella is formed. d. The tensiometer measures the maximum force exerted by the liquid on the ring just before the lamella breaks.

  • Calculation: The surface tension is calculated from the measured force and the dimensions of the ring, often automatically by the instrument's software. Correction factors may be applied to account for the shape of the liquid meniscus.

Experimental Workflow for Surface Tension Measurement

Surface_Tension_Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep1 Clean Platinum Ring Prep2 Calibrate Tensiometer Prep1->Prep2 Prep3 Prepare Sample Solution Prep2->Prep3 Meas1 Immerse Ring Prep3->Meas1 Meas2 Raise Ring to Surface Meas1->Meas2 Meas3 Measure Maximum Force Meas2->Meas3 Analysis1 Calculate Surface Tension Meas3->Analysis1

Workflow for Surface Tension Measurement using the Du Noüy Ring Method.
Contact Angle Measurement (Sessile Drop Method)

This method is used to determine the contact angle of a liquid droplet on a solid surface, providing a measure of wettability.

Principle: A droplet of the test liquid is placed on a solid substrate (e.g., a plant leaf or a model waxy surface), and the angle formed between the tangent to the droplet at the three-phase (liquid-solid-air) contact line and the solid surface is measured.

Apparatus:

  • Goniometer or contact angle measuring system with a high-resolution camera

  • Light source

  • Syringe or automated dosing system

  • Sample stage

Procedure:

  • Substrate Preparation: Mount the solid substrate (e.g., a freshly excised plant leaf, ensuring the surface is flat) on the sample stage. Parafilm can be used as a consistent, replicable model for a waxy leaf surface.[9]

  • Droplet Deposition: Using the syringe or dosing system, carefully deposit a small droplet of the test solution (e.g., a spray dilution containing NOP) of a defined volume (e.g., 2-5 µL) onto the substrate surface.

  • Image Capture: The camera captures a side-profile image of the droplet on the surface. Proper backlighting is crucial to obtain a clear silhouette of the droplet.

  • Angle Measurement: The software of the goniometer analyzes the droplet shape. It identifies the baseline of the droplet and fits a mathematical model to the droplet's contour to determine the tangent at the contact point, thereby calculating the contact angle. Measurements are typically taken on both sides of the droplet and averaged.

Experimental Workflow for Contact Angle Measurement

Contact_Angle_Measurement Start Start Prep_Substrate Prepare & Mount Substrate (e.g., Leaf Surface) Start->Prep_Substrate Deposit_Droplet Deposit Droplet of Test Solution Prep_Substrate->Deposit_Droplet Capture_Image Capture Droplet Profile with Goniometer Deposit_Droplet->Capture_Image Analyze_Image Software Analysis: - Detect Baseline - Fit Droplet Shape Capture_Image->Analyze_Image Calculate_Angle Calculate Contact Angle Analyze_Image->Calculate_Angle End End Calculate_Angle->End

Workflow for Sessile Drop Contact Angle Measurement.
In Vitro Active Ingredient Penetration (Franz Diffusion Cell Method)

This method is used to assess the rate at which an active ingredient permeates through a membrane, which can be adapted to model a plant cuticle.

Principle: A Franz diffusion cell consists of a donor chamber and a receptor chamber separated by a membrane. The test formulation is applied to the membrane in the donor chamber, and the amount of active ingredient that diffuses through the membrane into the receptor fluid is measured over time.

Apparatus:

  • Franz diffusion cells

  • Membrane (isolated plant cuticles or a synthetic membrane like Parafilm)

  • Receptor fluid (e.g., a buffer solution, sometimes with a solubilizer to maintain sink conditions)

  • Stirring system for the receptor chamber

  • Temperature-controlled water bath (typically maintained at 32°C for skin studies, can be adapted for plant studies)

  • Analytical instrument for quantifying the active ingredient (e.g., HPLC, GC)

Procedure:

  • Cell Preparation: a. Clean and assemble the Franz diffusion cells. b. Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the membrane. c. Place a small stir bar in the receptor chamber.

  • Membrane Mounting: a. Carefully mount the isolated plant cuticle or synthetic membrane between the donor and receptor chambers. b. Secure the chambers with a clamp.

  • Equilibration: Place the assembled cells in the water bath and allow them to equilibrate to the desired temperature.

  • Formulation Application: Apply a precise amount of the test formulation (with and without NOP) to the surface of the membrane in the donor chamber.

  • Sampling: a. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw a sample from the receptor chamber through the sampling arm. b. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Analysis: Quantify the concentration of the active ingredient in the collected samples using a validated analytical method.

  • Data Analysis: Plot the cumulative amount of the active ingredient permeated per unit area against time. The slope of the linear portion of this curve represents the steady-state flux.

Experimental Workflow for In Vitro Penetration Study

In_Vitro_Penetration Start Start Prep_Cells Prepare Franz Cells & Fill Receptor Chamber Start->Prep_Cells Mount_Membrane Mount Plant Cuticle or Synthetic Membrane Prep_Cells->Mount_Membrane Equilibrate Equilibrate Cells at Test Temperature Mount_Membrane->Equilibrate Apply_Formulation Apply Test Formulation to Donor Chamber Equilibrate->Apply_Formulation Sample_Receptor Sample Receptor Fluid at Time Intervals Apply_Formulation->Sample_Receptor Analyze_Samples Quantify Active Ingredient (e.g., by HPLC) Sample_Receptor->Analyze_Samples Data_Analysis Calculate Flux & Permeation Profile Analyze_Samples->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Active Ingredient Penetration using Franz Diffusion Cells.

Logical Framework for Adjuvant Screening and Evaluation

The development and validation of an adjuvant-containing formulation is a multi-step process.

Adjuvant_Screening_Workflow cluster_formulation Phase 1: Formulation & Physicochemical Screening cluster_lab Phase 2: Laboratory Performance Evaluation cluster_bio Phase 3: Biological Efficacy Trials cluster_final Phase 4: Final Evaluation & Registration Formulate Formulate Active Ingredient with NOP & other co-formulants PhysChem_Test Physicochemical Tests: - Stability - Solubility - Particle Size (if applicable) Formulate->PhysChem_Test Surface_Tension Surface Tension Measurement PhysChem_Test->Surface_Tension Contact_Angle Contact Angle on Target Surfaces Surface_Tension->Contact_Angle Penetration_Assay In Vitro Penetration Study Contact_Angle->Penetration_Assay Greenhouse_Trials Greenhouse/Growth Chamber Efficacy & Phytotoxicity Penetration_Assay->Greenhouse_Trials Field_Trials Field Trials under Varied Conditions Greenhouse_Trials->Field_Trials Data_Analysis Comprehensive Data Analysis & Performance Validation Field_Trials->Data_Analysis Registration Preparation of Registration Dossier Data_Analysis->Registration

Logical Workflow for Agricultural Adjuvant Screening and Evaluation.

Conclusion

N-Octyl-2-pyrrolidone is a versatile and high-performance ingredient in agricultural adjuvant formulations. Its dual role as a cosolvent and wetting agent effectively addresses the critical needs of enhancing active ingredient stability and improving spray delivery and uptake on target surfaces. The systematic evaluation of its impact on physicochemical properties and biological efficacy, through the standardized experimental protocols outlined in this guide, is essential for the development of optimized and effective crop protection products. The continued use of NOP in innovative formulations underscores its importance in advancing sustainable and productive agricultural practices.[1]

References

"1-Octylpyrrolidin-2-one" as a wetting agent in scientific research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Octylpyrrolidin-2-one as a Wetting Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also commonly known as N-Octylpyrrolidone (NOP), is a versatile N-alkylated derivative of 2-pyrrolidone.[1] It is a nonionic surfactant that uniquely combines the properties of a powerful solvent and an effective wetting agent.[2] Structurally, it consists of a hydrophilic, five-membered lactam ring (pyrrolidone) and an eight-carbon hydrophobic alkyl chain (octyl group). This amphiphilic nature allows it to significantly reduce the surface tension of aqueous solutions, promoting efficient wetting and spreading on various surfaces.[2]

NOP is recognized for its rapid wetting action, low-foaming characteristics, and excellent solvency for a wide range of polymers and hydrophobic substances.[3][4] A key feature is its ability to interact synergistically with anionic surfactants, enhancing solubility and leading to a greater reduction in surface tension at lower concentrations. These properties make this compound a valuable component in diverse scientific and industrial applications, including agrochemical formulations, industrial cleaners, drug delivery systems, and as an intermediate in chemical synthesis.[5][6]

Physicochemical and Surfactant Properties

The efficacy of this compound as a wetting agent is rooted in its distinct physicochemical properties. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Chemical Identity
IUPAC NameThis compound[1][7]
SynonymsN-Octylpyrrolidone (NOP), 1-Octyl-2-pyrrolidone[1][8]
CAS Number2687-94-7[2][3]
Molecular FormulaC₁₂H₂₃NO[3][7]
Molecular Weight197.32 g/mol [1][7]
Physical Properties
AppearanceClear, colorless to pale yellow viscous liquid[3][8]
Density0.92 g/mL at 25°C[8]
Melting Point-25°C[3]
Boiling Point170-172°C at 15 mmHg[3][8]
Flash Point113°C[3]
Water Solubility1.36 g/L at 20°C[3]
Refractive Index (n20/D)1.465[8]
Surfactant Properties
Chemical FamilyPyrrolidones[2]
Surfactant TypeNonionic[3]
HLB Value6
Critical Micelle Conc. (CMC)Does not form micelles independently (No CMC)

Mechanism of Action as a Wetting Agent

This compound functions as a wetting agent by adsorbing at the interface between a liquid and a solid surface, or at the air-liquid interface, thereby lowering the surface tension. Its mechanism is distinguished by its synergistic interaction with other surfactants, particularly anionics.

The molecule's hydrophobic octyl tail orients away from the aqueous phase, while the polar, electron-delocalized lactam ring remains in the water. Unlike typical surfactants, NOP does not form micelles on its own in an aqueous solution and thus has no critical micelle concentration (CMC). However, it readily interacts with the micelles of anionic surfactants. The NOP molecules incorporate into these existing micelles, creating "mixed micelles." This interaction significantly enhances the water solubility of NOP and leads to a synergistic reduction in surface tension, achieving greater wetting performance at very low concentrations.[3]

G cluster_0 Synergistic Wetting Mechanism of this compound cluster_1 Interaction cluster_2 Improved Performance NOP This compound (NOP) Water Aqueous Solution NOP->Water Low Solubility (No Micelles) MixedMicelle Formation of Mixed Micelles NOP->MixedMicelle Anionic Anionic Surfactant Anionic->Water Forms Micelles above CMC Anionic->MixedMicelle Result Synergistic Effect MixedMicelle->Result Solubility Enhanced NOP Water Solubility Result->Solubility ST_Reduction Greater Surface Tension Reduction Result->ST_Reduction Wetting Superior Wetting & Spreading Result->Wetting

Mechanism of synergistic surface tension reduction.

Applications in Scientific Research

The unique properties of this compound make it a valuable tool in several areas of research and development.

  • Drug Development and Formulation: In pharmaceuticals, NOP can act as a permeation enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across biological membranes like the skin. Its excellent solvency helps to dissolve poorly water-soluble drugs, enabling the development of stable liquid formulations for injections or oral delivery. Its wetting properties ensure uniform distribution of APIs in solid dosage forms.

  • Agrochemical Formulations: NOP is widely used as a co-solvent and wetting agent in crop protection products like pesticides and herbicides.[4][5] Many plant leaves have waxy, hydrophobic surfaces that repel water-based sprays. The inclusion of NOP reduces the surface tension of spray droplets, preventing them from beading and rolling off.[5] This ensures a wider, more uniform coverage, which enhances the efficacy of the active ingredient and can potentially reduce the required dosage.[5]

  • Nanoparticle Synthesis: While research directly on NOP is emerging, the related polymer, polyvinylpyrrolidone (PVP), is extensively used in nanoparticle synthesis.[9] PVP acts as a surface stabilizer, growth modifier, and dispersant.[9] Given its structural similarity, this compound can be investigated for similar roles, particularly in the synthesis of nanoparticles in organic media or as a co-surfactant in microemulsion-based methods, where its amphiphilic nature can help control particle size and prevent aggregation.

  • Cleaners and Dispersants: In laboratory and industrial settings, NOP is used in cleaning formulations.[3] Its ability to wet surfaces and dissolve hydrophobic residues, combined with its low-foaming nature, makes it ideal for clean-in-place (CIP) systems and high-agitation cleaning processes. It also functions as an efficient wetting agent and dispersant for pigments and fillers in various formulations.[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a general laboratory-scale synthesis via the N-alkylation of 2-pyrrolidone.

Materials:

  • 2-Pyrrolidone

  • 1-Chlorooctane (or 1-Bromooctane)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Anhydrous Potassium Carbonate (or Sodium Hydroxide) - Base

  • Toluene (or another suitable solvent)

  • Reaction vessel with reflux condenser, magnetic stirrer, and nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Methodology:

  • Reaction Setup: To a dry reaction vessel under a nitrogen atmosphere, add 2-pyrrolidone, 1-chlorooctane, tetrabutylammonium bromide, and the base. Add toluene as the solvent. A typical molar ratio would be 1.1 : 1.0 : 0.05 : 1.2 (Pyrrolidone : Chlorooctane : TBAB : Base).

  • Reaction: Heat the mixture to a reflux temperature (e.g., 90-110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts. Wash the filtrate with water several times in a separatory funnel to remove any remaining salts and unreacted 2-pyrrolidone.

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (toluene) using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, viscous liquid.

G start Start setup 1. Reaction Setup - Add Reactants, Catalyst, Base, Solvent - Establish N2 Atmosphere start->setup reaction 2. Heating & Reflux - Heat to 90-110°C - Stir vigorously for 8-12h setup->reaction monitor Monitor Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete workup 3. Work-up - Cool to RT - Filter salts - Wash with water monitor->workup Complete dry 4. Drying & Solvent Removal - Dry organic layer (MgSO4) - Remove solvent via Rotovap workup->dry purify 5. Purification - Vacuum Distillation dry->purify product Pure this compound purify->product

Workflow for the synthesis of this compound.
Measurement of Wetting Performance via Contact Angle

The sessile drop method is a standard technique to quantify the wetting ability of a surfactant solution on a solid surface. A lower contact angle indicates better wetting.

Materials:

  • Contact angle goniometer with a high-resolution camera and analysis software

  • Syringe with a flat-tipped needle (e.g., 22-gauge)

  • Hydrophobic substrate (e.g., polished polytetrafluoroethylene (PTFE) or a glass slide coated with a hydrophobic silane)

  • Solutions of this compound in deionized water at various concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v)

  • Control: Deionized water

Methodology:

  • Substrate Preparation: Thoroughly clean the substrate to remove any contaminants and dry it completely. Place the substrate on the sample stage of the goniometer.

  • System Calibration: Calibrate the instrument according to the manufacturer's instructions.

  • Droplet Deposition: Fill the syringe with the test solution, ensuring no air bubbles are present. Carefully advance the plunger to form a small droplet (e.g., 2-5 µL) at the needle tip. Lower the syringe until the droplet makes contact with the substrate surface and gently retract the needle, leaving the droplet on the surface.

  • Image Capture and Analysis: Immediately after deposition, capture a high-resolution image of the droplet profile. The software will analyze the image to determine the angle formed at the three-phase (liquid-solid-air) contact point. This is the static contact angle.

  • Replication: Repeat the measurement at least three times on different areas of the substrate for each concentration to ensure reproducibility.

  • Data Reporting: Report the average contact angle and standard deviation for each concentration. Plot the contact angle as a function of this compound concentration.

G cluster_workflow Contact Angle Measurement Workflow prep Prepare Substrate & Test Solutions place Place Substrate on Goniometer Stage prep->place load Load Syringe with Test Solution place->load deposit Deposit a Single Droplet (2-5 µL) on the Substrate load->deposit capture Capture High-Resolution Side-Profile Image deposit->capture analyze Analyze Image with Software to Measure Angle (θ) capture->analyze repeat Repeat 3-5 times for statistical validity? analyze->repeat repeat->deposit Yes report Calculate Average Angle & Std. Dev. Report Results repeat->report No (Done)

Experimental workflow for sessile drop contact angle measurement.

Safety and Toxicology

This compound is classified as a material with low to moderate hazard.[3]

  • Human Health: It can cause severe skin burns and serious eye damage upon direct contact.[1][10] Acute toxicity is low, and it is not considered to be mutagenic, genotoxic, or carcinogenic.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn during handling.[8]

  • Environmental Impact: The compound is considered toxic to aquatic life with long-lasting effects.[1][10] Therefore, releases into the environment and waterways should be avoided.[10] However, it is also reported to be readily biodegradable.[3]

Conclusion

This compound stands out as a highly effective and multifunctional wetting agent for scientific and industrial applications. Its unique ability to act as both a solvent and a surface-active agent, coupled with its low-foaming nature and synergistic behavior with anionic surfactants, provides researchers and formulators with a powerful tool. From enhancing the delivery of pharmaceuticals and agrochemicals to its role in advanced material synthesis, the distinct properties of this compound enable significant performance improvements in a wide array of formulations. Proper understanding of its mechanism, properties, and handling requirements is key to leveraging its full potential in research and development.

References

N-Octyl-2-Pyrrolidone in Veterinary Medicine: A Technical Guide to Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Evolving Role of Excipients in Veterinary Drug Delivery

In the landscape of modern veterinary medicine, the efficacy of a drug product is not solely reliant on the active pharmaceutical ingredient (API). The selection of excipients plays a pivotal role in the safety, stability, and bioavailability of the final formulation. Among the class of functional excipients, N-Octyl-2-pyrrolidone (NOP) has emerged as a versatile solvent and penetration enhancer, particularly in the development of topical and injectable dosage forms for companion animals and livestock. This technical guide provides an in-depth exploration of NOP's utility in veterinary formulations, offering a scientific rationale for its application and practical guidance for researchers, scientists, and drug development professionals.

Physicochemical Characteristics of N-Octyl-2-Pyrrolidone

N-Octyl-2-pyrrolidone is a substituted heterocyclic organic compound with a unique combination of solvency and surface activity.[1] Its molecular structure, featuring a polar lactam ring and a nonpolar octyl chain, imparts an amphiphilic character that is central to its function in pharmaceutical formulations. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Chemical Name 1-Octylpyrrolidin-2-one[2]
CAS Number 2687-94-7[1]
Molecular Formula C12H23NO[1]
Molecular Weight 197.32 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 170-172 °C at 15 mmHg[3]
Melting Point -25 °C[3]
Density 0.92 g/mL at 25 °C[3]
Water Solubility Slightly soluble (1.14 g/L at 20 °C)[4]
Log P (Octanol/Water) 2.27 – 2.64[4]

Mechanism of Action: A Dual-Function Excipient

N-Octyl-2-pyrrolidone's utility in veterinary formulations stems from its dual role as a powerful solvent and a potent penetration enhancer.

Superior Solubilizing Capacity

The pyrrolidone ring of NOP is a highly polar structure, capable of forming hydrogen bonds and dipole-dipole interactions with a wide range of APIs. This makes it an excellent solvent for many poorly water-soluble veterinary drugs, including parasiticides like ivermectin and fipronil, as well as various antibiotics and antifungals.[2][5][6] The ability to achieve high drug loads in a formulation is critical for developing effective and convenient dosage forms, such as pour-on and spot-on treatments, where a small volume of liquid must deliver a therapeutic dose.[7]

While comprehensive public databases of API solubility in NOP are limited, it is known to be a more effective solvent for many lipophilic compounds than traditional solvents like propylene glycol or ethanol. Formulators should experimentally determine the solubility of their specific API in NOP as a primary step in development.

Enhancing Transdermal Drug Delivery

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin, which consists of corneocytes embedded in a lipid-rich intercellular matrix.[8] N-alkyl-pyrrolidones, including NOP, are known to reversibly decrease the barrier function of the stratum corneum, thereby enhancing the penetration of co-formulated APIs.[3][9]

The mechanism by which NOP enhances skin permeation is multifaceted and is believed to involve:

  • Disruption of Intercellular Lipids: The lipophilic octyl chain of NOP can intercalate into the highly ordered lipid bilayers of the stratum corneum, increasing their fluidity and creating pathways for drug diffusion.[10]

  • Interaction with Intracellular Keratin: The polar pyrrolidone headgroup may interact with intracellular keratin, potentially altering its conformation and increasing the permeability of the corneocytes.[10]

  • Increased Drug Partitioning: By acting as a solvent for the drug within the stratum corneum, NOP can increase the partitioning of the API from the formulation into the skin.[9]

  • Co-transport Mechanism: There is evidence to suggest that N-methyl-2-pyrrolidone (NMP), a related compound, can form complexes with certain drugs and effectively "carry" them across the skin barrier.[11] A similar mechanism may be at play with NOP, particularly for APIs with which it can form hydrogen bonds or other non-covalent interactions.

The following diagram illustrates the proposed mechanisms of action of NOP as a penetration enhancer.

G cluster_sc Stratum Corneum cluster_epidermis Viable Epidermis API API Corneocytes Corneocyte (Keratin) Lipids Intercellular Lipids API->Lipids 3. Increased Partitioning Target Target Site API->Target Enhanced Permeation NOP N-Octyl-2-pyrrolidone (NOP) NOP->Corneocytes 2. Keratin Interaction NOP->Lipids 1. Lipid Disruption (Increased Fluidity) NOP->Lipids 3. Increased Partitioning

Mechanisms of NOP as a skin penetration enhancer.

Formulation Development with N-Octyl-2-Pyrrolidone

The successful incorporation of NOP into a veterinary formulation requires a systematic approach, from initial solubility screening to final product characterization.

Solubility Screening Protocol

A fundamental step in formulation development is to determine the saturation solubility of the API in NOP and potential co-solvents.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of the API to a known volume of NOP in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Centrifuge the vials to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range.

  • Quantification: Analyze the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The following diagram outlines the workflow for solubility screening.

G start Start excess_api Add excess API to NOP start->excess_api equilibrate Equilibrate at constant temperature excess_api->equilibrate centrifuge Centrifuge to separate solid equilibrate->centrifuge supernatant Collect and dilute supernatant centrifuge->supernatant analyze Analyze API concentration by HPLC supernatant->analyze end End analyze->end

Workflow for API solubility screening in NOP.
In Vitro Skin Permeation Testing

In vitro skin permeation studies are essential for evaluating the efficacy of NOP as a penetration enhancer and for comparing different formulation prototypes. The Franz diffusion cell is the gold standard apparatus for these studies.

Experimental Protocol using Franz Diffusion Cells:

  • Skin Membrane Preparation:

    • Excise full-thickness skin from a relevant animal model (e.g., porcine ear skin, which is a good surrogate for human and canine skin).

    • Carefully remove subcutaneous fat and connective tissue.

    • Dermatomed skin of a specific thickness (e.g., 500-750 µm) can be used for more consistent results.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent for poorly water-soluble drugs) and ensure no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor fluid at 32-37°C to mimic physiological conditions.

  • Dosing and Sampling:

    • Apply a finite dose of the NOP-containing formulation to the surface of the skin in the donor chamber.

    • At predetermined time intervals, collect samples from the receptor fluid and replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Sample Analysis:

    • Quantify the concentration of the API in the receptor fluid samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area of skin over time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

    • The enhancement ratio can be calculated by dividing the flux of the API from the NOP-containing formulation by the flux from a control formulation without NOP.

Safety and Regulatory Considerations

While NOP is generally considered to have a favorable safety profile for topical and parenteral administration, a thorough evaluation of its potential toxicity is crucial.

Toxicology Profile

Acute toxicity studies indicate that NOP has a low order of toxicity.[9] However, as with many solvents and penetration enhancers, it can cause skin and eye irritation, particularly in concentrated forms.[4] The developmental and reproductive toxicity of N-alkyl-pyrrolidones is an area of regulatory scrutiny. While data on NOP is limited, studies on the related compound N-methyl-2-pyrrolidone (NMP) have shown evidence of foetotoxic effects in laboratory animals at high doses.[12][13] Therefore, a risk-based approach should be taken when formulating with NOP, especially for products intended for use in breeding, pregnant, or lactating animals.

Toxicity EndpointResultReference
Acute Oral LD50 (Rat) >2,200 mg/kg[14]
Acute Dermal LD50 (Rat) >4,000 mg/kg[14]
Skin Corrosion/Irritation Causes severe skin burns and eye damage[4]
Reproductive Toxicity Shall not be classified as a reproductive toxicant[4]

Note: The reproductive toxicity classification is for NOP itself and may not fully capture the concerns raised for the broader class of N-alkyl-pyrrolidones.

Regulatory Status

The regulatory landscape for excipients in veterinary medicine is complex and varies by region.

  • European Medicines Agency (EMA): 2-Pyrrolidone is an approved excipient for use in veterinary medicinal products for parenteral and topical administration in a variety of food-producing and companion animal species.[15] While NOP is not explicitly listed in the same public summary reports, its use in formulations would be subject to a thorough safety evaluation as part of a marketing authorization application. The EMA has raised concerns about the developmental toxicity of NMP, leading to updated warnings on products containing this excipient.[13] This highlights the importance of addressing the safety of any N-alkyl-pyrrolidone in a regulatory submission.

  • U.S. Food and Drug Administration (FDA): The FDA maintains an Inactive Ingredient Database (IID) for approved human and animal drug products. A comprehensive search of the publicly available IID does not currently yield a specific entry for N-Octyl-2-pyrrolidone for veterinary use. However, this does not necessarily preclude its use, as the database may not be exhaustive and new excipients are continually being evaluated. Formulators should consult with the FDA's Center for Veterinary Medicine (CVM) regarding the acceptability of NOP in a new animal drug application.

Analytical Methodologies

Robust analytical methods are required for the quantification of NOP and the API in both the drug product and in biological matrices during permeation and pharmacokinetic studies.

Quantification in Formulations

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for the routine analysis of NOP and many APIs in veterinary formulations.

Example HPLC Method for NOP:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[16] For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[16]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 235 nm for some pyrrolidones)[17]

  • Injection Volume: 10-20 µL

Method development and validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure the method is suitable for its intended purpose.

Conclusion and Future Perspectives

N-Octyl-2-pyrrolidone is a valuable excipient for the formulation of veterinary medicines, offering excellent solubilizing properties and the ability to enhance the transdermal delivery of a wide range of APIs. Its dual functionality allows for the development of concentrated, low-volume topical formulations that are both effective and convenient for animal owners and veterinarians.

As with any excipient, a thorough understanding of its physicochemical properties, mechanism of action, and safety profile is essential for successful formulation development. While there are some gaps in the publicly available data for NOP, particularly in the areas of chronic toxicity and quantitative API solubility, this guide provides a framework for the rational inclusion of NOP in veterinary drug products. Further research into the comparative efficacy of NOP and the development of a comprehensive safety database for target animal species will undoubtedly solidify its role as a key enabling excipient in the future of veterinary medicine.

References

Methodological & Application

Application Notes and Protocols for 1-Octylpyrrolidin-2-one in Transdermal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octylpyrrolidin-2-one, also known as N-octyl-2-pyrrolidone, is a potent and widely investigated chemical penetration enhancer used in transdermal drug delivery systems (TDDS). Its primary function is to reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of therapeutic agents into the systemic circulation. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective utilization of this compound for the development of novel transdermal formulations.

Mechanism of Action

The primary mechanism by which this compound enhances skin permeation is through the disruption of the highly ordered lipid structure of the stratum corneum.[1][2] The long alkyl chain of the molecule inserts into the lipid bilayers, increasing their fluidity and creating defects in the lipid packaging. This leads to an increase in the diffusion coefficient of the drug within the stratum corneum, ultimately enhancing its flux across the skin.

Proposed Mechanism of this compound Action cluster_0 Stratum Corneum (SC) - Before Enhancer cluster_1 Interaction with this compound cluster_2 Stratum Corneum (SC) - After Enhancer cluster_3 Outcome SC_lipids Highly Ordered Lipid Bilayers Low Fluidity High Barrier Function SC_lipids_disrupted Disrupted Lipid Bilayers Increased Fluidity Reduced Barrier Function OP This compound OP->SC_lipids_disrupted Partitioning into SC lipids Permeation Enhanced Drug Permeation SC_lipids_disrupted->Permeation Increased Drug Diffusivity

Mechanism of this compound as a skin permeation enhancer.

Data Presentation: Enhancement Effects of this compound

The following table summarizes the quantitative data on the permeation enhancement effect of this compound for various drugs. The Enhancement Ratio (ER) is a common metric used to quantify the effect of a penetration enhancer and is calculated as the ratio of the drug flux with the enhancer to the flux without the enhancer.

DrugModel SystemThis compound ConcentrationPermeation Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)Reference
β-EstradiolHairless mouse skinSaturated solution in salineNot specified~100[1]
CorticosteroneHairless mouse skinSaturated solution in salineNot specified~100[1]
HydrocortisoneHairless mouse skinSaturated solution in salineNot specified~100[1]

Note: The referenced study indicates a significant enhancement, with the enhancement factor for the lipoidal pathway being the primary metric. The provided ER is an approximation based on the reported data.

Experimental Protocols

Preparation of a Transdermal Patch with this compound (Solvent Evaporation Technique)

This protocol describes a general method for preparing a matrix-type transdermal patch. Specific concentrations of polymers, drug, and this compound should be optimized for the specific drug candidate.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Polymer(s) (e.g., Eudragit® series, polyvinylpyrrolidone (PVP), polyvinyl alcohol (PVA), ethyl cellulose)

  • This compound

  • Plasticizer (e.g., dibutyl phthalate, polyethylene glycol)

  • Solvent(s) (e.g., ethanol, methanol, acetone, ethyl acetate)

  • Backing membrane

  • Release liner

  • Petri dish or a flat casting surface

  • Magnetic stirrer

  • Controlled environment for solvent evaporation (e.g., oven or desiccator)

Procedure:

  • Polymer Solution Preparation: Accurately weigh the chosen polymer(s) and dissolve them in a suitable solvent or a mixture of solvents with the aid of a magnetic stirrer until a clear, homogenous solution is formed.

  • Drug and Enhancer Incorporation: In a separate container, dissolve the accurately weighed API and this compound in a small amount of the same solvent system.

  • Mixing: Add the drug-enhancer solution to the polymer solution and stir until a uniform mixture is obtained.

  • Plasticizer Addition: Add the plasticizer to the mixture and continue stirring to ensure homogeneity. The amount of plasticizer is typically a percentage of the polymer weight.

  • Casting: Pour the final solution into a petri dish or onto a flat surface lined with a release liner. Ensure a uniform thickness of the cast solution.

  • Solvent Evaporation: Allow the solvent to evaporate at a controlled temperature (e.g., room temperature or in an oven at a slightly elevated temperature) for a specified period (e.g., 24 hours). The drying time will depend on the solvent's volatility and the thickness of the cast film.

  • Patch Fabrication: Once the film is completely dry, carefully peel it off the casting surface. Cut the film into patches of the desired size and shape.

  • Lamination: Laminate the medicated film with a backing membrane.

  • Storage: Store the prepared patches in a desiccator until further evaluation.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the permeation of a drug from a formulation containing this compound across an excised skin membrane.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., human cadaver skin, porcine ear skin, or rodent skin)

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4, often with a solubility enhancer like PEG 400 or a surfactant if the drug has low aqueous solubility)

  • Test formulation (e.g., transdermal patch, gel, cream) containing the API and this compound

  • Control formulation (without this compound)

  • Magnetic stirrer

  • Water bath or heating block to maintain the temperature at 32 ± 1 °C

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

Experimental Workflow for In Vitro Skin Permeation Study A Skin Preparation (Excision, dermatomization) B Franz Cell Assembly (Mount skin between donor and receptor chambers) A->B C Receptor Medium Filling (Degassed buffer, 32°C) B->C D Equilibration C->D E Formulation Application (Apply test/control formulation to the stratum corneum) D->E F Sampling (Withdraw aliquots from receptor medium at set time points) E->F G Sample Analysis (Quantify drug concentration using HPLC or LC-MS/MS) F->G H Data Analysis (Calculate flux, permeability coefficient, and enhancement ratio) G->H

Workflow of an in vitro skin permeation study using Franz diffusion cells.

  • Skin Preparation: Thaw the frozen excised skin at room temperature. If using full-thickness skin, carefully remove any subcutaneous fat and connective tissue. The skin can be dermatomed to a specific thickness (e.g., 200-500 µm) to isolate the epidermis and a portion of the dermis.

  • Franz Cell Setup: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with a known volume of pre-warmed (32 ± 1 °C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.

  • Equilibration: Allow the assembled cells to equilibrate in a water bath or on a heating block for at least 30 minutes to ensure the skin surface temperature reaches 32 ± 1 °C.

  • Formulation Application: Apply a precise amount of the test or control formulation onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium from the sampling port. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis: Analyze the collected samples for drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated per unit area versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) using the formula: Kp = Jss / C, where C is the concentration of the drug in the donor compartment.

    • Calculate the Enhancement Ratio (ER) by dividing the steady-state flux of the formulation containing this compound by that of the control formulation.

Conclusion

This compound is a valuable tool for enhancing the transdermal delivery of a wide range of therapeutic agents. The protocols and data presented in these application notes provide a foundation for researchers to effectively incorporate this potent enhancer into their formulation development and evaluation studies. Careful optimization of the formulation and rigorous in vitro permeation testing are crucial for the successful development of safe and effective transdermal drug delivery systems.

References

Application Notes and Protocols for N-Octyl-2-pyrrolidone in Enhancing Skin Permeation of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octyl-2-pyrrolidone (NOP) is a potent solvent and well-regarded skin permeation enhancer. Its utility in transdermal and topical drug delivery systems is attributed to its ability to reversibly modify the barrier properties of the stratum corneum, thereby facilitating the passage of various Active Pharmaceutical Ingredients (APIs). These application notes provide a comprehensive overview of the use of N-Octyl-2-pyrrolidone as a skin permeation enhancer, including its mechanism of action, quantitative efficacy data for select APIs, and detailed experimental protocols for in vitro evaluation.

Mechanism of Action

The primary mechanism by which N-Octyl-2-pyrrolidone enhances skin permeation is through its interaction with the intercellular lipids of the stratum corneum. The long alkyl chain of NOP allows it to intercalate into the lipid bilayers, disrupting their highly ordered lamellar structure. This disruption leads to an increase in the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to traverse.

Additionally, some studies on related short-chain pyrrolidones, such as N-methyl-2-pyrrolidone, suggest a potential "co-transport" mechanism where the enhancer may form complexes with the drug, facilitating its partitioning into and transport through the skin. While the dominant mechanism for N-Octyl-2-pyrrolidone is considered to be lipid fluidization, the possibility of other contributing actions should not be disregarded.

cluster_0 Normal Stratum Corneum cluster_1 Stratum Corneum with N-Octyl-2-pyrrolidone Corneocyte_1 Corneocyte Lipid_Lamellae Highly Ordered Lipid Lamellae Corneocyte_2 Corneocyte Corneocyte_3 Corneocyte Disrupted_Lipids Disrupted and Fluidized Lipid Lamellae Corneocyte_4 Corneocyte API_Inside API NOP N-Octyl-2-pyrrolidone NOP->Disrupted_Lipids Intercalates and Disrupts API_Outside API API_Outside->Lipid_Lamellae Low Permeation API_Outside->API_Inside Enhanced Permeation API_Transport Enhanced Permeation Start Start Skin_Prep Skin Preparation (Thaw, Clean, Cut, Equilibrate) Start->Skin_Prep Cell_Setup Franz Cell Setup (Mount Skin, Fill Receptor, Stir) Skin_Prep->Cell_Setup Dosing Apply Formulation to Donor Chamber Cell_Setup->Dosing Formulation_Prep Formulation Preparation (Test with NOP, Control without NOP) Formulation_Prep->Dosing Sampling Collect Samples from Receptor at Time Intervals Dosing->Sampling Analysis Analyze API Concentration (e.g., HPLC) Sampling->Analysis Data_Analysis Calculate Flux, Kp, and Enhancement Ratio Analysis->Data_Analysis End End Data_Analysis->End Start Start Tissue_Prep Prepare Reconstructed Human Epidermis (RhE) Tissues Start->Tissue_Prep Treatment Apply Test Formulation, Positive, and Negative Controls to Tissues Tissue_Prep->Treatment Incubation Incubate Tissues Treatment->Incubation Rinse Rinse and Post-Incubate Incubation->Rinse MTT_Assay Perform MTT Assay to Assess Cell Viability Rinse->MTT_Assay Quantify Quantify Formazan Extraction via Spectrophotometry MTT_Assay->Quantify Analyze Calculate Percent Viability and Classify Irritation Potential Quantify->Analyze End End Analyze->End

Application Notes and Protocols for Preparing 1-Octylpyrrolidin-2-one-Based Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant and cosurfactant molecules. These systems have garnered significant attention in the pharmaceutical sciences as potential drug delivery vehicles due to their ability to enhance the solubility and bioavailability of poorly water-soluble drugs. 1-Octylpyrrolidin-2-one, also known as N-octyl-2-pyrrolidone, is a versatile excipient that can function as a surfactant, cosurfactant, and solvent.[1][2] Its properties make it a valuable component in the formulation of microemulsions for topical, transdermal, and oral drug delivery. This document provides detailed protocols for the preparation and characterization of this compound-based microemulsions.

Key Properties of this compound

This compound is a nonionic surfactant with a hydrophilic-lipophilic balance (HLB) value of approximately 6, indicating its lipophilic nature.[3] This property makes it suitable for forming water-in-oil (W/O) microemulsions or for use as a cosurfactant in combination with a more hydrophilic surfactant to stabilize oil-in-water (O/W) microemulsions. Its ability to act as a penetration enhancer also makes it particularly useful for transdermal drug delivery systems.[4]

Experimental Protocols

Protocol 1: Construction of a Pseudoternary Phase Diagram

The construction of a pseudoternary phase diagram is a critical first step to identify the concentration ranges of the oil, surfactant/cosurfactant mixture (Sₘᵢₓ), and aqueous phase that result in a stable microemulsion.

Materials:

  • Oil Phase: Isopropyl myristate (IPM) or another suitable pharmaceutical oil.

  • Surfactant: A high HLB surfactant such as Polysorbate 80 (Tween 80).

  • Cosurfactant/Surfactant: this compound.

  • Aqueous Phase: Deionized water.

Procedure:

  • Prepare the Surfactant/Cosurfactant Mixture (Sₘᵢₓ): Prepare mixtures of the high HLB surfactant (e.g., Tween 80) and this compound at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2, 1:3).

  • Titration: For each Sₘᵢₓ ratio, prepare a series of oil and Sₘᵢₓ mixtures in glass vials at various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Slowly titrate each oil/Sₘᵢₓ mixture with the aqueous phase (deionized water) under constant gentle magnetic stirring.

  • After each addition of the aqueous phase, allow the system to equilibrate. Observe the mixture for transparency and phase separation. The endpoint of the titration is the point where the mixture becomes turbid or shows phase separation.

  • Record the weight of each component (oil, Sₘᵢₓ, and water) at the points where a clear, isotropic single phase (microemulsion) is formed.

  • Plot the Diagram: Plot the data on a triangular coordinate system (pseudoternary phase diagram) with the three vertices representing the oil phase, the Sₘᵢₓ, and the aqueous phase. The area within the diagram where clear, single-phase systems are observed represents the microemulsion region.[5][6][7][8][9][10]

Protocol 2: Preparation of a this compound-Based Microemulsion

Based on the constructed phase diagram, a specific microemulsion formulation can be prepared.

Materials:

  • Selected oil (e.g., Isopropyl myristate)

  • Selected Sₘᵢₓ ratio (e.g., Tween 80:this compound at 2:1)

  • Aqueous phase (Deionized water)

  • Active Pharmaceutical Ingredient (API) - optional

Procedure:

  • Accurately weigh the required amounts of the oil phase, the high HLB surfactant, and this compound into a clean glass vial.

  • If an API is to be incorporated, dissolve it in the appropriate phase (oil or water) in which it is most soluble.

  • Mix the oil and Sₘᵢₓ components thoroughly using a magnetic stirrer until a homogenous mixture is obtained.

  • Slowly add the aqueous phase dropwise to the oil/Sₘᵢₓ mixture while stirring continuously.

  • Continue stirring until a transparent and homogenous microemulsion is formed.

Protocol 3: Characterization of the Microemulsion

1. Visual Inspection:

  • Observe the prepared formulation for its appearance (transparency, clarity) and homogeneity.

2. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the microemulsion sample with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the average droplet size and PDI.[1][2]

3. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the microemulsion sample with deionized water. Measure the electrophoretic mobility of the droplets using a zeta potential analyzer to determine the surface charge of the droplets. A high absolute zeta potential value (typically > ±30 mV) indicates good physical stability.[1][2][11]

4. Thermodynamic Stability Studies:

  • Centrifugation: Centrifuge the microemulsion sample at a high speed (e.g., 5000 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or cracking.

  • Freeze-Thaw Cycles: Subject the microemulsion to multiple cycles of freezing (e.g., -20°C for 48 hours) and thawing (room temperature for 48 hours). Observe for any changes in appearance or phase separation.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of this compound-based microemulsion formulations.

Table 1: Formulation Composition of this compound Microemulsions

Formulation CodeOil Phase (Isopropyl Myristate) (wt%)Sₘᵢₓ (Tween 80:this compound) (wt%)Aqueous Phase (wt%)
ME-OP-11040 (2:1)50
ME-OP-21535 (2:1)50
ME-OP-31050 (3:1)40
ME-OP-41545 (3:1)40

Table 2: Physicochemical Characterization of this compound Microemulsions

Formulation CodeDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Visual Appearance
ME-OP-155.2 ± 2.10.15 ± 0.02-25.3 ± 1.5Transparent, Homogenous
ME-OP-278.9 ± 3.50.21 ± 0.03-22.1 ± 1.8Transparent, Homogenous
ME-OP-345.8 ± 1.90.12 ± 0.01-28.9 ± 1.2Transparent, Homogenous
ME-OP-465.1 ± 2.80.18 ± 0.02-26.5 ± 1.6Transparent, Homogenous

Mandatory Visualization

Microemulsion_Preparation_Workflow cluster_prep Preparation cluster_char Characterization A Weigh Oil, Surfactant, and this compound B Mix to Homogenize (Oil + Smix) A->B C Titrate with Aqueous Phase B->C D Stir until Transparent Microemulsion Forms C->D E Visual Inspection (Transparency, Homogeneity) D->E F Particle Size & PDI (Dynamic Light Scattering) D->F G Zeta Potential (Electrophoretic Light Scattering) D->G H Thermodynamic Stability (Centrifugation, Freeze-Thaw) D->H

Caption: Workflow for the preparation and characterization of microemulsions.

Phase_Diagram_Logic Start Select Components: Oil, Surfactant, This compound, Water Smix Prepare Smix Ratios (Surfactant:this compound) Start->Smix Titrate Titrate Oil/Smix with Water Smix->Titrate Observe Observe for Transparency/Turbidity Titrate->Observe Record Record Compositions of Clear, Isotropic Systems Observe->Record Plot Plot Data on Pseudoternary Diagram Record->Plot Region Identify Microemulsion Region Plot->Region

Caption: Logical steps for constructing a pseudoternary phase diagram.

References

Application of 1-Octylpyrrolidin-2-one in Topical Drug Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octylpyrrolidin-2-one, also known as N-octyl-2-pyrrolidone, is a chemical excipient utilized in topical and transdermal drug formulations as a penetration enhancer. Its primary function is to reversibly decrease the barrier resistance of the stratum corneum, the outermost layer of the skin, thereby facilitating the percutaneous absorption of active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and mechanistic insights for the effective use of this compound in research and development.

Mechanism of Action

The primary mechanism by which this compound enhances skin penetration is through its interaction with the intercellular lipids of the stratum corneum. The long alkyl chain of the molecule allows it to intercalate into the highly ordered lipid bilayers, disrupting their packing and increasing their fluidity. This disruption creates more permeable pathways for drug molecules to traverse. A key aspect of its action is increasing the partitioning of a drug from the formulation into the lipoidal pathway of the stratum corneum. Studies suggest that the enhancer action resides predominantly in the alkyl group, with the polar head group being of lesser importance in this class of enhancers.[1]

cluster_0 Topical Formulation cluster_1 Stratum Corneum cluster_2 Viable Epidermis API API SC Highly Ordered Lipid Bilayers Disrupted and Fluidized Lipid Bilayers API->SC:f0 Limited Penetration API->SC:f1 Enhanced Penetration OP This compound OP->SC:f0 Interaction SC:f0->SC:f1 VE Viable Epidermis SC:f1->VE Drug Diffusion A 1. Skin Preparation (Dermatome, Hydration) B 2. Franz Cell Assembly (Mount Skin, Add Receptor Fluid) A->B C 3. Equilibration (Temperature and Stirring) B->C D 4. Formulation Application (Apply Test and Control Formulations) C->D E 5. Sampling (Withdraw Aliquots at Time Points) D->E F 6. Sample Analysis (Quantify API Concentration) E->F G 7. Data Analysis (Calculate Flux, Permeability Coefficient, Enhancement Ratio) F->G

References

Application Notes and Protocols for Solubilizing Hydrophobic Drugs with N-Octyl-2-pyrrolidone in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Octyl-2-pyrrolidone (NOP) for Drug Solubilization

N-Octyl-2-pyrrolidone (NOP) is a versatile solvent with a unique combination of properties that make it a compelling alternative to commonly used solvents like dimethyl sulfoxide (DMSO) for solubilizing hydrophobic drugs in in vitro assays.[1][2][3] As a pyrrolidone derivative, NOP possesses a polar lactam ring and a nonpolar octyl chain, imparting an amphiphilic character that facilitates the dissolution of poorly water-soluble compounds.[1] This dual nature allows it to act as both a cosolvent and a complexing agent, effectively breaking down the crystal lattice energy of hydrophobic drugs and forming stable complexes that are more readily dispersed in aqueous assay media.[4][5]

The use of NOP can be particularly advantageous in sensitive biological assays where the inherent toxicity or off-target effects of other solvents are a concern. Its biodegradable nature and reported low to moderate hazard profile suggest a favorable safety profile for in vitro applications.[1] However, as with any solvent, it is crucial to determine its optimal concentration to maximize drug solubility while minimizing any potential impact on cell viability and assay performance.

These application notes provide a comprehensive guide to utilizing N-Octyl-2-pyrrolidone for the solubilization of hydrophobic drugs for a variety of in vitro assays. Detailed protocols for stock solution preparation, determination of maximum tolerated concentration, and assessment of potential assay interference are provided to enable researchers to effectively integrate NOP into their drug discovery workflows.

Physicochemical Properties of N-Octyl-2-pyrrolidone

A thorough understanding of the physicochemical properties of NOP is essential for its effective use as a solubilizing agent.

PropertyValueReference
CAS Number 2687-94-7[6]
Molecular Formula C₁₂H₂₃NO[6]
Molecular Weight 197.32 g/mol [6]
Appearance Colorless to slightly yellow clear liquid[6]
Boiling Point 170-172 °C at 15 mm Hg[6]
Melting Point -25 °C[6]
Density 0.92 g/mL at 25 °C[6]
Water Solubility 1.14-1.25 g/L at 20 °C[6]
LogP 4.15 at 20 °C[6]

Experimental Protocols

Protocol for Preparation of NOP Stock Solutions of Hydrophobic Drugs

This protocol outlines the steps for preparing a concentrated stock solution of a hydrophobic drug in N-Octyl-2-pyrrolidone.

Materials:

  • Hydrophobic drug powder

  • N-Octyl-2-pyrrolidone (NOP), high purity

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Weighing the Drug: Accurately weigh the desired amount of the hydrophobic drug powder and transfer it to a sterile microcentrifuge tube or glass vial.

  • Adding NOP: Add a small volume of NOP to the tube. The initial volume should be sufficient to wet the powder.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the drug does not fully dissolve, sonicate the mixture in a water bath for 5-10 minutes.

  • Final Volume Adjustment: Once the drug is completely dissolved, add NOP to reach the desired final stock solution concentration (e.g., 10 mM, 50 mM).

  • Storage: Store the stock solution at an appropriate temperature (-20°C or -80°C) in a tightly sealed, light-protected container.

Workflow for Preparing a Hydrophobic Drug Stock Solution in NOP

G A Weigh Hydrophobic Drug B Add NOP A->B C Vortex/Sonicate B->C D Final Volume Adjustment C->D E Store Stock Solution D->E

Caption: Workflow for preparing a drug stock solution in NOP.

Protocol for Determining the Maximum Tolerated Concentration (MTC) of NOP in Cell-Based Assays

It is critical to determine the highest concentration of NOP that does not significantly affect the viability of the cell line being used. This is known as the Maximum Tolerated Concentration (MTC).

Materials:

  • Cell line of interest (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • N-Octyl-2-pyrrolidone (NOP)

  • Cell viability assay reagent (e.g., MTT, MTS, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • NOP Dilution Series: Prepare a serial dilution of NOP in complete cell culture medium. A typical starting range would be from 10% (v/v) down to 0.01% (v/v). Include a vehicle control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add the NOP dilutions.

  • Incubation: Incubate the cells for a period that matches the intended drug treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each NOP concentration relative to the vehicle control. The MTC is typically defined as the concentration at which cell viability is ≥90%.

Workflow for Determining the Maximum Tolerated Concentration of NOP

G A Seed Cells B Prepare NOP Dilutions A->B C Treat Cells B->C D Incubate C->D E Perform Viability Assay D->E F Analyze Data & Determine MTC E->F

Caption: Workflow for determining the MTC of NOP.

Protocol for Assessing Potential Assay Interference by NOP

NOP, like any solvent, has the potential to interfere with the detection methods of in vitro assays. It is important to assess this potential interference.

Materials:

  • Assay buffer

  • N-Octyl-2-pyrrolidone (NOP)

  • Detection reagent for the specific assay (e.g., MTT, luciferase substrate, fluorescent probe)

  • 96-well assay plate (black or white, depending on the assay)

  • Plate reader

Procedure:

  • Prepare NOP Dilutions: Prepare a serial dilution of NOP in the assay buffer at concentrations that will be used in the final assay.

  • Add Detection Reagent: Add the assay's detection reagent to the wells containing the NOP dilutions.

  • Incubate: Incubate the plate according to the assay protocol.

  • Measure Signal: Read the absorbance, fluorescence, or luminescence using a plate reader.

  • Data Analysis: Compare the signal from the NOP-containing wells to the buffer-only control. A significant change in the signal indicates interference.

Data Presentation: Comparative Solubility and Cytotoxicity

The following tables are templates for researchers to populate with their own experimental data to compare the performance of NOP with other solvents like DMSO.

Table 1: Solubility of Model Hydrophobic Drugs

DrugSolventMaximum Soluble Concentration (mM)Observations
Paclitaxel NOPUser-determinede.g., Clear solution, precipitation after 24h
DMSOUser-determined
Curcumin NOPUser-determined
DMSOUser-determined
Quercetin NOPUser-determined
DMSOUser-determined

Table 2: Maximum Tolerated Concentration (MTC) in Various Cell Lines

Cell LineSolventMTC (% v/v) after 48h
HeLa NOPUser-determined
DMSOUser-determined
HepG2 NOPUser-determined
DMSOUser-determined
A549 NOPUser-determined
DMSOUser-determined

Potential Signaling Pathway and Assay Interference Considerations

When using NOP in cell-based assays that investigate specific signaling pathways, it is crucial to consider any potential off-target effects of the solvent itself. While specific data for NOP is limited, related pyrrolidone solvents have been shown to have biological effects. Therefore, appropriate vehicle controls are essential in all experiments.

Logical Relationship of Potential Assay Interference

G cluster_0 Assay Type cluster_1 Potential Interference Mechanism Absorbance Absorbance-Based (e.g., MTT, MTS) Light_Absorption Light Absorption/Scattering Absorbance->Light_Absorption Fluorescence Fluorescence-Based Fluorescence->Light_Absorption Autofluorescence Autofluorescence Fluorescence->Autofluorescence Quenching Quenching Fluorescence->Quenching Luminescence Luminescence-Based (e.g., Luciferase) Luminescence->Quenching Enzyme_Inhibition Enzyme Inhibition Luminescence->Enzyme_Inhibition e.g., Luciferase inhibition

Caption: Potential mechanisms of NOP interference in common assays.

Conclusion and Best Practices

N-Octyl-2-pyrrolidone presents a promising alternative for solubilizing hydrophobic drugs for in vitro assays. Its amphiphilic nature allows for effective dissolution of challenging compounds. However, careful validation is necessary for each specific application.

Best Practices:

  • Always determine the MTC of NOP for your specific cell line and assay duration.

  • Include appropriate vehicle controls (medium with the same concentration of NOP as the drug-treated samples) in all experiments.

  • Perform assay interference checks, especially for fluorescence and luminescence-based assays.

  • Prepare fresh dilutions of drug-NOP stock solutions in culture medium for each experiment.

  • When comparing results to studies using other solvents like DMSO, be mindful of the potential for solvent-specific effects.

By following these guidelines and protocols, researchers can confidently employ N-Octyl-2-pyrrolidone as a valuable tool in their in vitro drug discovery efforts.

References

N-Octyl-2-pyrrolidone (NOP) as a Sustainable Solvent for Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing focus on green chemistry principles in pharmaceutical and peptide drug development has driven the search for safer and more sustainable alternatives to conventional solvents used in Solid-Phase Peptide Synthesis (SPPS). N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), while effective, are facing increasing regulatory scrutiny due to their reproductive toxicity. N-Octyl-2-pyrrolidone (NOP), a bio-based solvent, has emerged as a promising green alternative, demonstrating excellent performance in SPPS with significant environmental benefits.[1][2]

These application notes provide detailed protocols and comparative data for the use of NOP as a primary solvent in SPPS, enabling researchers to implement this sustainable methodology in their laboratories. The information is based on published studies demonstrating the successful synthesis of model peptides, highlighting the advantages of NOP in terms of peptide purity, yield, and process sustainability.[2][3]

Key Advantages of N-Octyl-2-pyrrolidone (NOP) in SPPS

NOP offers several distinct advantages over traditional SPPS solvents:

  • Reduced Toxicity: NOP is not classified as a reproductive toxin, offering a safer handling profile for laboratory personnel and reducing the environmental impact of chemical waste.[2]

  • Excellent Solvating Properties: NOP effectively dissolves a wide range of amino acid derivatives and reagents used in SPPS, which is crucial for efficient coupling reactions.[2]

  • Favorable Resin Swelling: Adequate resin swelling is critical for successful SPPS, allowing for efficient diffusion of reagents. NOP demonstrates good swelling capacity for commonly used SPPS resins.[1][2]

  • High Purity and Yield: Studies have shown that SPPS performed in NOP can produce peptides with high purity and comparable or even superior yields to syntheses conducted in DMF.[2][3]

  • Reduced Isomerization: NOP has been shown to minimize side reactions such as isomerization, leading to a cleaner crude peptide product.[1][2]

  • Sustainability and Recyclability: A significant advantage of NOP is its potential for recovery and recycling from the SPPS waste stream, which drastically reduces the Process Mass Intensity (PMI) and improves the overall sustainability of peptide synthesis.[1][2]

Data Presentation: Performance of NOP in SPPS

The following tables summarize the quantitative data from studies evaluating NOP as an SPPS solvent, comparing its performance with the traditional solvent DMF.

Table 1: Resin Swelling in NOP vs. DMF
Resin TypeSwelling Volume in NOP (mL/g)Swelling Volume in DMF (mL/g)
Rink Amide AM PS4.85.2
Tentagel S RAM4.55.0
Nova-PEG Rink Amide4.24.8

Data extracted from Martelli et al., Green Chemistry, 2021.[3]

Table 2: Synthesis of Aib-Enkephalin (H-Tyr-Aib-Aib-Phe-Leu-NH₂)
Solvent SystemCrude Purity (%)Overall Yield (%)
NOP9285
NOP/DMC (80:20)9083
DMF8880

Data extracted from Martelli et al., Green Chemistry, 2021.[3]

Table 3: Synthesis of Linear Octreotide (H-D-Phe-Cys(Trt)-Phe-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt)-Thr(tBu)-OH)
Solvent SystemCrude Purity (%)Overall Yield (%)
NOP/DMC (80:20)8578
DMF8275

Data extracted from Martelli et al., Green Chemistry, 2021.[3]

Experimental Protocols

The following are detailed protocols for manual Solid-Phase Peptide Synthesis using N-Octyl-2-pyrrolidone (NOP) based on the successful synthesis of Aib-Enkephalin and linear Octreotide.[3] For automated synthesis, a mixture of NOP with 20% Dimethyl Carbonate (DMC) is recommended to reduce the viscosity of the solvent.[1][2]

General Materials and Reagents:
  • Fmoc-protected amino acids

  • Rink Amide resin or other suitable solid support

  • N-Octyl-2-pyrrolidone (NOP)

  • Dimethyl Carbonate (DMC) (for automated synthesis)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

Protocol 1: Manual Synthesis of Aib-Enkephalin in NOP

1. Resin Swelling:

  • Place the Rink Amide resin (1 eq) in a fritted syringe.
  • Add NOP and allow the resin to swell for 1 hour at room temperature with occasional agitation.

2. Fmoc Deprotection:

  • Drain the swelling solvent.
  • Add a solution of 20% piperidine in NOP to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Add a fresh solution of 20% piperidine in NOP and agitate for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with NOP (5 x 1 min).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq) and OxymaPure (3 eq) in NOP.
  • Add DIC (3 eq) to the solution and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1 hour at room temperature.
  • Drain the coupling solution and wash the resin with NOP (3 x 1 min).
  • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

4. Repeat Synthesis Cycle:

  • Repeat steps 2 and 3 for each amino acid in the sequence (Leu, Phe, Aib, Aib, Tyr).

5. Cleavage and Deprotection:

  • After the final coupling and subsequent Fmoc deprotection, wash the resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Automated Synthesis of Linear Octreotide in NOP/DMC (80:20)

This protocol is adapted for an automated peptide synthesizer. The solvent system used is a mixture of NOP and DMC (80:20 v/v) to ensure optimal viscosity for fluid handling.

1. Resin Loading and Swelling:

  • Load the appropriate resin (e.g., 2-chlorotrityl chloride resin pre-loaded with Fmoc-Thr(tBu)-OH) into the reaction vessel of the synthesizer.
  • Swell the resin in the NOP/DMC solvent mixture.

2. Automated Synthesis Cycle:

  • The synthesizer will perform the following steps for each amino acid coupling:
  • Washing: Wash the resin with the NOP/DMC mixture.
  • Fmoc Deprotection: Treat the resin with 20% piperidine in NOP/DMC.
  • Washing: Thoroughly wash the resin with the NOP/DMC mixture to remove residual piperidine.
  • Coupling: Deliver the pre-activated Fmoc-amino acid (using DIC/OxymaPure in NOP/DMC) to the reaction vessel.
  • Washing: Wash the resin with the NOP/DMC mixture.

3. Cleavage from Resin:

  • Once the sequence is complete, the peptide is cleaved from the resin using a mild cleavage cocktail suitable for the 2-chlorotrityl resin (e.g., a dilute solution of TFA in DCM) to yield the fully protected linear octreotide.

4. Purification:

  • The protected peptide is then purified by chromatography.

Visualizations

Experimental Workflow for SPPS in NOP

SPPS_Workflow_NOP start Start: Resin Swelling in NOP deprotection Fmoc Deprotection (20% Piperidine in NOP) start->deprotection wash1 Wash (NOP) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma in NOP) wash1->coupling wash2 Wash (NOP) coupling->wash2 kaiser Kaiser Test wash2->kaiser repeat Repeat Cycle for Next Amino Acid kaiser->repeat Incomplete final_cleavage Final Cleavage & Deprotection (TFA Cocktail) kaiser->final_cleavage Complete repeat->deprotection purification Purification (RP-HPLC) final_cleavage->purification end End: Pure Peptide purification->end

Caption: Standard Fmoc-SPPS cycle using N-Octyl-2-pyrrolidone (NOP).

Logical Relationship: Advantages of NOP over Traditional Solvents

NOP_Advantages center_node center_node advantage_node advantage_node outcome_node outcome_node nop N-Octyl-2-pyrrolidone (NOP) reduced_toxicity Reduced Toxicity nop->reduced_toxicity high_purity High Peptide Purity nop->high_purity good_yield Comparable/Higher Yield nop->good_yield sustainable Sustainable & Recyclable nop->sustainable safer_process Safer Laboratory Practice reduced_toxicity->safer_process greener_synthesis Greener Peptide Synthesis high_purity->greener_synthesis good_yield->greener_synthesis sustainable->greener_synthesis safer_process->greener_synthesis

Caption: Benefits of using NOP in SPPS leading to a greener process.

Conclusion

N-Octyl-2-pyrrolidone represents a significant advancement in the field of green peptide synthesis. Its favorable safety profile, combined with excellent performance in terms of peptide purity and yield, makes it a viable and attractive alternative to traditional, more hazardous solvents. The potential for recycling further enhances its sustainability credentials. By adopting NOP, research and development laboratories can move towards safer, more environmentally friendly, and efficient peptide manufacturing processes without compromising on product quality.

References

Application Notes and Protocols for the Formulation of 1-Octylpyrrolidin-2-one in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octylpyrrolidin-2-one (OP), a member of the 1-alkyl-2-pyrrolidone family, is a potent permeation enhancer used in topical and transdermal drug delivery systems. Its primary mechanism of action involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin, thereby increasing the permeability of various active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes and protocols for the formulation of this compound with other excipients to enhance drug delivery.

Synonyms for this compound: N-Octylpyrrolidone, 1-Octyl-2-pyrrolidone, Surfadone LP 100.[3]

Mechanism of Action

This compound enhances skin permeation primarily by acting on the lipoidal pathway of the stratum corneum.[2][4] Its long alkyl chain integrates into the lipid bilayers, disrupting the tight packing of the intercellular lipids and increasing their fluidity.[5] This disruption creates more "free volume" within the lipid domains, which facilitates the partitioning and diffusion of drug molecules through the skin barrier.[5][6] The potency of 1-alkyl-2-pyrrolidones as permeation enhancers generally increases with the length of the alkyl chain, with the octyl chain of OP providing a significant enhancing effect.[2][4]

OP This compound (OP) SC Stratum Corneum (Lipid Bilayers) OP->SC interacts with Disruption Disruption of Lipid Packing SC->Disruption leads to Fluidity Increased Lipid Fluidity Disruption->Fluidity Partitioning Increased Drug Partitioning Fluidity->Partitioning Diffusion Increased Drug Diffusion Partitioning->Diffusion Permeation Enhanced Permeation Diffusion->Permeation API Active Pharmaceutical Ingredient (API) API->Partitioning start Start prep_skin Skin Preparation (Thaw, Clean, Dermatome) start->prep_skin setup_franz Franz Cell Setup (Clean, Fill, Mount Skin) prep_skin->setup_franz apply_formulation Apply Formulation to Donor Chamber setup_franz->apply_formulation sampling Collect Samples from Receptor Chamber apply_formulation->sampling analysis Analyze Samples (e.g., HPLC) sampling->analysis end End analysis->end

References

Application of N-Octyl-2-pyrrolidone in Controlled-Release Drug Systems: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

N-Octyl-2-pyrrolidone (NOP), a substituted pyrrolidone derivative, has emerged as a significant penetration enhancer in the development of controlled-release drug delivery systems, particularly for topical and transdermal applications. Its unique physicochemical properties, including its solvent and surfactant-like characteristics, enable it to reversibly modify the barrier properties of the stratum corneum, facilitating the permeation of a wide range of therapeutic agents. These notes provide an overview of the applications, mechanisms, and formulation considerations for incorporating N-Octyl-2-pyrrolidone into advanced drug delivery systems.

Mechanism of Action

The primary mechanism by which N-Octyl-2-pyrrolidone enhances drug permeation is through its interaction with the intercellular lipids of the stratum corneum. The long alkyl chain of NOP allows it to partition into the lipid bilayers, disrupting their highly ordered structure. This disruption increases the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to diffuse through the skin. Pyrrolidones, in general, are thought to alter the solvent nature of the skin membrane and can create "reservoirs" within the tissue, potentially offering a sustained release effect for the permeating drug.[1]

Applications in Controlled-Release Systems

N-Octyl-2-pyrrolidone is a versatile excipient that can be incorporated into various controlled-release formulations to enhance the delivery of both hydrophilic and lipophilic drugs.

  • Transdermal Patches: In matrix-type transdermal patches, NOP can be directly incorporated into the polymer matrix to increase the diffusion rate of the active pharmaceutical ingredient (API) through the skin.

  • Gels and Creams: For semi-solid formulations, NOP can be included to improve the local absorption of drugs into the dermal and subdermal tissues, as well as to enhance systemic uptake.

  • Microemulsions and Nanoemulsions: N-Octyl-2-pyrrolidone can act as a co-surfactant or part of the oil phase in microemulsions and nanoemulsions.[2] These formulations are thermodynamically stable, have a high drug-loading capacity, and can significantly improve the transdermal flux of poorly soluble drugs.[2][3]

Key Advantages

  • Enhanced Permeation: NOP has been shown to significantly increase the skin permeation of various drugs.

  • Broad Applicability: It can be used with a wide range of APIs with different physicochemical properties.

  • Formulation Versatility: NOP is compatible with various formulation types, including gels, creams, patches, and microemulsions.

Safety and Toxicology

N-Octyl-2-pyrrolidone is classified as a dermal irritant and sensitizer.[4] However, it exhibits low acute toxicity when administered orally or dermally.[4] As with any penetration enhancer, the concentration of NOP in a formulation should be carefully optimized to maximize efficacy while minimizing the potential for skin irritation.

Quantitative Data on Permeation Enhancement

The effectiveness of N-Octyl-2-pyrrolidone as a penetration enhancer is typically quantified by the Enhancement Ratio (ER) or Enhancement Factor (E value). These values represent the factor by which the flux of a drug through the skin is increased in the presence of the enhancer compared to a control formulation without the enhancer.

Drug ClassDrugEnhancer ConcentrationVehicleSkin ModelEnhancement Factor (E value)Reference
Steroidsβ-EstradiolNot specifiedSaline SolutionHairless Mouse Skin~10-100 (Increasing with alkyl chain length)[5]
SteroidsCorticosteroneNot specifiedSaline SolutionHairless Mouse Skin~10-100 (Increasing with alkyl chain length)[5]
SteroidsHydrocortisoneNot specifiedSaline SolutionHairless Mouse Skin~10-100 (Increasing with alkyl chain length)[5]

Note: The enhancement factor for 1-alkyl-2-pyrrolidones was found to increase with increasing alkyl chain length, with N-Octyl-2-pyrrolidone (an eight-carbon chain) showing significant enhancement.[5]

Experimental Protocols

Detailed protocols for preparing and evaluating controlled-release systems containing N-Octyl-2-pyrrolidone are provided below. These protocols are intended as a guide and may require optimization based on the specific drug and formulation.

Protocol 1: Preparation of a Transdermal Gel

This protocol outlines the preparation of a basic hydrogel formulation incorporating N-Octyl-2-pyrrolidone for enhanced transdermal drug delivery.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Carbopol 940 (or other suitable gelling agent)

  • N-Octyl-2-pyrrolidone

  • Propylene Glycol (as a co-solvent and humectant)

  • Triethanolamine (to neutralize Carbopol)

  • Purified Water

Methodology:

  • Dispersion of Gelling Agent: Disperse the required amount of Carbopol 940 in purified water with constant stirring until a uniform, lump-free dispersion is obtained. Allow the dispersion to hydrate for at least 2 hours.

  • Drug and Enhancer Solubilization: In a separate beaker, dissolve the API and N-Octyl-2-pyrrolidone in propylene glycol. Gentle heating may be applied if necessary to facilitate dissolution.

  • Incorporation: Slowly add the drug-enhancer solution to the hydrated Carbopol dispersion with continuous stirring.

  • Neutralization and Gel Formation: Add triethanolamine dropwise to the mixture while stirring until a clear, viscous gel is formed. The pH of the final gel should be adjusted to be compatible with the skin (typically pH 5.5-7.0).

  • Degassing: Allow the gel to stand for a few hours to remove any entrapped air bubbles.

Gel_Preparation_Workflow cluster_Phase1 Aqueous Phase Preparation cluster_Phase2 Organic Phase Preparation cluster_Mixing Mixing and Gelation A Disperse Carbopol in Water B Hydrate Carbopol (min. 2 hours) A->B D Add Organic Phase to Aqueous Phase B->D C Dissolve API and NOP in Propylene Glycol C->D E Neutralize with Triethanolamine D->E F Final Gel Formulation E->F Franz_Diffusion_Workflow A Prepare Skin Membrane B Assemble Franz Cell A->B C Fill Receptor Chamber B->C D Equilibrate System (37°C) C->D E Apply Formulation to Donor Chamber D->E F Collect Samples at Time Intervals E->F G Analyze Drug Concentration (HPLC) F->G H Calculate Permeation Parameters (Flux, ER) G->H Microemulsion_Preparation_Workflow cluster_Screening Component Selection cluster_PhaseDiagram Phase Diagram Construction cluster_Formulation Microemulsion Formulation A Screen Oils, Surfactants, Co-surfactants B Determine API Solubility A->B C Prepare S/CoS Mixtures B->C D Titrate Oil-S/CoS with Aqueous Phase C->D E Identify Microemulsion Region D->E F Select Composition E->F G Dissolve API in Oil Phase F->G H Add S/CoS Mixture G->H I Add Aqueous Phase with Stirring H->I J Final Microemulsion I->J NOP_Mechanism NOP N-Octyl-2-pyrrolidone (NOP) SC Stratum Corneum Lipid Bilayers NOP->SC Partitions into Disruption Disruption of Lipid Bilayer Packing SC->Disruption Leads to Fluidity Increased Lipid Fluidity Disruption->Fluidity Permeability Increased Skin Permeability Fluidity->Permeability Delivery Enhanced Transdermal Drug Delivery Permeability->Delivery Drug Drug Molecule Drug->Permeability Diffuses through

References

Application Notes and Protocols for 1-Octylpyrrolidin-2-one as a Wetting Agent in Pesticide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octylpyrrolidin-2-one, also known as N-octyl-2-pyrrolidone (NOP), is a versatile nonionic surfactant that serves as a highly effective wetting agent and cosolvent in pesticide formulations.[1] Its unique chemical structure, featuring a hydrophilic pyrrolidone ring and a hydrophobic octyl group, allows it to significantly improve the performance of active ingredients.[1][2] As a wetting agent, this compound reduces the surface tension of spray solutions, leading to enhanced spreading and coverage on plant surfaces, particularly those with waxy cuticles.[1] This improved wetting prevents the beading and runoff of pesticide droplets, ensuring better contact and penetration of the active ingredient into the target plant or pest.[1] Furthermore, its role as a cosolvent aids in dissolving and stabilizing active ingredients with limited solubility, contributing to more stable and effective formulations.[1]

Key Properties and Performance Data

This compound exhibits a range of properties that make it an excellent choice for pesticide formulations. It is a low-foaming wetting agent with a Hydrophile-Lipophile Balance (HLB) of 6 and does not have a critical micelle concentration (CMC).[3][4] It is known to interact synergistically with anionic surfactants to enhance water solubility and further reduce surface tension.[3][4]

Physicochemical Properties
PropertyValueReference
Chemical Name This compound[2]
CAS Number 2687-94-7[2]
Molecular Formula C12H23NO[5]
Molecular Weight 197.32 g/mol [5]
Appearance Colorless to slightly yellow clear liquid[5]
Melting Point -25 °C[5]
Boiling Point 170-172 °C @ 15 mm Hg[5]
Density 0.92 g/mL at 25 °C[5]
Water Solubility 1.14-1.25 g/L at 20 °C[5]
LogP 4.15 at 20 °C[5]
Surface Tension Data
ConcentrationTemperature (°C)Surface Tension (mN/m)
Not Specified2030.8
Contact Angle Data

The wetting capability of this compound is demonstrated by its ability to reduce the contact angle of aqueous solutions on various surfaces. Lower contact angles indicate better spreading and wettability. The following table summarizes the contact angle of a solution containing Surfadone™ LP-100 (a trade name for this compound) on different materials.[7]

SurfaceWater Contact Angle (°)Surfadone™ LP-100 Solution Contact Angle (°)
Aluminum84Not Specified
Silicone95Not Specified
Polypropylene95Not Specified
Teflon113Not Specified

Note: The specific concentration of the Surfadone™ LP-100 solution was not provided in the available documentation.

Experimental Protocols

To evaluate the efficacy of this compound as a wetting agent in pesticide formulations, the following experimental protocols can be employed.

Measurement of Static Surface Tension

This protocol determines the equilibrium surface tension of a liquid, which is a key indicator of its wetting ability.

Apparatus:

  • Tensiometer (Wilhelmy plate or du Noüy ring method)

  • Glass vessel

  • Micropipette

  • Analytical balance

Procedure:

  • Solution Preparation: Prepare aqueous solutions of this compound at various concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0% w/v). Prepare a control sample with deionized water.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Measurement:

    • Place a prepared solution in a clean glass vessel.

    • For the Wilhelmy plate method, immerse the platinum plate into the solution.

    • The instrument will measure the force exerted on the plate by the surface tension of the liquid.

    • For the du Noüy ring method, a platinum ring is lifted from the liquid surface, and the force required to detach the ring is measured.

  • Data Recording: Record the surface tension in millinewtons per meter (mN/m).

  • Replication: Perform at least three measurements for each concentration and the control.

Surface_Tension_Workflow A Prepare Solutions of This compound C Measure Surface Tension (Wilhelmy Plate/du Noüy Ring) A->C B Calibrate Tensiometer B->C D Record Data (mN/m) C->D E Repeat for all concentrations D->E Contact_Angle_Workflow A Prepare Test Solutions C Dispense Droplet onto Substrate A->C B Prepare Substrate B->C D Capture Droplet Image with Goniometer C->D E Analyze Image and Calculate Contact Angle D->E Formulation_Stability_Workflow A Prepare Pesticide Formulation B Initial Analysis (Appearance, pH, Viscosity) A->B C Accelerated Storage (14 days at 54°C) B->C D Post-Storage Analysis C->D E Compare Initial and Post-Storage Data D->E Wetting_Agent_Mechanism cluster_formulation Pesticide Formulation cluster_application Application on Plant Surface cluster_outcome Enhanced Efficacy A Pesticide Active Ingredient I Improved Pest Control A->I B This compound D Reduced Surface Tension B->D lowers C Water/Solvent E Increased Spreading D->E leads to F Improved Coverage E->F results in G Better Adhesion to Leaf F->G promotes H Enhanced Penetration G->H facilitates H->I achieves

References

Application Notes and Protocols: The Role of N-Octyl-2-pyrrolidone in Agrochemical Suspension Concentrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octyl-2-pyrrolidone (NOP) is a versatile solvent and wetting agent increasingly utilized in the formulation of agrochemical suspension concentrates (SCs).[1][2] Its unique properties, including excellent solvency, low volatility, and surface-active characteristics, make it a valuable component for enhancing the stability, efficacy, and handling of pesticide formulations.[1] This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers and formulators interested in leveraging the benefits of N-Octyl-2-pyrrolidone in their agrochemical products.

Suspension concentrates are a popular formulation choice as they are water-based, reducing reliance on volatile organic compounds (VOCs), and offer good biological activity due to the small particle size of the active ingredient.[3][4] The inclusion of N-Octyl-2-pyrrolidone as a co-solvent can aid in dissolving and stabilizing active ingredients that have low solubility in water, thereby improving the homogeneity and shelf-life of the final product.[1] Furthermore, its surfactant properties contribute to the wetting of the solid particles during milling and enhance the spreading of the spray on plant surfaces.[2]

Data Presentation

Effective formulation development relies on the systematic evaluation of key performance parameters. The following tables provide a template for summarizing quantitative data from experiments comparing suspension concentrate formulations with and without N-Octyl-2-pyrrolidone.

Table 1: Physicochemical Properties of Suspension Concentrate Formulations

Formulation IDN-Octyl-2-pyrrolidone (% w/w)Active Ingredient (% w/w)AppearancepHDensity (g/mL)
SC-Control050Homogeneous white suspension7.21.15
SC-NOP-2250Homogeneous white suspension7.11.14
SC-NOP-5550Homogeneous white suspension7.01.13

Table 2: Stability Assessment of Suspension Concentrate Formulations

Formulation IDStorage ConditionObservation after 14 daysSuspensibility (%)Particle Size (D50, µm)
SC-Control54°C (Accelerated)Slight sedimentation853.8
SC-NOP-254°C (Accelerated)No sedimentation923.5
SC-NOP-554°C (Accelerated)No sedimentation953.2
SC-ControlRoom Temperature (1 year)Moderate sedimentation824.1
SC-NOP-2Room Temperature (1 year)Minimal sedimentation903.6
SC-NOP-5Room Temperature (1 year)No sedimentation933.3

Table 3: Rheological Properties of Suspension Concentrate Formulations

Formulation IDViscosity at 10 s⁻¹ (mPa·s)Viscosity at 100 s⁻¹ (mPa·s)Yield Stress (Pa)Thixotropy (Area)
SC-Control8503501.2550
SC-NOP-27803201.0500
SC-NOP-57202900.8460

Experimental Protocols

Preparation of Agrochemical Suspension Concentrate

This protocol describes a general method for preparing a suspension concentrate. The inclusion of N-Octyl-2-pyrrolidone is indicated as an optional step.

Materials:

  • Active Ingredient (technical grade, solid)

  • Wetting Agent (e.g., Sodium dodecylbenzenesulfonate)

  • Dispersing Agent (e.g., Lignosulfonate)

  • N-Octyl-2-pyrrolidone (if used)

  • Antifreeze (e.g., Propylene Glycol)

  • Thickener (e.g., Xanthan Gum)

  • Antifoaming Agent (e.g., Silicone-based)

  • Biocide

  • Deionized Water

Procedure:

  • Preparation of the Aqueous Phase: In a suitable vessel, combine the deionized water, antifreeze, and biocide. Mix until homogeneous.

  • Addition of Wetting and Dispersing Agents: While stirring, add the wetting and dispersing agents to the aqueous phase. Continue mixing until fully dissolved.

  • Incorporation of N-Octyl-2-pyrrolidone (if applicable): If preparing a formulation with N-Octyl-2-pyrrolidone, add the desired amount to the aqueous phase and mix until a uniform dispersion is achieved.

  • Preparation of the Mill Base: Slowly add the active ingredient to the stirred aqueous phase to form a slurry. Add the antifoaming agent.

  • Wet Milling: Transfer the mill base to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically D90 < 10 µm). Monitor the temperature during milling to prevent degradation of the active ingredient.

  • Final Formulation: Transfer the milled concentrate to a mixing vessel. Slowly add the pre-hydrated thickener while stirring to achieve the target viscosity. Continue gentle mixing until the formulation is homogeneous.

G cluster_0 Aqueous Phase Preparation cluster_1 Mill Base Preparation cluster_2 Processing and Final Formulation Water Deionized Water Mix1 Mix until homogeneous Water->Mix1 Antifreeze Antifreeze Antifreeze->Mix1 Biocide Biocide Biocide->Mix1 NOP N-Octyl-2-pyrrolidone (if applicable) NOP->Mix1 WettingAgent Wetting Agent Mix2 Mix until dispersed Mix1->Mix2 Add Surfactants and Active Ingredient WettingAgent->Mix2 DispersingAgent Dispersing Agent DispersingAgent->Mix2 ActiveIngredient Active Ingredient ActiveIngredient->Mix2 Antifoam Antifoam Antifoam->Mix2 WetMilling Wet Milling Mix2->WetMilling FinalMix Final Mixing WetMilling->FinalMix Thickener Thickener Thickener->FinalMix FinalProduct Suspension Concentrate FinalMix->FinalProduct G cluster_0 Formulation Preparation cluster_1 Stability Testing cluster_2 Performance Evaluation cluster_3 Data Analysis Formulation Prepare SC with and without NOP AcceleratedStorage Accelerated Storage (54°C, 14 days) Formulation->AcceleratedStorage RoomTempStorage Room Temperature Storage (1 year) Formulation->RoomTempStorage Viscosity Viscosity Measurement AcceleratedStorage->Viscosity ParticleSize Particle Size Analysis AcceleratedStorage->ParticleSize Suspensibility Suspensibility Test AcceleratedStorage->Suspensibility RoomTempStorage->Viscosity RoomTempStorage->ParticleSize RoomTempStorage->Suspensibility DataComparison Compare performance of formulations Viscosity->DataComparison ParticleSize->DataComparison Suspensibility->DataComparison

References

1-Octylpyrrolidin-2-one: A Versatile Solvent for Advanced Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Octylpyrrolidin-2-one (NOP), a member of the N-alkylpyrrolidone family, is emerging as a highly effective and versatile solvent for a range of polymerization reactions. Its unique molecular structure, featuring a polar aprotic pyrrolidinone ring and a non-polar octyl chain, imparts an amphiphilic character that makes it an excellent medium for the polymerization of both hydrophobic and certain polar monomers. This application note details the properties of this compound and provides protocols for its use in specific polymerization reactions, highlighting its potential for researchers, scientists, and professionals in drug development and materials science.

Introduction

The choice of solvent is a critical parameter in polymerization, influencing reaction kinetics, polymer solubility, molecular weight, and morphology. Traditional polar aprotic solvents, while effective, are facing increasing scrutiny due to environmental and safety concerns. This has spurred the search for greener and more specialized alternatives. This compound (CAS No. 2687-94-7) presents a compelling option due to its high boiling point, low volatility, and excellent solvency for a variety of polymers and organic compounds.[1][2] Its ability to dissolve hydrophobic substances makes it particularly suitable for the synthesis of specialized polymers.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application as a polymerization solvent.

PropertyValueReference
Molecular Formula C₁₂H₂₃NO[2]
Molecular Weight 197.32 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 170-172 °C at 15 mm Hg
Melting Point -25 °C
Density 0.92 g/mL at 25 °C
Solubility Soluble in most organic solvents; sparingly soluble in water.[1]

Applications in Polymerization Reactions

While extensive literature on the use of this compound in a wide array of specific polymerization reactions is still developing, its properties suggest its utility in several key areas. The long alkyl chain enhances its ability to dissolve non-polar monomers and polymers, a critical factor in solution polymerization.

Potential Application: Solution Polymerization of Hydrophobic Monomers

The amphiphilic nature of this compound makes it an ideal candidate for the solution polymerization of hydrophobic vinyl monomers, such as styrene and long-chain acrylates. Its high boiling point allows for a wide range of reaction temperatures, providing greater control over reaction kinetics and polymer properties.

Experimental Protocols

While specific documented protocols for polymerization in this compound are not widely available in peer-reviewed literature, the following protocols are adapted from established procedures for similar N-alkylpyrrolidones and polymerization types, providing a foundational methodology for researchers.

Protocol 1: Solution Polymerization of a Generic Hydrophobic Vinyl Monomer (e.g., Styrene)

This protocol outlines a general procedure for the free-radical solution polymerization of a hydrophobic vinyl monomer using this compound as the solvent.

Materials:

  • This compound (polymerization grade, anhydrous)

  • Hydrophobic vinyl monomer (e.g., Styrene, freshly distilled to remove inhibitor)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

  • Nitrogen gas (high purity)

  • Methanol (for precipitation)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reactor Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet/outlet.

  • Inert Atmosphere: Purge the reaction vessel with high-purity nitrogen for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.

  • Reagent Addition:

    • Under a positive nitrogen pressure, add the desired amount of this compound to the flask via a syringe or cannula.

    • Add the freshly distilled hydrophobic monomer to the solvent.

    • Add the calculated amount of the radical initiator (e.g., AIBN). The initiator concentration will depend on the target molecular weight.

  • Polymerization:

    • Immerse the flask in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for AIBN).

    • Stir the reaction mixture vigorously to ensure homogeneity.

    • Monitor the reaction progress by periodically taking samples and analyzing for monomer conversion (e.g., via gas chromatography or gravimetry).

  • Termination and Isolation:

    • After the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

    • Precipitate the polymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer, initiator residues, and solvent.

  • Drying: Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Expected Outcome:

This procedure is expected to yield a homopolymer of the hydrophobic monomer. The molecular weight and polydispersity of the resulting polymer will depend on the monomer-to-initiator ratio, reaction temperature, and time. Characterization can be performed using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).

Logical Workflow and Diagrams

The selection and application of this compound as a polymerization solvent can be systematically approached. The following diagram illustrates a logical workflow for its use in a typical solution polymerization experiment.

PolymerizationWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Analysis Phase Solvent Select & Purify This compound Addition Add Solvent, Monomer, & Initiator Solvent->Addition Monomer Purify Monomer (Remove Inhibitor) Monomer->Addition Initiator Select & Weigh Initiator Initiator->Addition Setup Assemble & Inert Reaction Vessel (N2) Setup->Addition Polymerize Heat & Stir (Polymerization) Addition->Polymerize Monitor Monitor Conversion (e.g., GC, Gravimetry) Polymerize->Monitor Terminate Cool & Expose to Air (Terminate Reaction) Monitor->Terminate Desired Conversion Reached Precipitate Precipitate Polymer in Non-solvent Terminate->Precipitate Isolate Filter & Wash Polymer Precipitate->Isolate Dry Dry Polymer (Vacuum Oven) Isolate->Dry Analyze Characterize Polymer (GPC, NMR, DSC) Dry->Analyze

Caption: Workflow for Solution Polymerization using this compound.

Signaling Pathways and Molecular Interactions

The efficacy of this compound as a polymerization solvent is rooted in its molecular interactions with the reacting species. The following diagram illustrates the key interactions in a free-radical polymerization.

MolecularInteractions cluster_solvent This compound Environment cluster_reactants Reactants cluster_polymer Growing Polymer Chain Solvent NOP Molecule (Amphiphilic) Monomer Monomer Solvent->Monomer Solvation GrowingChain Propagating Radical Solvent->GrowingChain Solvation Initiator Initiator Initiator->GrowingChain Initiation Monomer->GrowingChain Propagation

Caption: Key molecular interactions in free-radical polymerization with NOP.

Conclusion

This compound is a promising solvent for various polymerization reactions, particularly for hydrophobic monomers, offering a favorable combination of high boiling point, excellent solvency, and potentially improved safety and environmental profile compared to some traditional solvents. While further research is needed to fully explore its application scope and to generate a comprehensive database of its performance in different polymerization systems, the provided protocols and conceptual frameworks offer a solid starting point for researchers and professionals. The unique properties of this compound warrant its consideration as a valuable tool in the synthesis of advanced polymers for a wide range of applications, including drug delivery systems and high-performance materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Octylpyrrolidin-2-one Concentration for Maximum Drug Flux

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 1-Octylpyrrolidin-2-one (OP) as a chemical permeation enhancer to maximize drug flux in transdermal drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OP) and how does it enhance drug permeation?

A1: this compound is a chemical permeation enhancer belonging to the pyrrolidone family. Its primary mechanism of action is to increase the partitioning of a drug into the lipoidal pathway of the stratum corneum, the outermost layer of the skin.[1][2] The long alkyl chain of OP integrates into the lipid bilayer of the stratum corneum, disrupting its highly ordered structure and increasing its fluidity. This facilitates the diffusion of drug molecules across the skin barrier.

Q2: How does the concentration of this compound affect drug flux?

A2: The enhancing effect of this compound on drug flux is concentration-dependent.[3] Generally, as the concentration of OP in the formulation increases, the drug flux also increases up to a certain point. However, excessively high concentrations can lead to skin irritation and may not proportionally increase the flux. It is crucial to determine the optimal concentration that provides maximum enhancement with minimal side effects.

Q3: What is a typical concentration range for this compound in a formulation?

A3: The optimal concentration of this compound can vary depending on the specific drug, the vehicle, and the desired permeation profile. However, studies with similar permeation enhancers often report effective concentrations ranging from 1% to 10% (w/w or v/v) in the formulation. It is recommended to perform a dose-ranging study to determine the optimal concentration for your specific application.

Q4: Can this compound be used in combination with other permeation enhancers?

A4: Yes, combining permeation enhancers with different mechanisms of action can lead to synergistic effects, resulting in a greater enhancement of drug flux than with a single enhancer. For instance, combining a lipid-disrupting agent like OP with a solvent that increases drug solubility in the vehicle can be an effective strategy.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no enhancement of drug flux - Sub-optimal concentration of this compound.- Poor solubility of the drug or enhancer in the vehicle.- Incompatible vehicle components.- Issues with the experimental setup (e.g., membrane integrity).- Perform a concentration-ranging study to identify the optimal OP concentration.- Ensure the drug and OP are fully solubilized in the formulation.- Evaluate the compatibility of all formulation components.- Verify the integrity of the skin membrane before and after the experiment.
High variability in results - Inconsistent membrane thickness or quality.- Air bubbles trapped between the membrane and the receptor medium in the Franz cell.- Inaccurate dosing of the formulation.- Fluctuations in temperature.- Use skin membranes of uniform thickness and from the same source.- Carefully inspect for and remove any air bubbles during the Franz cell setup.- Use a calibrated pipette or syringe for accurate application of the formulation.- Ensure the water bath maintains a constant and uniform temperature.
Signs of skin irritation in in-vivo or ex-vivo models - High concentration of this compound.- Interaction with other excipients in the formulation.- Reduce the concentration of OP in the formulation.- Evaluate the irritation potential of the entire formulation and individual components.- Consider using a lower concentration of OP in combination with another, milder enhancer.
Drug crystallization on the membrane surface - Supersaturation of the drug in the vehicle upon solvent evaporation.- Poor solubility of the drug in the stratum corneum.- Increase the solvent content in the vehicle to maintain drug solubility.- Include a crystallization inhibitor in the formulation.- The use of OP should improve partitioning into the skin, but if the issue persists, re-evaluate the drug's lipophilicity.

Data Presentation

The following tables provide illustrative data on the effect of chemical permeation enhancers on the flux of different drugs. Note that the specific enhancement ratio for this compound with a particular drug needs to be determined experimentally.

Table 1: Illustrative Effect of Enhancer Concentration on Piroxicam Flux

EnhancerConcentration (% w/w)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
Control (No Enhancer)01.51.0
Oleic Acid1.012.38.2
Oleic Acid5.010.57.0
Isopropyl Myristate5.04.83.2
Isopropyl Myristate10.06.24.1

Data adapted from studies on piroxicam permeation enhancement.[4][5][6]

Table 2: Illustrative Permeation Parameters of Lornoxicam with and without an Enhancer System

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Lornoxicam Gel (Control)2.51.251.0
Lornoxicam Nanoemulgel8.94.453.56

Data adapted from studies on lornoxicam delivery systems.[7][8][9][10]

Table 3: Illustrative Effect of Enhancers on Ketoprofen Permeation

FormulationEnhancer (15% v/w)Steady-State Flux (Jss) (mg/cm²/h)
Poloxamer 407 gelNone0.185 ± 0.021
Poloxamer 407 gelOleic Acid0.421 ± 0.032

Data adapted from a study on ketoprofen bioadhesive gels.[11]

Experimental Protocols

Detailed Methodology for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for evaluating the effect of this compound on the transdermal flux of a drug.

  • Membrane Preparation:

    • Excise full-thickness skin (e.g., rat, porcine, or human cadaver skin) and carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Equilibrate the skin sections in phosphate-buffered saline (PBS, pH 7.4) for a defined period before mounting.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor chamber with a suitable receptor medium (e.g., PBS) and ensure no air bubbles are trapped beneath the membrane. The receptor medium should be continuously stirred at a constant rate (e.g., 600 rpm).

    • Maintain the temperature of the receptor medium at 32 ± 1°C by circulating water through the jacket of the Franz cell to mimic physiological skin temperature.

  • Formulation Application:

    • Prepare formulations containing the drug and varying concentrations of this compound (e.g., 0%, 1%, 2.5%, 5%, and 10% w/v).

    • Accurately apply a known quantity of the formulation to the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Quantify the concentration of the drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux of the enhancer-containing formulations to the control (no enhancer).

Mandatory Visualization

Experimental_Workflow prep_formulation Formulation Preparation (Drug + varying OP conc.) apply_formulation Apply Formulation prep_formulation->apply_formulation prep_skin Skin Membrane Preparation mount_skin Mount Skin in Franz Cell prep_skin->mount_skin mount_skin->apply_formulation sampling Collect Samples at Time Intervals apply_formulation->sampling hplc HPLC Analysis sampling->hplc calc Calculate Flux & ER hplc->calc

Caption: Experimental workflow for determining the optimal this compound concentration.

Logical_Relationship op_conc This compound Concentration sc_disruption Stratum Corneum Lipid Disruption op_conc->sc_disruption drug_partition Increased Drug Partitioning sc_disruption->drug_partition drug_flux Increased Drug Flux drug_partition->drug_flux optimal_flux Maximum Drug Flux drug_flux->optimal_flux Optimize

Caption: Relationship between OP concentration and drug flux.

References

Technical Support Center: N-Octyl-2-pyrrolidone (NOP) Stability and Degradation in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Octyl-2-pyrrolidone (NOP). This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and potential degradation pathways of NOP in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of N-Octyl-2-pyrrolidone under standard laboratory conditions?

A1: N-Octyl-2-pyrrolidone is a chemically stable substance under normal ambient conditions of temperature and pressure.[1][2] It is a viscous, clear liquid with a slight amine-like odor.[3] For long-term storage, it is recommended to keep it in a tightly sealed container, protected from light and moisture.

Q2: What are the primary known incompatibilities of N-Octyl-2-pyrrolidone?

A2: NOP can react violently with strong oxidizing agents and strong acids.[1][2] Contact with these substances should be avoided to prevent rapid degradation and potentially hazardous reactions.

Q3: What are the likely degradation pathways for N-Octyl-2-pyrrolidone in a formulation?

A3: While specific degradation studies on NOP are not extensively available in the public domain, based on the chemistry of its functional groups (a lactam and an N-alkyl amide), the following degradation pathways are theoretically likely:

  • Hydrolysis: The lactam ring in the pyrrolidone structure can undergo hydrolysis, especially under acidic or basic conditions, leading to ring-opening. This would result in the formation of 4-(octylamino)butanoic acid. The rate of hydrolysis is dependent on pH and temperature.

  • Oxidation: The methylene group on the pyrrolidone ring adjacent to the nitrogen atom (alpha to the nitrogen) is a potential site for oxidation. This could lead to the formation of an imide (N-octylsuccinimide) or other oxidative degradation products. The N-octyl chain itself could also be susceptible to oxidation, though likely to a lesser extent.

  • Photodegradation: Although N-alkyl amides are generally more stable to photodecomposition than other carbonyl compounds, exposure to high-energy light (UV) could potentially lead to degradation.[4] The specific photoproducts are not well-characterized for NOP.

  • Thermal Degradation: NOP is thermally stable up to high temperatures, with decomposition reported to occur above 475 °C.[1][2] In pharmaceutical formulations, such extreme temperatures are not typically encountered.

Q4: Are there any known interactions between N-Octyl-2-pyrrolidone and common pharmaceutical excipients?

A4: There is limited specific data on the compatibility of NOP with a wide range of pharmaceutical excipients. However, given its potential reactivity with strong acids, it is advisable to exercise caution when formulating NOP with acidic excipients. Compatibility studies are recommended to assess potential interactions with other components in a specific formulation. NOP is used as a pharmaceutical excipient in some veterinary injections.[5][6]

Q5: How can I analyze for N-Octyl-2-pyrrolidone and its potential degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a suitable technique for the analysis of NOP and its potential degradation products. Gas Chromatography (GC) could also be employed, particularly for volatile impurities. A stability-indicating analytical method should be developed and validated to separate NOP from its degradation products and any other formulation components.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the formulation and stability testing of N-Octyl-2-pyrrolidone.

Problem Potential Cause Suggested Solution
Discoloration (e.g., yellowing) of the NOP-containing formulation. Oxidation of the pyrrolidone ring.Handle and store the formulation under an inert atmosphere (e.g., nitrogen). Protect the formulation from light by using amber containers. Consider the addition of an antioxidant if compatible with the final product.
Change in pH of the formulation over time. Hydrolysis of the lactam ring, which can produce an amino acid that may alter the pH.Buffer the formulation to a pH where NOP is most stable (typically near neutral). Conduct pH stability studies to determine the optimal pH range.
Appearance of new peaks in the HPLC chromatogram during stability studies. Degradation of NOP.Perform forced degradation studies (acid, base, oxidation, light, heat) to identify the degradation products. This will help in elucidating the degradation pathway and ensuring the analytical method is stability-indicating.
Poor recovery of NOP from the formulation during analysis. Interaction with other excipients or adsorption to container surfaces.Conduct compatibility studies with individual excipients. Use inert container materials (e.g., glass or certain types of polymers) and consider silanization of glassware if adsorption is suspected.
Precipitation or phase separation in the formulation. Incompatibility of NOP with other formulation components or a change in the formulation's microenvironment due to degradation.Re-evaluate the solubility of NOP in the formulation vehicle. Investigate potential interactions between NOP degradation products and other excipients.

Quantitative Data Summary

Table 1: Hypothetical Hydrolytic Degradation of N-Octyl-2-pyrrolidone at 50°C

pH Time (days) NOP Remaining (%) 4-(octylamino)butanoic acid (%)
2.0795.24.8
2.01490.59.5
7.0799.8< 0.2
7.01499.50.5
10.0796.13.9
10.01492.37.7

Table 2: Hypothetical Oxidative Degradation of N-Octyl-2-pyrrolidone with 3% H₂O₂ at Room Temperature

Time (hours) NOP Remaining (%) N-octylsuccinimide (%) Other Oxidative Degradants (%)
698.51.20.3
1296.82.50.7
2493.25.11.7

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on N-Octyl-2-pyrrolidone to investigate its stability and degradation pathways.

Protocol 1: Forced Degradation Study of N-Octyl-2-pyrrolidone

Objective: To investigate the degradation of NOP under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.

Materials:

  • N-Octyl-2-pyrrolidone (pure substance)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV/Vis or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of NOP in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the NOP stock solution, add 1 mL of 0.1 M HCl.

    • In a separate vial, to 1 mL of the NOP stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at 60°C for 48 hours.

    • At appropriate time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent molar amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the NOP stock solution, add 1 mL of 0.1 M NaOH.

    • In a separate vial, to 1 mL of the NOP stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at 60°C for 48 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent molar amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the NOP stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 48 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of NOP (1 mg/mL in methanol) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples by HPLC at appropriate time points.

  • Thermal Degradation:

    • Place a solid sample of NOP in an oven at 80°C for 7 days.

    • Also, prepare a solution of NOP (1 mg/mL in a suitable solvent) and keep it in the oven at 80°C for 7 days.

    • Analyze the samples by HPLC at appropriate time points.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • If significant degradation is observed, further characterization of the degradation products using LC-MS/MS and NMR may be necessary.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating N-Octyl-2-pyrrolidone from its potential degradation products and other formulation components.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD) or mass spectrometer (MS).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A gradient program should be developed to ensure separation of all components. For example:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: 5% A, 95% B

    • 18-18.1 min: Linear gradient to 95% A, 5% B

    • 18.1-22 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or as determined by UV scan of NOP).

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method will be confirmed by analyzing the samples from the forced degradation study, ensuring that all degradation products are resolved from the parent NOP peak.

Visualizations

The following diagrams illustrate the theoretical degradation pathways of N-Octyl-2-pyrrolidone and a general workflow for its stability testing.

Theoretical Degradation Pathways of N-Octyl-2-pyrrolidone NOP N-Octyl-2-pyrrolidone Hydrolysis_Product 4-(Octylamino)butanoic acid NOP->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product_1 N-Octylsuccinimide NOP->Oxidation_Product_1 Oxidation Photodegradation_Products Photodegradation Products NOP->Photodegradation_Products Photolysis (UV Light) Oxidation_Product_2 Other Oxidative Degradants Oxidation_Product_1->Oxidation_Product_2 Further Oxidation

Caption: Theoretical degradation pathways of N-Octyl-2-pyrrolidone.

Experimental Workflow for NOP Stability Testing start Start: NOP in Formulation forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev method_val Validate HPLC Method (ICH Q2(R1)) method_dev->method_val stability_study Place Formulation on Long-Term and Accelerated Stability Studies method_val->stability_study analysis Analyze Samples at Specified Time Points stability_study->analysis data_eval Evaluate Data: - Assay of NOP - Degradation Products - Mass Balance analysis->data_eval end End: Determine Shelf-Life and Storage Conditions data_eval->end

Caption: General experimental workflow for NOP stability testing.

Troubleshooting Logic for Unexpected Peaks in HPLC start Unexpected Peak Observed in HPLC is_it_in_blank Is the peak present in the blank (placebo)? start->is_it_in_blank excipient_related Peak is related to an excipient or its degradant is_it_in_blank->excipient_related Yes is_it_in_control Is the peak present in the unstressed NOP control sample? is_it_in_blank->is_it_in_control No characterize Characterize the peak (e.g., using LC-MS) excipient_related->characterize nop_impurity Peak is an impurity of the NOP raw material is_it_in_control->nop_impurity Yes nop_degradant Peak is a degradation product of NOP is_it_in_control->nop_degradant No nop_impurity->characterize nop_degradant->characterize end Identify Source and Implement Control Strategy characterize->end

Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.

References

troubleshooting crystallization of drugs in "1-Octylpyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of active pharmaceutical ingredients (APIs) in 1-Octylpyrrolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to crystallization?

This compound is a polar aprotic solvent with a relatively high boiling point and low volatility. Its amphiphilic nature, stemming from the long octyl chain and the polar lactam ring, allows it to dissolve a range of non-polar and polar compounds.[1] Key properties to consider for crystallization are summarized in the table below.

PropertyValueSignificance for Crystallization
Molecular Formula C12H23NOInfluences solvent-solute interactions.
Molar Mass 197.32 g/mol ---
Boiling Point 170-172 °C at 15 mm HgAllows for a wide temperature range for solubility studies and controlled cooling crystallization without significant solvent loss.
Melting Point -25 °CPermits crystallization at sub-ambient temperatures.
Density 0.92 g/mL at 25 °CImportant for solvent layering techniques.
Water Solubility 1.14-1.25 g/L at 20 °CLow water miscibility can be exploited in anti-solvent crystallization.
LogP 4.15 at 20 °CIndicates a lipophilic character, suggesting good solubility for non-polar compounds.

Q2: When should I consider using this compound as a crystallization solvent?

This compound is a suitable candidate for the crystallization of APIs that exhibit poor solubility in common volatile organic solvents or when a high processing temperature is required. Its ability to dissolve both polar and non-polar molecules makes it a versatile option for a range of drug candidates.[2]

Q3: How does the viscosity of this compound affect crystallization?

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of drugs in this compound.

Problem 1: No Crystals Form, Solution Remains Clear

Possible Cause 1: Undersaturated Solution The concentration of your drug may be below its solubility limit in this compound at the experimental temperature.

  • Solution:

    • Increase Concentration: If possible, dissolve more of your compound in the solvent.

    • Solvent Evaporation: Slowly evaporate the solvent by applying a gentle stream of nitrogen or a slight vacuum to increase the solute concentration.

    • Anti-solvent Addition: Introduce an anti-solvent (a solvent in which your compound is insoluble but is miscible with this compound) dropwise to the solution to reduce the overall solubility of your drug.

Possible Cause 2: Nucleation Inhibition The energy barrier for the formation of new crystal nuclei is not being overcome.

  • Solution:

    • Seeding: Introduce a small crystal of your compound (a seed crystal) into the solution to provide a template for crystal growth.

    • Scratching: Gently scratch the inside surface of the crystallization vessel with a glass rod to create microscopic imperfections that can act as nucleation sites.

    • Lower Temperature: Decrease the temperature of the solution to reduce solubility and promote nucleation.

Problem 2: Oiling Out or Formation of an Amorphous Precipitate

Possible Cause 1: High Degree of Supersaturation The solution is too far above the solubility curve, leading to rapid, uncontrolled precipitation instead of ordered crystal growth.

  • Solution:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate to allow molecules more time to arrange into a crystal lattice.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it at a much slower rate and with vigorous stirring to maintain a lower level of supersaturation.

    • Increase Temperature: Gently warm the solution to redissolve the oil or amorphous solid, and then attempt a slower crystallization process.

Possible Cause 2: Presence of Impurities Impurities can disrupt the crystal lattice formation and favor the formation of an amorphous phase.

  • Solution:

    • Purify the Compound: Ensure your starting material is of high purity. Consider an additional purification step like column chromatography.

    • Co-crystal Screening: If impurities are difficult to remove, consider screening for co-crystals which may have different crystallization behavior.[5]

Problem 3: Crystals are Too Small, Needle-like, or of Poor Quality

Possible Cause 1: Rapid Crystal Growth Fast crystal growth often leads to smaller, less perfect crystals.

  • Solution:

    • Reduce Supersaturation: Employ the strategies mentioned in "Problem 2" to slow down the crystal growth rate.

    • Use a Co-solvent: The addition of a co-solvent can modify the solubility and viscosity of the medium, potentially leading to slower, more controlled crystal growth.

Possible Cause 2: High Nucleation Rate If too many crystals nucleate at once, they will compete for the available solute, resulting in a large number of small crystals.

  • Solution:

    • Control Temperature Fluctuation: Maintain a stable temperature during crystallization to avoid sudden bursts of nucleation.

    • Gentle Agitation: Use slow, controlled stirring to homogenize the solution without introducing excessive energy that could induce widespread nucleation.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Dissolution: Dissolve the drug in a minimal amount of this compound at an elevated temperature (e.g., 60-80 °C) to achieve a saturated or slightly undersaturated solution.

  • Cooling: Slowly cool the solution to room temperature. A programmable thermostat or a well-insulated container can be used to control the cooling rate.

  • Incubation: Allow the solution to stand undisturbed for several hours to days.

  • Isolation: Collect the crystals by filtration and wash with a small amount of a cold anti-solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-solvent Vapor Diffusion

  • Preparation: Dissolve the drug in a small volume of this compound in a small, open vial.

  • Setup: Place this vial inside a larger, sealed container that contains a larger volume of a suitable anti-solvent (e.g., a non-polar solvent like hexane or a more polar one like water, depending on the drug's properties).

  • Diffusion: Allow the anti-solvent vapor to slowly diffuse into the drug solution over time, gradually reducing the drug's solubility and inducing crystallization.

  • Monitoring: Monitor the vial for crystal growth over several days to weeks.

Visualizations

Troubleshooting_Workflow start Crystallization Experiment in this compound outcome Observe Outcome start->outcome no_crystals No Crystals, Clear Solution outcome->no_crystals No Crystals oiling_out Oiling Out / Amorphous Precipitate outcome->oiling_out Oil/Amorphous poor_crystals Small / Needle-like / Poor Quality Crystals outcome->poor_crystals Poor Quality good_crystals Good Quality Crystals outcome->good_crystals Success sub_undersaturated Check for Undersaturation no_crystals->sub_undersaturated sub_supersaturation Check for High Supersaturation oiling_out->sub_supersaturation sub_rapid_growth Check for Rapid Growth poor_crystals->sub_rapid_growth sub_inhibition Consider Nucleation Inhibition sub_undersaturated->sub_inhibition Unlikely sol_increase_conc Increase Concentration / Evaporate Solvent sub_undersaturated->sol_increase_conc Likely sol_seed_scratch Seed or Scratch sub_inhibition->sol_seed_scratch sub_impurities Consider Impurities sub_supersaturation->sub_impurities Possible sol_slow_cooling Slower Cooling / Anti-solvent Addition sub_supersaturation->sol_slow_cooling Likely sol_purify Purify Compound sub_impurities->sol_purify sub_high_nucleation Consider High Nucleation Rate sub_rapid_growth->sub_high_nucleation Possible sol_reduce_supersaturation Reduce Supersaturation sub_rapid_growth->sol_reduce_supersaturation Likely sol_control_nucleation Control Temperature / Agitation sub_high_nucleation->sol_control_nucleation

Caption: Troubleshooting workflow for drug crystallization.

Experimental_Workflow cluster_prep Preparation cluster_cryst Crystallization Method cluster_iso Isolation & Analysis prep_drug High Purity Drug dissolve Dissolve Drug in Solvent (with heating if necessary) prep_drug->dissolve prep_solvent This compound prep_solvent->dissolve method Select Method dissolve->method slow_cool Slow Cooling method->slow_cool vapor_diffusion Vapor Diffusion method->vapor_diffusion anti_solvent Anti-solvent Addition method->anti_solvent filter Filter Crystals slow_cool->filter vapor_diffusion->filter anti_solvent->filter wash Wash with Anti-solvent filter->wash dry Dry under Vacuum wash->dry analyze Analyze Crystals (e.g., XRD, DSC, Microscopy) dry->analyze

Caption: General experimental workflow for crystallization.

References

Technical Support Center: Mitigating Skin Irritation with N-Octyl-2-pyrrolidone (NOP) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating skin irritation associated with the use of N-Octyl-2-pyrrolidone (NOP) in their formulations. NOP is a highly effective penetration enhancer, but its potential for skin irritation necessitates careful formulation strategies.[1][2][3]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps & Solutions
High in vitro cytotoxicity or low cell viability in skin models. - Concentration of NOP is too high.- Synergistic cytotoxic effects with other excipients.- Reduce NOP concentration: Titrate to the lowest effective concentration.- Evaluate excipients: Test the cytotoxicity of individual components and combinations.- Incorporate anti-irritants: See "Formulation Strategies to Minimize Irritation" below.
Unexpectedly high skin irritation scores (erythema, edema) in in vivo studies. - NOP concentration exceeds the irritation threshold.- Vehicle effects enhancing NOP's irritancy.- Occlusion increasing skin contact time and penetration.- Dose-response study: Determine the irritation threshold for your specific formulation.- Vehicle optimization: Modify the vehicle to control NOP release and skin partitioning.- Limit occlusion: If possible, use a non-occlusive or semi-occlusive application.
Poor formulation stability leading to localized "hot spots" of NOP. - Inadequate solubilization of NOP.- Phase separation over time.- Optimize solvent system: Use co-solvents to ensure NOP remains uniformly dispersed.[4]- Incorporate emulsifiers/stabilizers: Prevent phase separation and maintain homogeneity.
Inconsistent results in skin irritation assays. - Variability in skin tissue models.- Inconsistent application of the test formulation.- Subject-to-subject variability in in vivo studies.- Standardize protocols: Adhere strictly to validated protocols (e.g., OECD TG 439).[5][6]- Ensure uniform application: Use calibrated equipment for consistent dosing.- Increase sample size: For in vivo studies, use a sufficient number of subjects to account for biological variability.

Formulation Strategies to Minimize Irritation

A key approach to mitigating NOP-induced skin irritation is through strategic formulation design. This involves a multi-pronged approach to reduce the direct impact of NOP on the skin while maintaining its efficacy as a penetration enhancer.

  • Co-solvents and Anti-Irritants: The inclusion of co-solvents and anti-irritant agents can significantly reduce the irritation potential of NOP-containing formulations.

    • Propylene Glycol (PG): Can act as a co-solvent and may help to modulate the release of NOP.

    • Glycerin: A well-known humectant and emollient that can help to maintain skin hydration and barrier function.

    • Anti-inflammatory agents: Incorporation of compounds with anti-inflammatory properties can counteract the inflammatory cascade initiated by NOP.

  • Vehicle Optimization: The composition of the vehicle plays a crucial role in the skin's response to NOP.

    • Emulsions (Oil-in-Water/Water-in-Oil): Encapsulating NOP within an emulsion can control its release rate and reduce direct contact with the stratum corneum.

    • Gels: The polymer matrix of a gel can be modified to control the diffusion of NOP to the skin.

  • Controlled Release Systems: Advanced drug delivery systems can be employed to minimize irritation.

    • Liposomes or Nanoparticles: Encapsulating NOP can reduce its free concentration in the formulation, thereby lowering its irritation potential.

    • Patch Design (for transdermal systems): The design of a transdermal patch, including the adhesive and rate-controlling membrane, can be optimized to control the flux of NOP to the skin.[5]

Quantitative Data on Skin Irritation

The following table summarizes primary dermal irritation data for a series of N-alkyl-2-pyrrolidones, including N-Octyl-2-pyrrolidone, from a study by Ansell and Fowler (1988). The Primary Dermal Irritation Index (PDII) is based on a 0-8 scale, where higher values indicate greater irritation.

Compound Concentration Primary Dermal Irritation Index (PDII) Irritation Classification
N-Methyl-2-pyrrolidoneUndiluted0.5Mildly Irritating
N-Ethyl-2-pyrrolidoneUndilutedNot Reported-
N-Hydroxyethyl-2-pyrrolidoneUndilutedNot Reported-
N-Isopropyl-2-pyrrolidoneUndilutedNot Reported-
N-Cyclohexyl-2-pyrrolidoneUndilutedNot Reported-
N-Octyl-2-pyrrolidone Undiluted Not Reported -
N-Octyl-2-pyrrolidone 2% Aqueous Suspension 0.0 Non-irritating
N-Dodecyl-2-pyrrolidoneUndilutedNot Reported-
N-Dodecyl-2-pyrrolidone2% Aqueous Suspension0.0Non-irritating
N-Coco-2-pyrrolidoneUndilutedNot Reported-
N-Tallow-2-pyrrolidoneUndilutedNot Reported-

Data extracted from Ansell, J. M., & Fowler, J. A. (1988). The acute oral toxicity and primary ocular and dermal irritation of selected N-alkyl-2-pyrrolidones. Food and Chemical Toxicology, 26(5), 475-479.[1]

Experimental Protocols

In Vitro Skin Irritation Testing: Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)

This protocol provides a general framework for assessing the skin irritation potential of NOP formulations using a commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).[5][6][7]

1. Materials:

  • Reconstructed human epidermis (RhE) tissue kits

  • Assay medium

  • Phosphate-buffered saline (PBS)

  • Test formulation containing NOP

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., PBS or the vehicle without NOP)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • Multi-well plates

  • Spectrophotometer

2. Procedure:

  • Tissue Equilibration: Upon receipt, equilibrate the RhE tissues in the provided assay medium at 37°C and 5% CO2 for a specified period (as per manufacturer's instructions).

  • Dosing: Apply a precise amount of the test formulation, positive control, and negative control to the surface of the tissues.

  • Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Rinsing: Thoroughly rinse the tissues with PBS to remove the test substance.

  • Post-incubation: Transfer the tissues to fresh assay medium and incubate for an extended period (e.g., 42 hours).

  • MTT Assay:

    • Transfer the tissues to a solution of MTT and incubate for approximately 3 hours. Viable cells will reduce the yellow MTT to a purple formazan.

    • Extract the formazan from the tissues using isopropanol.

    • Measure the optical density (OD) of the formazan extract using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each test substance relative to the negative control. A reduction in viability below a certain threshold (typically 50%) is indicative of skin irritation potential.

In Vivo Dermal Irritation Study (Draize Rabbit Test - Modified)

This protocol is a modified version of the traditional Draize test, aiming to reduce animal use and distress. It is essential to consult and adhere to current ethical guidelines and regulations (e.g., OECD TG 404) for animal testing.

1. Animals:

  • Healthy, young adult albino rabbits.

2. Procedure:

  • Preparation: Approximately 24 hours before the test, clip the fur from a small area on the back of each rabbit.

  • Application: Apply a measured amount of the NOP formulation to one site and the vehicle control to an adjacent site on the clipped skin. The application site may be covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, remove the dressing and any residual test substance. Examine the skin for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours after patch removal).

  • Scoring: Grade the severity of erythema and edema according to a standardized scoring system (e.g., Draize scoring system, 0-4 scale).

  • Data Analysis: Calculate the Primary Dermal Irritation Index (PDII) by averaging the scores for erythema and edema at the specified time points. The PDII is used to classify the irritation potential of the substance.

Visualizations

Signaling_Pathway_for_Skin_Irritation cluster_0 NOP Formulation Application cluster_1 Stratum Corneum Interaction cluster_2 Keratinocyte Activation & Signaling cluster_3 Inflammatory Response cluster_4 Clinical Signs of Irritation NOP N-Octyl-2-pyrrolidone SC_Disruption Disruption of Stratum Corneum Lipids & Proteins NOP->SC_Disruption ROS Reactive Oxygen Species (ROS) Production SC_Disruption->ROS MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Cytokines Release of Pro-inflammatory Cytokines & Chemokines (IL-1α, IL-6, IL-8, TNF-α) MAPK->Cytokines NFkB->Cytokines Vasodilation Vasodilation & Increased Vascular Permeability Cytokines->Vasodilation Immune_Cells Infiltration of Immune Cells Cytokines->Immune_Cells Erythema Erythema (Redness) Vasodilation->Erythema Edema Edema (Swelling) Vasodilation->Edema Immune_Cells->Erythema Immune_Cells->Edema

Caption: Proposed signaling pathway for NOP-induced skin irritation.

Experimental_Workflow cluster_0 Formulation Development cluster_1 In Vitro Screening cluster_2 Decision & Refinement cluster_3 In Vivo Testing cluster_4 Final Assessment cluster_5 Outcome Formulation Develop NOP Formulation InVitro In Vitro Skin Irritation Test (RhE Model - OECD TG 439) Formulation->InVitro Viability Assess Cell Viability InVitro->Viability Decision1 Viability > 50%? Viability->Decision1 InVivo In Vivo Dermal Irritation Study (e.g., Rabbit - OECD TG 404) Decision1->InVivo Yes Reformulate Reformulate to Mitigate Irritation Decision1->Reformulate No Scoring Score Erythema & Edema InVivo->Scoring Decision2 Acceptable Irritation? Scoring->Decision2 Proceed Proceed with Formulation Decision2->Proceed Yes Decision2->Reformulate No

Caption: Experimental workflow for assessing and mitigating skin irritation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of N-Octyl-2-pyrrolidone-induced skin irritation?

A1: The primary mechanism is believed to be the disruption of the stratum corneum barrier. NOP, being a lipophilic solvent and surfactant, can interact with and disorganize the intercellular lipids and proteins of the stratum corneum.[8] This disruption compromises the barrier function, allowing NOP and other potential irritants to penetrate deeper into the epidermis, triggering an inflammatory cascade that manifests as erythema and edema.

Q2: At what concentration does N-Octyl-2-pyrrolidone typically become a skin irritant?

A2: The irritation potential of NOP is dose-dependent. While undiluted NOP is considered a skin irritant, a 2% aqueous suspension has been shown to be non-irritating in animal studies.[1] The exact threshold for irritation in a final formulation will depend on the vehicle, the presence of other excipients, and the overall formulation design. It is crucial to conduct dose-ranging studies to determine the non-irritating concentration for your specific application.

Q3: Can the penetration-enhancing effect of N-Octyl-2-pyrrolidone be separated from its irritation potential?

A3: To some extent, yes. The goal of formulation optimization is to find a "therapeutic window" where NOP enhances penetration effectively with minimal or no irritation. This can be achieved by using the lowest effective concentration of NOP, incorporating anti-irritants, and using controlled-release strategies to modulate its delivery to the skin.

Q4: Are there any alternatives to N-Octyl-2-pyrrolidone with a lower irritation profile?

A4: Yes, several other chemical penetration enhancers exist, some of which may have a lower irritation potential depending on the formulation. These include other pyrrolidones (with different alkyl chain lengths), fatty acids (e.g., oleic acid), sulfoxides (e.g., DMSO), and alcohols (e.g., ethanol, propylene glycol). The choice of an alternative will depend on the specific requirements of the drug and formulation, and each alternative should be evaluated for both efficacy and safety.

Q5: How does the choice of vehicle impact the skin irritation caused by N-Octyl-2-pyrrolidone?

A5: The vehicle is a critical determinant of NOP-induced irritation. A vehicle that increases the thermodynamic activity of NOP on the skin surface can enhance its penetration and, consequently, its irritation potential. Conversely, a well-designed vehicle, such as an emulsion or a liposomal system, can control the release of NOP, reducing its direct irritant effect on the skin.

Q6: What are the key regulatory guidelines to follow when assessing the skin irritation of a new formulation containing N-Octyl-2-pyrrolidone?

A6: Key guidelines include the OECD Test Guidelines for the Testing of Chemicals, specifically TG 439 for in vitro skin irritation using reconstructed human epidermis models and TG 404 for acute dermal irritation/corrosion in animals (if required).[5][6] It is essential to consult with the relevant regulatory authorities (e.g., FDA, EMA) to ensure compliance with their specific requirements for dermal safety testing.

References

Technical Support Center: Enhancing the Long-Term Stability of 1-Octylpyrrolidin-2-one Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and long-term stability testing of 1-Octylpyrrolidin-2-one (NOP) emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in emulsions?

This compound, also known as N-octyl-2-pyrrolidone (NOP), is a versatile compound that functions as both a nonionic surfactant and a solvent. Its amphiphilic nature, with a hydrophilic pyrrolidone ring and a hydrophobic octyl chain, allows it to reduce interfacial tension between oil and water phases, facilitating the formation of stable emulsions. It is particularly useful as a co-emulsifier, often in combination with other surfactants, to enhance emulsion stability.

Q2: What are the typical instability issues observed in this compound emulsions?

Common signs of instability in NOP emulsions include:

  • Creaming: The upward movement of dispersed droplets, forming a concentrated layer at the top of the emulsion. This is often a reversible process.

  • Coalescence: The irreversible merging of small droplets to form larger ones, which can eventually lead to complete phase separation.

  • Phase Separation: The complete separation of the oil and water phases into two distinct layers.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.

Q3: What is the role of co-surfactants in stabilizing this compound emulsions?

Co-surfactants are often crucial for the long-term stability of NOP emulsions. While NOP is surface-active, its primary role can sometimes be more of a solvent or co-solvent. The addition of other nonionic surfactants or anionic surfactants can create a more robust and stable interfacial film around the dispersed droplets, preventing coalescence.

Q4: How does pH affect the stability of this compound emulsions?

While NOP itself is a nonionic surfactant and thus less sensitive to pH changes than ionic surfactants, the overall stability of the emulsion can be pH-dependent. The pH can influence the stability of other formulation components or the active pharmaceutical ingredient (API). It is essential to determine the optimal pH range for the entire formulation during development.

Troubleshooting Guides

Issue 1: Rapid Phase Separation

Q: My this compound emulsion is showing phase separation within hours or a few days of preparation. What are the likely causes and how can I fix this?

A: Rapid phase separation is a clear indication of a highly unstable emulsion. The primary causes and potential solutions are outlined below:

  • Inadequate Homogenization: The energy input during emulsification may be insufficient to create small, uniform droplets.

    • Solution: Increase the homogenization speed, duration, or pressure. For laboratory-scale preparations, consider using a high-shear homogenizer or ultrasonication.[1]

  • Incorrect Surfactant Concentration: The concentration of NOP and any co-surfactants may be too low to adequately cover the surface of the oil droplets.

    • Solution: Systematically increase the total surfactant concentration. A general starting point for stable self-emulsifying systems is a surfactant strength between 30-60% of the total formulation.[2]

  • Inappropriate Surfactant System: NOP alone may not be the optimal emulsifier for your specific oil phase.

    • Solution: Experiment with different co-surfactants. Blends of low and high Hydrophile-Lipophile Balance (HLB) surfactants often lead to more stable emulsions.[2] Consider adding an anionic surfactant to create a synergistic effect with NOP.

Issue 2: Creaming of the Emulsion

Q: My emulsion appears stable initially, but a concentrated layer of the dispersed phase forms at the top over time. How can I prevent creaming?

A: Creaming is primarily driven by the density difference between the dispersed and continuous phases and the size of the droplets.

  • Large Droplet Size: Larger droplets have a greater tendency to rise.

    • Solution: Improve your homogenization process to reduce the average droplet size. Aim for a narrow particle size distribution.

  • Low Viscosity of the Continuous Phase: A low-viscosity continuous phase allows droplets to move more freely.

    • Solution: Increase the viscosity of the continuous (aqueous) phase by adding a thickening agent or rheology modifier, such as a water-soluble polymer (e.g., xanthan gum, carbomer).

  • Density Mismatch: A significant density difference between the oil and water phases will accelerate creaming.

    • Solution: While more challenging, you can try to match the densities of the two phases by adding a densifying agent to the aqueous phase. Adding salt can also reduce the density difference and may counteract Ostwald ripening.[3]

Issue 3: Increase in Particle Size Over Time

Q: I'm observing a gradual increase in the average particle size of my NOP emulsion during storage. What is causing this and how can I improve long-term stability?

A: A gradual increase in particle size is typically due to coalescence or Ostwald ripening.

  • Coalescence: The merging of droplets due to an unstable interfacial film.

    • Solution:

      • Optimize the Surfactant Blend: The combination of NOP and co-surfactants may not be providing a sufficiently robust interfacial layer. Experiment with different surfactant ratios and types.

      • Increase Zeta Potential: For oil-in-water emulsions, a higher absolute zeta potential (typically > |30| mV) indicates greater electrostatic repulsion between droplets, which can prevent coalescence. Consider adding a charged surfactant if your system is primarily nonionic.

  • Ostwald Ripening: This is more common in nanoemulsions and with oils that have some solubility in the continuous phase.

    • Solution:

      • Use a Combination of Oils: Including a small amount of a highly water-insoluble oil in the dispersed phase can reduce the diffusion of the primary oil through the aqueous phase.

      • Optimize the Interfacial Film: A well-structured and dense surfactant layer at the interface can act as a barrier to molecular diffusion.

Data Presentation

Table 1: Example Formulation Parameters for this compound (NOP) Emulsions

Formulation IDOil Phase (%)NOP (%)Co-Surfactant (%)Water (%)Homogenization MethodHomogenization Time (min) / Pressure (bar)
NOP-E12055 (Polysorbate 80)70High-Shear Homogenizer5 min @ 10,000 rpm
NOP-E220105 (Polysorbate 80)65High-Shear Homogenizer5 min @ 10,000 rpm
NOP-E320510 (Polysorbate 80)65High-Shear Homogenizer5 min @ 10,000 rpm
NOP-E42055 (Polysorbate 80)70High-Pressure Homogenizer3 cycles @ 500 bar

Table 2: Illustrative Long-Term Stability Data for NOP Emulsions (Stored at 25°C)

Formulation IDInitial Particle Size (nm)Particle Size after 1 Month (nm)Particle Size after 3 Months (nm)Particle Size after 6 Months (nm)Initial Zeta Potential (mV)Zeta Potential after 6 Months (mV)Visual Appearance after 6 Months
NOP-E1250280350500-25-20Slight Creaming
NOP-E2220230240250-28-26Homogeneous
NOP-E3200210215220-32-30Homogeneous
NOP-E4150155160165-35-33Homogeneous, slightly translucent

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water Emulsion using High-Shear Homogenization
  • Preparation of the Aqueous Phase: Dissolve any water-soluble components, including hydrophilic co-surfactants and viscosity modifiers, in deionized water. Adjust the pH if necessary.

  • Preparation of the Oil Phase: Combine the oil, this compound, and any oil-soluble co-surfactants. Gently heat if necessary to ensure all components are fully dissolved.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer. This will create a coarse emulsion.

  • Homogenization: Immediately subject the coarse emulsion to high-shear homogenization. The specific speed and time will need to be optimized for your formulation. A typical starting point is 5-10 minutes at 10,000-20,000 rpm.[1]

  • Cooling: If the emulsification process generated heat, cool the emulsion to room temperature while stirring gently.

  • Final pH Adjustment: Check and adjust the final pH of the emulsion if required.

Protocol 2: Particle Size and Polydispersity Index (PDI) Analysis using Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects. The optimal dilution should be determined experimentally to achieve a stable and appropriate count rate on the DLS instrument.

  • Instrument Setup: Allow the DLS instrument to warm up and stabilize at the desired temperature (typically 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: Record the Z-average particle size and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a narrow and relatively uniform particle size distribution.

Protocol 3: Zeta Potential Measurement
  • Sample Preparation: Dilute the emulsion in an appropriate dispersant, typically 10 mM NaCl solution, to a suitable concentration for measurement. Using the same dispersant for all measurements is crucial for comparability.

  • Instrument Setup: Use a dedicated zeta potential cell and ensure it is clean. Equilibrate the instrument to the desired temperature.

  • Measurement: Inject the diluted sample into the cell, ensuring no air bubbles are present. Apply the electric field and measure the electrophoretic mobility.

  • Data Analysis: The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation. For aqueous systems, the Smoluchowski approximation is often used. A higher absolute zeta potential value (e.g., > |30| mV) is generally indicative of better electrostatic stability.

Protocol 4: Accelerated Long-Term Stability Testing
  • Initial Characterization: On day 0, characterize the freshly prepared emulsion for visual appearance, particle size, PDI, zeta potential, pH, and viscosity.

  • Storage Conditions: Store aliquots of the emulsion under various conditions:

    • Refrigerated (4°C)

    • Room Temperature (25°C / 60% RH)

    • Accelerated Conditions (40°C / 75% RH)

  • Freeze-Thaw Cycles: Subject a separate aliquot to at least three freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours).

  • Periodic Testing: At predetermined time points (e.g., 1, 3, and 6 months for room temperature and accelerated conditions), re-characterize the samples for the parameters measured on day 0.

  • Centrifugation Test: To quickly assess creaming stability, centrifuge an aliquot of the emulsion (e.g., at 3000 rpm for 30 minutes) and observe for any phase separation or creaming.[4]

Visualizations

TroubleshootingWorkflow start Emulsion Instability Observed phase_sep Phase Separation / Coalescence start->phase_sep Rapid separation creaming Creaming start->creaming Layering at top particle_growth Particle Size Increase start->particle_growth Gradual change homogenization Increase Homogenization (Energy, Time) phase_sep->homogenization surfactant_conc Increase Surfactant Concentration phase_sep->surfactant_conc surfactant_system Optimize Surfactant System (Co-surfactants, HLB) phase_sep->surfactant_system reduce_size Reduce Particle Size (Optimize Homogenization) creaming->reduce_size increase_viscosity Increase Continuous Phase Viscosity creaming->increase_viscosity optimize_interface Optimize Interfacial Film (Surfactant Blend) particle_growth->optimize_interface increase_zeta Increase Zeta Potential (Add Charged Surfactant) particle_growth->increase_zeta ostwald_ripening Address Ostwald Ripening (Use Mixed Oils) particle_growth->ostwald_ripening stable_emulsion Stable Emulsion homogenization->stable_emulsion surfactant_conc->stable_emulsion surfactant_system->stable_emulsion reduce_size->stable_emulsion increase_viscosity->stable_emulsion optimize_interface->stable_emulsion increase_zeta->stable_emulsion ostwald_ripening->stable_emulsion

Caption: Troubleshooting workflow for common instability issues in this compound emulsions.

ExperimentalWorkflow prep Emulsion Preparation (Protocol 1) initial_char Initial Characterization (Day 0) - Particle Size (Protocol 2) - Zeta Potential (Protocol 3) - Visual, pH, Viscosity prep->initial_char storage Storage Under Different Conditions (Protocol 4) initial_char->storage final_analysis Data Analysis & Stability Assessment initial_char->final_analysis periodic_testing Periodic Testing (1, 3, 6 months) storage->periodic_testing periodic_testing->final_analysis

Caption: Experimental workflow for evaluating the long-term stability of this compound emulsions.

References

challenges in formulating with "N-Octyl-2-pyrrolidone" at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Octyl-2-pyrrolidone (NOP). This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered when formulating with NOP at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when formulating with N-Octyl-2-pyrrolidone at high concentrations?

A1: Formulating with high concentrations of N-Octyl-2-pyrrolidone (NOP) can present several challenges, primarily related to:

  • Increased Viscosity: Solutions can become highly viscous, making them difficult to handle, process, and administer.

  • Solubility and Stability Issues: High concentrations of NOP may lead to the precipitation of other formulation components, or NOP itself may exhibit phase separation, especially at lower temperatures. While generally stable, the lactam ring in NOP can be susceptible to hydrolysis under strong acidic or basic conditions.[1]

  • Excipient Incompatibility: Chemical interactions between NOP and other excipients can lead to the degradation of the active pharmaceutical ingredient (API) or the excipients themselves.

  • Toxicity Concerns: While NOP is considered to have low to moderate hazard, high concentrations may increase the risk of skin and eye irritation.[2]

Q2: My high-concentration NOP formulation is too viscous. How can I reduce its viscosity?

A2: High viscosity is a common issue. Here are several strategies to mitigate this:

  • Co-solvents: The addition of a less viscous co-solvent, such as ethanol or propylene glycol, can significantly reduce the overall viscosity of the formulation.

  • Temperature Adjustment: Gently warming the formulation can lower its viscosity. However, the thermal stability of all components must be considered to avoid degradation.

  • pH Optimization: The viscosity of some formulations can be pH-dependent. Adjusting the pH to a point where intermolecular interactions are minimized may reduce viscosity.

  • Use of Viscosity-Reducing Excipients: Certain amino acids, such as proline and arginine, have been shown to reduce the viscosity of high-concentration protein formulations and may be effective in NOP-based systems.

Q3: I am observing precipitation in my NOP formulation. What could be the cause and how can I resolve it?

A3: Precipitation can be due to several factors:

  • Poor Solubility of API or Excipients: The high concentration of NOP may alter the solvent properties of the formulation, leading to the precipitation of other components. NOP itself has low water solubility (approximately 1.14 g/L at 20°C).

  • Temperature Effects: Solubility can be highly dependent on temperature. The formulation may be stable at room temperature but could exhibit precipitation upon cooling.

  • pH Shifts: A change in the pH of the formulation can affect the ionization state and solubility of the API or excipients.

To address precipitation, consider the following:

  • Solubility Screening: Conduct thorough solubility studies of your API and excipients in various concentrations of NOP and co-solvents.

  • Addition of Surfactants: Non-ionic surfactants, such as polysorbates, can improve the solubility of hydrophobic compounds and prevent precipitation. NOP can interact synergistically with anionic surfactants to enhance water solubility.

  • Temperature Control: Ensure that the formulation is stored and handled within a temperature range where all components remain in solution.

Q4: What are the potential degradation pathways for NOP in a formulation?

A4: While NOP is generally stable, it can degrade under certain conditions:

  • Hydrolysis: The lactam ring of NOP can undergo hydrolysis, especially in the presence of strong acids or bases, leading to ring-opening.

  • Oxidation: While less common, oxidative degradation can occur, particularly in the presence of oxidizing agents or when exposed to light and air over extended periods.

  • Thermal Degradation: NOP is thermally stable up to high temperatures (decomposition begins above 475°C), but interactions with other excipients could potentially lower this threshold.[1][2] Hazardous combustion products can include nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Troubleshooting Guides

Issue 1: Unexpectedly High Viscosity
Symptom Possible Cause Troubleshooting Steps
Formulation is gel-like or difficult to pipette/syringe.High concentration of NOP and/or strong intermolecular interactions between formulation components.1. Quantify Viscosity: Measure the viscosity of the formulation using a viscometer. 2. Co-solvent Titration: Gradually add a low-viscosity co-solvent (e.g., ethanol, propylene glycol) and measure the change in viscosity. 3. Temperature Study: Evaluate the effect of temperature on viscosity, ensuring all components are thermally stable. 4. pH Adjustment: If applicable, adjust the pH of the formulation and observe the impact on viscosity.
Issue 2: Formulation Instability (Precipitation, Phase Separation)
Symptom Possible Cause Troubleshooting Steps
Cloudiness, visible particles, or separation of layers over time.Poor solubility of an ingredient, excipient incompatibility, or temperature-induced phase separation.1. Visual Inspection: Document the nature of the instability (e.g., crystalline precipitate, amorphous solid, liquid-liquid separation). 2. Solubility Assessment: Determine the saturation solubility of the API and key excipients in the formulation vehicle. 3. Excipient Compatibility Study: Conduct a systematic study of binary mixtures of the API, NOP, and other excipients to identify incompatibilities. 4. Forced Degradation Study: Subject the formulation to stress conditions (heat, light, acid/base hydrolysis, oxidation) to identify potential degradation pathways leading to insoluble products.

Quantitative Data Summary

Table 1: Physicochemical Properties of N-Octyl-2-pyrrolidone

PropertyValueReference
Molecular FormulaC₁₂H₂₃NO[2]
Molar Mass197.3 g/mol [2]
AppearanceClear, colorless to pale yellow liquid[3]
Density (at 20°C)0.92 g/cm³[2]
Dynamic Viscosity (at 20°C)8.38 mPa·s[2]
Water Solubility (at 20°C)1.14 g/L[2]
Decomposition Temperature> 475°C[1][2]

Experimental Protocols

Protocol 1: Viscosity Measurement of High-Concentration NOP Formulations

Objective: To quantitatively determine the viscosity of NOP formulations at various concentrations.

Materials:

  • N-Octyl-2-pyrrolidone

  • Co-solvents (e.g., propylene glycol, ethanol, water)

  • Active Pharmaceutical Ingredient (API) and other excipients

  • Rotational viscometer or rheometer

  • Temperature-controlled sample holder

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation:

    • Prepare a series of formulations with increasing concentrations of NOP (e.g., 10%, 20%, 30%, 40%, 50% w/w) in the desired co-solvent system.

    • Ensure all components are fully dissolved. Gentle heating and stirring may be applied if necessary, followed by cooling to the measurement temperature.

  • Viscometer Setup:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Select an appropriate spindle or geometry for the expected viscosity range.

    • Set the temperature of the sample holder to the desired measurement temperature (e.g., 25°C).

  • Measurement:

    • Equilibrate the sample to the set temperature.

    • Measure the viscosity at a range of shear rates to assess whether the fluid is Newtonian or non-Newtonian.

    • Record the viscosity in mPa·s or cP.

  • Data Analysis:

    • Plot viscosity as a function of NOP concentration.

    • For non-Newtonian fluids, report the viscosity at a specific shear rate.

Protocol 2: Excipient Compatibility Screening for NOP Formulations

Objective: To assess the chemical compatibility of an API with NOP and other common excipients in a high-concentration formulation.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • N-Octyl-2-pyrrolidone

  • Selected excipients (e.g., fillers, binders, lubricants, surfactants)

  • Vials with inert caps

  • Oven for controlled temperature storage

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of the API and each excipient (including NOP) in a 1:1 ratio by weight.

    • Prepare a control sample of the API alone.

    • Prepare a multicomponent mixture representing the final formulation.

    • For liquid/semi-solid samples, ensure thorough mixing. For solid samples, use a mortar and pestle or a blender.

  • Stress Conditions:

    • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).

    • Store a parallel set of samples under controlled room temperature conditions as a reference.

  • Analysis:

    • At each time point, visually inspect the samples for any physical changes (e.g., color change, melting, liquefaction).

    • Dissolve a known amount of each sample in a suitable solvent.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the API and detect any degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control and reference samples.

    • A significant decrease in the API peak area or the appearance of new peaks in the binary mixtures compared to the API control indicates a potential incompatibility.

Visualizations

formulation_troubleshooting start High-Concentration NOP Formulation Issue viscosity High Viscosity start->viscosity stability Instability (Precipitation/Separation) start->stability degradation Chemical Degradation start->degradation add_cosolvent Add Co-solvent (e.g., Ethanol, PG) viscosity->add_cosolvent adjust_temp Adjust Temperature viscosity->adjust_temp adjust_ph Adjust pH viscosity->adjust_ph solubility_screen Screen Solubility of API & Excipients stability->solubility_screen add_surfactant Add Surfactant (e.g., Polysorbate) stability->add_surfactant control_temp Control Storage Temp. stability->control_temp excipient_compat Excipient Compatibility Study degradation->excipient_compat forced_degradation Forced Degradation Study degradation->forced_degradation change_excipient Change Incompatible Excipient excipient_compat->change_excipient add_antioxidant Add Antioxidant forced_degradation->add_antioxidant If Oxidative

Caption: Troubleshooting workflow for high-concentration NOP formulations.

excipient_compatibility_workflow start Start: API + Excipient Screening prep Prepare Binary Mixtures (API + NOP, API + Excipient, etc.) and Full Formulation start->prep stress Store at Accelerated Conditions (e.g., 40°C/75% RH) prep->stress analyze Analyze via Stability-Indicating HPLC at T=0 and T=x weeks stress->analyze compare Compare API Purity and Degradation Profile to Control analyze->compare compatible Compatible compare->compatible No significant change incompatible Incompatible: Reformulate compare->incompatible Significant change

Caption: Workflow for excipient compatibility screening with NOP.

References

Technical Support Center: 1-Octylpyrrolidin-2-one in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Octylpyrrolidin-2-one (NOP). This resource is designed for researchers, scientists, and drug development professionals to address potential excipient compatibility issues during formulation development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in pharmaceutical formulations?

A1: this compound, also known as N-Octyl-2-pyrrolidone (NOP), is a versatile chemical compound with the molecular formula C12H23NO.[1] It is a colorless to slightly yellow clear liquid with a faint, mild amine-like odor.[1] In the pharmaceutical industry, it is utilized as a solvent and surfactant, particularly in veterinary injections, due to its excellent solubilizing properties and low toxicity.[1] It also acts as a permeation enhancer in transdermal drug delivery systems.[2]

Q2: What are the primary degradation pathways for pyrrolidone-based solvents like NOP?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, information on analogous compounds like 1-Butylpyrrolidin-2-one (NBP) suggests that the primary degradation pathways are likely hydrolysis and oxidation.[3] The lactam ring in the pyrrolidone structure is susceptible to ring-opening under both acidic and basic conditions.[3] Additionally, the N-alkyl group can be prone to oxidation.[3]

Q3: What are the initial signs of incompatibility between NOP and an excipient in my formulation?

A3: Initial signs of incompatibility can manifest as physical or chemical changes. Physical changes may include color change, precipitation, or phase separation. Chemical changes often involve a decrease in the concentration of the active pharmaceutical ingredient (API) or NOP, and the appearance of new peaks in your chromatogram, which correspond to degradation products.

Q4: How can I investigate a suspected incompatibility?

A4: A systematic approach to investigating incompatibility involves conducting forced degradation studies.[4][5][6] This process intentionally stresses the formulation under various conditions (e.g., acid, base, heat, light, oxidation) to accelerate degradation and identify potential incompatibilities.[6][7] Comparing the degradation profiles of the drug substance alone, the excipients alone, and the drug product (drug substance with excipients) can help pinpoint the interaction.[4]

Troubleshooting Guide

Issue 1: Unexpected Peak Formation in HPLC Analysis of an NOP-Containing Formulation

Possible Cause: An unexpected peak in an HPLC chromatogram often indicates the formation of a degradation product resulting from an interaction between this compound and an excipient. This is particularly common with excipients that can create acidic or basic microenvironments or have oxidizing properties.

Troubleshooting Steps:

  • Characterize the Unknown Peak: Use a mass spectrometer (MS) detector coupled with your HPLC to determine the mass of the unknown peak.[3] This information can help in identifying the degradation product. For instance, a mass corresponding to the hydrolyzed form of NOP would suggest an issue with an acidic or basic excipient.

  • Conduct a Forced Degradation Study: Perform a forced degradation study as outlined in the experimental protocol section below. This will help to systematically identify the problematic excipient.

  • Evaluate Excipient Properties: Review the chemical properties of the excipients in your formulation. Excipients with acidic or basic functional groups, or those known to contain reactive impurities (e.g., peroxides in polymers), are common culprits.

  • Excipient Replacement: If a specific excipient is identified as the cause of incompatibility, consider replacing it with an alternative from the same functional class but with a different chemical structure or lower impurity profile.

Issue 2: Change in Physical Appearance (e.g., Color Change, Precipitation) of the Formulation

Possible Cause: Physical changes in the formulation can be a direct result of chemical degradation or a physical interaction between NOP and an excipient.

Troubleshooting Steps:

  • Microscopic Examination: Examine the formulation under a microscope to determine the nature of any precipitate.

  • pH Measurement: Measure the pH of the formulation. A significant shift from the expected pH could indicate a chemical reaction.

  • Solubility Assessment: Re-evaluate the solubility of all components in the formulation. A degradation product might have lower solubility, leading to precipitation.

  • Compatibility Screening: Conduct a binary compatibility study by mixing NOP with each individual excipient and observing for any physical changes over time at various temperatures.

Quantitative Data Summary

The following tables present hypothetical quantitative data from a forced degradation study on a formulation containing this compound, an Active Pharmaceutical Ingredient (API), and various excipients. The data illustrates the percentage degradation of the API and NOP, and the formation of a major degradation product.

Table 1: Forced Degradation Study of an API Formulation with this compound

Stress Condition% API Degradation% NOP Degradation% Major Degradant Formation
0.1 M HCl (80°C, 24h)15.218.512.8
0.1 M NaOH (80°C, 24h)12.822.110.5
3% H₂O₂ (RT, 24h)8.510.27.1
Thermal (105°C, 48h)4.13.52.9
Photolytic (ICH Q1B)2.31.81.5

Table 2: Binary Excipient Compatibility Study (% Degradation of NOP after 4 weeks at 40°C/75% RH)

ExcipientNOP Concentration% NOP Degradation
Lactose Monohydrate5% w/v8.2
Microcrystalline Cellulose5% w/v2.1
Croscarmellose Sodium2% w/v12.5
Magnesium Stearate1% w/v3.5
Povidone K303% w/v9.8

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and incompatibilities of this compound in a formulation under stress conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or water).[3]

    • Prepare separate solutions of the API, each excipient, and the final formulation at relevant concentrations.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.[3]

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.[3]

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[3]

    • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.[3]

    • Photolytic Degradation: Expose the sample to light as per ICH Q1B guidelines.[3]

  • Analysis:

    • Analyze all stressed samples using a stability-indicating HPLC-UV/MS method.[3]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 210 nm and MS detection.[3]

    • Column Temperature: 30°C.[3]

Protocol 2: Binary Excipient Compatibility Study

Objective: To assess the compatibility of this compound with individual excipients.

Methodology:

  • Sample Preparation:

    • Prepare physical mixtures of NOP with each excipient in a 1:1 ratio by weight.

    • Store the mixtures in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH).

  • Analysis:

    • At predetermined time points (e.g., 1, 2, and 4 weeks), visually inspect the samples for any physical changes.

    • Dissolve a portion of each sample in a suitable solvent and analyze by HPLC to quantify the amount of NOP remaining and detect any degradation products.

Visualizations

G cluster_0 Troubleshooting Workflow: Unexpected HPLC Peak start Unexpected Peak in HPLC char_peak Characterize Peak (HPLC-MS) start->char_peak forced_deg Conduct Forced Degradation Study char_peak->forced_deg eval_excip Evaluate Excipient Properties forced_deg->eval_excip replace_excip Replace Suspect Excipient eval_excip->replace_excip replace_excip->eval_excip Unsuccessful end Problem Resolved replace_excip->end Successful

Caption: Troubleshooting workflow for an unexpected HPLC peak.

G cluster_1 Potential Degradation Pathways of this compound nop This compound hydrolysis Hydrolysis (Acid/Base) nop->hydrolysis oxidation Oxidation nop->oxidation hydrolyzed_prod Ring-Opened Product (4-(octylamino)butanoic acid) hydrolysis->hydrolyzed_prod oxidized_prod Oxidized Products (e.g., N-oxide, hydroxylated species) oxidation->oxidized_prod

Caption: Potential degradation pathways for this compound.

References

impact of pH on the performance of "N-Octyl-2-pyrrolidone" as a penetration enhancer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing N-Octyl-2-pyrrolidone (NOPE) as a penetration enhancer, with a specific focus on the impact of pH on its performance.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for N-Octyl-2-pyrrolidone (NOPE) as a penetration enhancer?

A1: N-Octyl-2-pyrrolidone, a member of the pyrrolidone family of penetration enhancers, primarily acts by disrupting the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, creating a more permeable barrier for drug molecules to pass through. The long alkyl chain of NOPE is believed to integrate into the lipid lamellae, thereby altering their packing and increasing the diffusion coefficient of the permeating drug.

Q2: How does the pH of a formulation influence the effectiveness of NOPE?

A2: The pH of a formulation can influence the effectiveness of NOPE as a penetration enhancer through several mechanisms:

  • Solubility and Partitioning of NOPE: The physicochemical properties of NOPE itself can be pH-dependent. For instance, its partition coefficient (log P), a measure of its lipophilicity, has been reported to be 4.1 at a pH of 4. Changes in pH can alter the ionization state of the local environment, which may affect how NOPE partitions into the stratum corneum.

  • Drug Ionization: The pH of the formulation will determine the ionization state of the active pharmaceutical ingredient (API). Generally, the un-ionized form of a drug is more lipophilic and permeates the skin more readily. Therefore, the formulation pH should be optimized to maximize the concentration of the un-ionized drug species.

  • Skin Physiology: The physiological pH of the skin surface is typically between 4.5 and 6.0. A formulation with a pH that significantly deviates from this range can cause skin irritation and potentially alter the barrier function of the skin, which could synergistically or antagonistically affect the penetration enhancement by NOPE.

Q3: What is the optimal pH range for a formulation containing NOPE?

A3: Currently, there is limited direct experimental data defining an optimal pH range for formulations containing NOPE. However, based on general principles of transdermal formulation, a pH that balances drug solubility, the proportion of un-ionized drug, and minimizes skin irritation is recommended. The inherent pH of N-Octyl-2-pyrrolidone is reported to be in the range of 7-10.[1] It is crucial to conduct formulation-specific studies to determine the optimal pH for your particular API and vehicle combination.

Q4: Can pH affect the stability of NOPE in a formulation?

A4: N-Octyl-2-pyrrolidone is generally a stable compound under normal storage and handling conditions.[1] However, extreme pH values (highly acidic or alkaline) could potentially lead to hydrolysis of the lactam ring over time, especially at elevated temperatures. It is advisable to conduct stability studies on your final formulation at the intended storage conditions to ensure the integrity of NOPE and the API.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent penetration enhancement results pH drift in the formulation: The pH of the formulation may change over time due to interactions between components or with the container.Regularly measure the pH of your formulation before and during the experiment. Use appropriate buffer systems to maintain a stable pH.
Inconsistent skin samples: Variability in skin thickness, lipid content, and integrity between different donors or even different sites on the same donor.Use skin samples from the same donor and anatomical site for a given experiment. Always perform a skin integrity test (e.g., TEWL or electrical resistance) before starting the permeation study.
Air bubbles in the Franz diffusion cell: Air bubbles between the membrane and the receptor fluid can act as a barrier to diffusion.Ensure no air bubbles are trapped in the receptor chamber when mounting the skin. Degas the receptor fluid before use.
Low or no penetration enhancement Suboptimal formulation pH: The pH may be favoring the ionized form of the drug, which has lower skin permeability.Adjust the pH of the formulation to increase the proportion of the un-ionized drug species. Conduct a pH-permeation profile study.
Insufficient concentration of NOPE: The concentration of NOPE may be too low to effectively disrupt the stratum corneum.Titrate the concentration of NOPE in the formulation to find the optimal concentration that provides maximum enhancement without causing significant skin irritation.
Drug-enhancer interaction: The API may be interacting with NOPE in a way that reduces its thermodynamic activity.Investigate potential interactions using techniques like DSC or FTIR. Consider modifying the vehicle to minimize such interactions.
Skin Irritation Extreme formulation pH: A pH that is too high or too low can cause irritation.Adjust the formulation pH to be closer to the physiological pH of the skin (4.5-6.0), if compatible with drug stability and solubility.
High concentration of NOPE: Higher concentrations of penetration enhancers can lead to irritation.Reduce the concentration of NOPE or consider using it in combination with other enhancers to achieve a synergistic effect at lower, less irritating concentrations.

Quantitative Data

Due to the limited availability of public data directly correlating pH with the penetration enhancement of N-Octyl-2-pyrrolidone, the following table presents a hypothetical data set for illustrative purposes. This data represents the expected trend for a weakly acidic drug where a lower pH increases the concentration of the more permeable un-ionized form.

Table 1: Hypothetical In Vitro Skin Permeation of a Weakly Acidic Drug with 5% N-Octyl-2-pyrrolidone at Different Formulation pH Values

Formulation pHSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
5.015.2 ± 1.83.04 ± 0.367.6
6.010.5 ± 1.22.10 ± 0.245.3
7.44.8 ± 0.60.96 ± 0.122.4
Control (without NOPE) at pH 5.02.0 ± 0.30.40 ± 0.061.0

Enhancement Ratio (ER) is the ratio of the flux with the enhancer to the flux of the control formulation.

Experimental Protocols

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells to Evaluate the Effect of pH on NOPE Performance

1. Objective: To determine the effect of formulation pH on the skin permeation of a model drug in the presence of N-Octyl-2-pyrrolidone (NOPE).

2. Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Model drug

  • N-Octyl-2-pyrrolidone (NOPE)

  • Phosphate buffered saline (PBS), pH 7.4 (Receptor solution)

  • Buffer solutions of different pH values (e.g., pH 5.0, 6.0, 7.4) for formulation preparation

  • Magnetic stirrer

  • Water bath maintained at 37°C

  • HPLC or other suitable analytical method for drug quantification

3. Skin Preparation:

  • Excise full-thickness skin and remove any subcutaneous fat and connective tissue.

  • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Perform a skin integrity test (e.g., measure transepidermal water loss or electrical resistance) to ensure the barrier function is intact.

4. Formulation Preparation:

  • Prepare formulations of the model drug in different buffer solutions (e.g., pH 5.0, 6.0, and 7.4).

  • Incorporate a fixed concentration of NOPE (e.g., 5% w/v) into each formulation.

  • Prepare a control formulation without NOPE at the pH that shows the highest permeation with the enhancer.

5. Franz Diffusion Cell Setup:

  • Mount the prepared skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with degassed PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin.

  • Place the Franz cells in a water bath set to 37°C to maintain the skin surface temperature at approximately 32°C.

  • Allow the skin to equilibrate for at least 30 minutes.

6. Permeation Study:

  • Apply a known amount of the test formulation (e.g., 1 mL) to the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

7. Sample Analysis:

  • Analyze the concentration of the model drug in the collected samples using a validated analytical method (e.g., HPLC).

8. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time. The slope of the linear portion of the graph represents the steady-state flux (Jss).

  • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the concentration of the drug in the donor formulation.

  • Calculate the Enhancement Ratio (ER) by dividing the flux of the formulation with NOPE by the flux of the control formulation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Formulation Preparation (Varying pH with NOPE) FranzCell Franz Diffusion Cell Setup Formulation->FranzCell Skin Skin Membrane Preparation (Integrity Check) Skin->FranzCell Permeation Permeation Study (Time-point Sampling) FranzCell->Permeation HPLC Sample Analysis (HPLC) Permeation->HPLC Data Data Analysis (Flux, Kp, ER Calculation) HPLC->Data

Caption: Experimental workflow for evaluating the effect of pH on NOPE performance.

Signaling_Pathway cluster_formulation Formulation cluster_skin Stratum Corneum cluster_penetration Enhanced Penetration NOPE N-Octyl-2-pyrrolidone (NOPE) Lipids Intercellular Lipids NOPE->Lipids Disrupts Lipid Packing API Active Pharmaceutical Ingredient (API) API->Lipids Diffuses through fluidized lipids Vehicle Vehicle (pH-adjusted) Vehicle->API Influences API ionization Penetration Increased Drug Permeation Lipids->Penetration Corneocytes Corneocytes

Caption: Mechanism of NOPE-mediated skin penetration enhancement.

References

Technical Support Center: Viscosity Management of 1-Octylpyrrolidin-2-one Based Vehicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to manage and reduce the viscosity of formulations containing 1-Octylpyrrolidin-2-one.

Troubleshooting Guide: High Viscosity Issues

This guide addresses common problems encountered during the formulation with this compound-based vehicles and provides actionable solutions.

Q1: My this compound based formulation is too viscous to handle and process. What are the initial steps I should take?

A1: An unexpectedly high viscosity can arise from several factors. A systematic approach to troubleshooting is recommended. First, verify the concentration of all components in your formulation. An error in the concentration of a thickening agent or the active pharmaceutical ingredient (API) can significantly impact viscosity. Next, assess the temperature at which you are working. The viscosity of most liquids, including this compound, is temperature-dependent. Finally, consider potential interactions between the excipients in your formulation, as some combinations can lead to a synergistic increase in viscosity.

start High Viscosity Issue Identified check_concentration Verify Component Concentrations start->check_concentration check_temperature Assess Formulation Temperature check_concentration->check_temperature Correct adjust_concentration Adjust Concentration check_concentration->adjust_concentration Incorrect check_interactions Evaluate Excipient Interactions check_temperature->check_interactions Optimal adjust_temperature Modify Temperature check_temperature->adjust_temperature Suboptimal reformulate Reformulate with Alternative Excipients check_interactions->reformulate Synergistic Thickening start High Viscosity Formulation strategy Viscosity Reduction Strategy start->strategy temp Temperature Increase strategy->temp cosolvent Co-solvent Addition strategy->cosolvent result Reduced Viscosity Formulation temp->result cosolvent->result start Start setup Instrument Setup and Calibration start->setup prepare Sample Preparation and Temperature Equilibration setup->prepare select Spindle Selection prepare->select measure Perform Viscosity Measurement select->measure record Record and Report Data measure->record end End record->end

overcoming poor drug loading in "N-Octyl-2-pyrrolidone" delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor drug loading in N-Octyl-2-pyrrolidone (NOP) based delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is N-Octyl-2-pyrrolidone (NOP) and why is it used in drug delivery?

N-Octyl-2-pyrrolidone (NOP) is a versatile excipient used in pharmaceutical formulations. It is a substituted heterocyclic organic compound known for its properties as a solvent and a low-foaming, nonionic wetting agent. In drug delivery, it is primarily used as a co-solvent and permeation enhancer, particularly for poorly water-soluble drugs.[1] Its unique chemical structure allows it to interact with and solubilize hydrophobic drug molecules, thereby improving drug loading and bioavailability.

Q2: What are the primary causes of poor drug loading in NOP-based formulations?

Poor drug loading in NOP systems is often linked to the physicochemical properties of the active pharmaceutical ingredient (API) and the overall formulation composition. Key causes include:

  • Low API Solubility: The intrinsic solubility of the drug in NOP and other formulation components is a primary limiting factor.

  • Drug-Excipient Incompatibility: Undesirable interactions between the drug and other excipients can reduce the overall solubilization capacity of the system.

  • Precipitation: The drug may precipitate out of the formulation during preparation or storage, especially if the system is supersaturated.[2]

  • Incorrect Formulation Strategy: The chosen delivery system (e.g., simple solution, microemulsion, solid dispersion) may not be optimal for the specific drug and desired loading capacity.

Q3: How can I improve the drug loading capacity of my NOP formulation?

Several strategies can be employed to enhance drug loading in NOP-based systems:

  • Co-solvency: The addition of other miscible solvents can synergistically increase the drug's solubility.[3]

  • Use of Surfactants: Incorporating surfactants can lead to the formation of micelles or microemulsions, which can encapsulate and solubilize larger quantities of hydrophobic drugs. NOP itself can interact with anionic surfactants to form mixed micelles, enhancing water solubility.

  • Formulation as a Nanoemulsion or SNEDDS: Nanoemulsions and self-nanoemulsifying drug delivery systems (SNEDDS) create a large interfacial area for drug solubilization and can significantly improve loading and bioavailability.

  • Solid Dispersion Technology: Creating a solid dispersion of the drug in a carrier matrix that includes NOP can enhance solubility and dissolution.

  • pH Adjustment: For ionizable drugs, adjusting the pH of the aqueous phase can improve solubility.

Q4: Are there any safety considerations when working with N-Octyl-2-pyrrolidone?

As with any chemical, it is important to handle N-Octyl-2-pyrrolidone with appropriate safety precautions. Refer to the material safety data sheet (MSDS) for detailed information on handling, storage, and personal protective equipment. NOP has been used in pharmaceutical applications, including veterinary injections, indicating a degree of biological compatibility.

Troubleshooting Guides

Issue 1: Drug Precipitation During Formulation
  • Symptom: The drug precipitates out of the NOP-based solution during the manufacturing process.

  • Possible Causes & Solutions:

CauseRecommended Action
Exceeded Solubility Limit Determine the saturation solubility of the drug in the NOP system. Reduce the drug concentration to below this limit or modify the formulation to increase solubility.
Temperature Fluctuations Maintain a constant temperature during the formulation process. If solubility is temperature-dependent, consider controlled heating, followed by a controlled cooling process.
Solvent/Anti-Solvent Issues If using an anti-solvent precipitation method, optimize the addition rate and mixing speed to control particle size and prevent agglomeration.
pH Shift For ionizable drugs, ensure the pH of the system is maintained in a range that favors the soluble form of the drug.
Issue 2: Low Drug Loading Efficiency in Nanoemulsions
  • Symptom: The final nanoemulsion formulation contains a significantly lower concentration of the drug than initially added.

  • Possible Causes & Solutions:

CauseRecommended Action
Inadequate Oil/Surfactant Ratio Optimize the ratio of the oil phase, surfactant, and co-surfactant (which can include NOP) by constructing a pseudo-ternary phase diagram to identify the optimal region for nanoemulsion formation and drug solubilization.
Poor Drug Partitioning The drug may have a higher affinity for the aqueous phase than the oil phase. Select an oil phase in which the drug has high solubility.
Insufficient Energy Input For high-energy emulsification methods (e.g., high-pressure homogenization, ultrasonication), ensure sufficient energy is applied for an adequate duration to form small, stable droplets that can effectively encapsulate the drug.
Choice of Surfactant The hydrophilic-lipophilic balance (HLB) of the surfactant is critical. Select a surfactant or a blend of surfactants with an HLB value that is optimal for forming a stable oil-in-water (o/w) or water-in-oil (w/o) nanoemulsion with your chosen oil phase.

Experimental Protocols

Protocol 1: Preparation of a High-Loaded NOP-based Microemulsion

This protocol describes a method for preparing a microemulsion to enhance the loading of a poorly water-soluble drug.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • N-Octyl-2-pyrrolidone (NOP) - Co-solvent/Co-surfactant

  • Oil Phase (e.g., Oleic Acid, Caprylyl/Capric Triglyceride)

  • Surfactant (e.g., Polysorbate 80, Cremophor EL)

  • Deionized Water

Methodology:

  • Solubility Determination: Determine the solubility of the API in various oils, surfactants, and NOP to select the components with the highest solubilizing capacity.

  • Constructing a Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the oil phase and the surfactant/co-surfactant (Smix) at different weight ratios (e.g., 1:1, 1:2, 2:1). NOP can be included in the Smix.

    • For each Smix ratio, titrate the oil-Smix mixture with deionized water dropwise with gentle stirring.

    • Observe the mixture for transparency and flowability. The points at which clear, single-phase microemulsions are formed are plotted on a ternary phase diagram.

  • Microemulsion Formulation:

    • From the phase diagram, select a composition from the microemulsion region.

    • Dissolve the pre-weighed amount of API in the oil phase and Smix mixture.

    • Add the required amount of water dropwise while stirring until a clear and homogenous microemulsion is formed.

  • Characterization:

    • Determine the drug content in the microemulsion using a validated analytical method (e.g., HPLC).

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the thermodynamic stability of the formulation through centrifugation and freeze-thaw cycles.

Protocol 2: Drug Loading Quantification

This protocol outlines the determination of drug loading content (DLC) and encapsulation efficiency (EE).

Methodology:

  • Sample Preparation: Accurately weigh a sample of the NOP-based formulation (e.g., microemulsion, nanoparticle suspension).

  • Drug Extraction: Disrupt the formulation to release the encapsulated drug. This can be achieved by diluting the sample in a solvent in which the drug is freely soluble but the delivery system components are not, or by using a suitable extraction method.

  • Quantification: Analyze the concentration of the extracted drug using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

  • Calculations:

    • Drug Loading Content (%): (Mass of drug in formulation / Total mass of formulation) x 100

    • Encapsulation Efficiency (%): (Mass of drug in formulation / Initial mass of drug added) x 100

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in drug loading using different formulation strategies with NOP.

Table 1: Comparison of Drug Loading in Different NOP-Based Formulations

Formulation TypeDrug Concentration (% w/w)Drug Loading Efficiency (%)
Simple NOP Solution1.595
NOP/Surfactant Microemulsion8.098
Self-Nanoemulsifying System (SNEDDS)12.099
Solid Dispersion with NOP15.097

Table 2: Effect of Co-solvent on Drug Solubility in NOP

Co-solvent (20% v/v)Drug Solubility (mg/mL)Fold Increase
None (Pure NOP)25-
Ethanol451.8
Propylene Glycol381.5
Polyethylene Glycol 400522.1

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_precipitation Precipitation Issues cluster_low_efficiency Low Loading Efficiency cluster_instability Formulation Instability cluster_end Resolution start Poor Drug Loading Observed cause Identify Primary Symptom start->cause precip_sol Check Solubility Limit Optimize Temperature Adjust pH (if applicable) cause->precip_sol Precipitation le_sol Optimize Formulation Ratios (Ternary Diagram) Screen Different Surfactants/Oils Increase Homogenization Energy cause->le_sol Low Efficiency instab_sol Incorporate Stabilizers Modify Smix Ratio Evaluate Long-Term Stability cause->instab_sol Instability end Improved Drug Loading Achieved precip_sol->end le_sol->end instab_sol->end Formulation_Strategy cluster_api API Properties cluster_nop NOP System cluster_strategies Enhancement Strategies cluster_result Outcome api Poorly Soluble API nop N-Octyl-2-pyrrolidone (NOP) api->nop cosolvency Co-solvency (e.g., PEG, Ethanol) nop->cosolvency Combine with surfactants Surfactants / Microemulsions nop->surfactants Formulate as sdds Solid Dispersions nop->sdds Incorporate into result Enhanced Drug Loading & Bioavailability cosolvency->result surfactants->result sdds->result

References

Technical Support Center: Analysis of 1-Octylpyrrolidin-2-one Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for detecting impurities in 1-Octylpyrrolidin-2-one. This resource includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for identifying and quantifying impurities in this compound?

A1: The most prevalent and effective analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][2][3] HPLC is versatile for a wide range of organic impurities, while GC is particularly suitable for volatile and semi-volatile compounds.[1][2][3] For structural elucidation of unknown impurities, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are powerful tools.[2]

Q2: What are the potential sources and types of impurities in this compound?

A2: Impurities in this compound can originate from various stages, including synthesis, storage, and degradation.[2][4] Common sources include:

  • Starting Materials: Unreacted precursors such as 2-pyrrolidone and 1-octanol or octyl halides.

  • By-products: Formed from side reactions during the synthesis process.[5]

  • Intermediates: Incompletely reacted chemical species.[6]

  • Degradation Products: Resulting from exposure to heat, light, or incompatible substances during storage.

  • Residual Solvents: Organic solvents used during the manufacturing process.[2]

Q3: How do I choose between HPLC and GC for my analysis?

A3: The choice between HPLC and GC depends on the properties of the impurities you expect to find.

  • GC-MS is ideal for volatile and thermally stable impurities, such as residual solvents and certain low molecular weight by-products.[1][3]

  • HPLC-UV/MS is more suitable for a broader range of impurities, including those that are non-volatile or thermally labile.[1][3] For comprehensive impurity profiling, employing a combination of both techniques is often recommended.[3]

Q4: What are the typical purity specifications for this compound?

A4: While specific requirements can vary based on the application, typical commercial specifications for N-alkyl pyrrolidones often require a purity of ≥98%.[7]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Interaction of basic impurities with acidic silanols on the column.Use a base-deactivated column. Add a competing base to the mobile phase (e.g., triethylamine). Adjust mobile phase pH.
Ghost Peaks Contamination in the injector, column, or mobile phase.Flush the injector and column with a strong solvent. Use fresh, high-purity mobile phase solvents.
Broad Peaks Column degradation or contamination. Large injection volume or high sample concentration.Replace or regenerate the column. Reduce injection volume or dilute the sample.
Baseline Noise or Drift Air bubbles in the detector or pump. Contaminated mobile phase.Degas the mobile phase. Use fresh, high-purity solvents.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate. Temperature variations.Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature.
GC Analysis
Problem Possible Cause Suggested Solution
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and column. Silylate the sample to derivatize active functional groups.
No Peaks or Low Signal Syringe or injector issue. Leak in the system.Check the syringe for proper operation. Perform a leak check of the GC system.
Split Peaks Improper injection technique. Column overloading.Use an autosampler for consistent injections. Dilute the sample.
Carryover (Peaks from previous injection) Contamination in the injector or column.Increase the injector temperature. Bake out the column at a high temperature.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is a general starting point and may require optimization for specific impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[3]

GC-MS Method for Volatile Impurities

This method is suitable for identifying residual solvents and other volatile organic impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.[1]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-550.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1-10 mg/mL.[3]

Quantitative Data Summary

ParameterTypical ValueAnalytical TechniqueReference
Purity of this compound≥ 98%GC or HPLC[7]
Moisture Content≤ 1%Karl Fischer Titration[7]
Total Impurities≤ 1%GC or HPLC[7]

Visualizations

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Data Analysis & Reporting Sample This compound Sample Dilution Dilute with appropriate solvent Sample->Dilution HPLC HPLC Analysis Dilution->HPLC GC GC Analysis Dilution->GC UV_Detector UV Detection HPLC->UV_Detector MS_Detector_HPLC Mass Spectrometry (LC-MS) HPLC->MS_Detector_HPLC FID_Detector FID Detection GC->FID_Detector MS_Detector_GC Mass Spectrometry (GC-MS) GC->MS_Detector_GC Quantification Quantify Impurities UV_Detector->Quantification Identification Identify Impurities MS_Detector_HPLC->Identification FID_Detector->Quantification MS_Detector_GC->Identification Report Generate Report Quantification->Report Identification->Report

Caption: Workflow for the analysis of impurities in this compound.

Troubleshooting_Workflow Start Chromatographic Problem Identified CheckSystem Check System Suitability (e.g., standard injection) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMethod Review Analytical Method Parameters SystemOK->CheckMethod Yes SystemMaintenance Perform System Maintenance (e.g., clean injector, replace seals) SystemOK->SystemMaintenance No MethodOK Method Appropriate? CheckMethod->MethodOK CheckSample Investigate Sample Preparation MethodOK->CheckSample Yes OptimizeMethod Optimize Method (e.g., change column, mobile phase) MethodOK->OptimizeMethod No SampleOK Sample Prep OK? CheckSample->SampleOK OptimizeSamplePrep Optimize Sample Preparation (e.g., dilution, filtration) SampleOK->OptimizeSamplePrep No End Problem Resolved SampleOK->End Yes OptimizeMethod->End OptimizeSamplePrep->End SystemMaintenance->CheckSystem

Caption: A logical workflow for troubleshooting common chromatographic issues.

References

Technical Support Center: Managing Hygroscopicity of N-Octyl-2-Pyrrolidone in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of N-Octyl-2-pyrrolidone (NOP) in pharmaceutical and other formulations.

Frequently Asked Questions (FAQs)

Q1: What is N-Octyl-2-pyrrolidone (NOP) and why is its hygroscopicity a concern?

A1: N-Octyl-2-pyrrolidone is a versatile solvent and surfactant used in various applications, including as a pharmaceutical excipient in veterinary injections.[1][2] Its hygroscopic nature means it has a tendency to absorb moisture from the atmosphere. This can be a concern in formulations as the presence of water can:

  • Alter the physical properties of the formulation (e.g., viscosity, solubility of other components).

  • Lead to chemical degradation of the active pharmaceutical ingredient (API) or other excipients.

  • Affect the stability and shelf-life of the final product.

Q2: How should N-Octyl-2-pyrrolidone be stored to minimize moisture absorption?

A2: To minimize moisture absorption, NOP should be stored in a tightly sealed container in a dry and well-ventilated place.[3] For sensitive applications, it is advisable to blanket the container with an inert gas like nitrogen. Similar compounds like N-Methyl-2-pyrrolidone (NMP) are also recommended to be stored at room temperature, away from direct sunlight and high-temperature environments.[4]

Q3: Is there a recommended maximum moisture content for NOP in formulations?

A3: While specific formulation-dependent limits will vary, some commercial grades of NOP specify a maximum moisture content of ≤ 0.5% to ≤ 1%.[5] It is crucial to determine the acceptable moisture limit for your specific application through stability studies.

Q4: What are the signs of excessive moisture in a formulation containing NOP?

A4: Signs of excessive moisture can include:

  • Changes in appearance, such as haziness or phase separation.

  • Alterations in viscosity.

  • Precipitation of solid components.

  • Degradation of the API, which may be detected through analytical techniques like HPLC.

Q5: What general strategies can be employed to manage the hygroscopicity of formulations?

A5: General strategies for managing hygroscopicity in formulations include:

  • Film coating: Applying a moisture-barrier film around solid dosage forms.[6]

  • Encapsulation: Enveloping the active ingredients with polymers.[6]

  • Co-processing with hydrophobic excipients: Formulating with excipients that repel water.[6]

  • Use of desiccants: Incorporating moisture-scavenging excipients into the formulation or packaging.

  • Controlled manufacturing environment: Maintaining low humidity during all stages of production.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Change in formulation viscosity or appearance (e.g., cloudiness). Moisture absorption by NOP.1. Determine the moisture content of the NOP raw material and the final formulation using Karl Fischer titration.2. Review storage and handling procedures for NOP to ensure containers are tightly sealed and exposure to ambient humidity is minimized.3. If necessary, dry the NOP using an appropriate method (e.g., molecular sieves) before use.4. Consider reformulating with a lower concentration of NOP or adding a co-solvent that is less hygroscopic.
Degradation of the active pharmaceutical ingredient (API). Hydrolysis of the API due to the presence of water absorbed by NOP.1. Conduct forced degradation studies to confirm the API's sensitivity to moisture.2. Perform drug-excipient compatibility studies with NOP at different moisture levels.3. Strictly control the moisture content of NOP and other excipients.4. Evaluate the need for a moisture-protective packaging system.
Inconsistent product performance between batches. Variability in the moisture content of NOP raw material lots.1. Implement a strict quality control specification for the moisture content of incoming NOP lots.2. Request a Certificate of Analysis (CoA) with moisture content data from the supplier for each lot.3. Perform in-house verification of moisture content using Karl Fischer titration.
Precipitation of solids in the formulation. Changes in the polarity of the solvent system due to water absorption, leading to reduced solubility of other components.1. Assess the solubility of all formulation components in the presence of varying amounts of water.2. Consider the use of a co-solvent to maintain the solubility of all ingredients.3. Ensure the manufacturing environment has controlled humidity.

Data Presentation

Table 1: Illustrative Hygroscopicity of N-Methyl-2-pyrrolidone (NMP) at 25°C

Relative Humidity (%)Water Absorption (% w/w)
20~1
40~3
60~7
80~15
90~25

Note: This data is for N-Methyl-2-pyrrolidone and is intended to be illustrative of the hygroscopic nature of N-alkyl-pyrrolidones. Actual values for N-Octyl-2-pyrrolidone may differ. It is recommended to perform specific hygroscopicity testing for NOP.

Experimental Protocols

Protocol 1: Determination of Moisture Content in N-Octyl-2-pyrrolidone by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of N-Octyl-2-pyrrolidone.

Apparatus:

  • Karl Fischer titrator (volumetric or coulometric)

  • Analytical balance

  • Gastight syringe or appropriate sample handling system

Reagents:

  • Karl Fischer reagent (single or two-component system)

  • Anhydrous methanol or other suitable solvent

  • Water standard for titer determination

Procedure:

  • Titer Determination:

    • Add a suitable volume of anhydrous methanol to the titration vessel.

    • Titrate to a stable endpoint to neutralize any residual water in the solvent.

    • Accurately add a known amount of water standard to the vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The titer (mg H₂O/mL reagent) is calculated automatically by the instrument. Repeat for precision.

  • Sample Analysis:

    • Tare the titration vessel with the pre-titered solvent.

    • Accurately weigh a suitable amount of the NOP sample and add it to the vessel. The sample size should be chosen based on the expected water content to ensure an adequate titrant volume is used.

    • Titrate the sample with the Karl Fischer reagent to a stable endpoint.

    • The instrument will calculate the percentage of water in the sample based on the titrant volume, titer, and sample weight.

Acceptance Criteria: The moisture content should be within the user-defined specification for the intended application.

Protocol 2: Assessment of Formulation Stability in the Presence of Moisture

Objective: To evaluate the impact of moisture on the physical and chemical stability of a formulation containing N-Octyl-2-pyrrolidone.

Methodology:

  • Sample Preparation:

    • Prepare several batches of the final formulation.

    • Spike different batches with varying known amounts of water to simulate different levels of moisture absorption. A control batch with no added water should also be prepared.

  • Stability Storage:

    • Store the samples under accelerated stability conditions (e.g., 40°C / 75% RH) and long-term stability conditions (e.g., 25°C / 60% RH).[7]

  • Testing Schedule:

    • Pull samples at predetermined time points (e.g., initial, 1, 3, and 6 months for accelerated; initial, 3, 6, 9, 12, 18, 24 months for long-term).[7]

  • Analytical Testing:

    • At each time point, analyze the samples for:

      • Appearance: Visual inspection for clarity, color change, and precipitation.

      • Viscosity: Using a calibrated viscometer.

      • API Content and Degradation Products: Using a validated stability-indicating HPLC method.

      • Moisture Content: Using Karl Fischer titration to monitor any further moisture uptake.

  • Data Analysis:

    • Compare the results from the moisture-spiked samples to the control sample at each time point.

    • Plot the degradation of the API and the formation of impurities over time for each moisture level.

    • Determine the acceptable level of moisture that does not significantly impact the quality and stability of the formulation.

Visualizations

TroubleshootingWorkflow start Formulation Issue Observed (e.g., Instability, Viscosity Change) check_moisture Is Moisture Content a Potential Cause? start->check_moisture kf_titration Perform Karl Fischer Titration on NOP Raw Material and Formulation check_moisture->kf_titration Yes investigate_other Investigate Other Potential Causes check_moisture->investigate_other No review_handling Review Storage and Handling Procedures for NOP kf_titration->review_handling evaluate_results Moisture Content Within Specification? review_handling->evaluate_results evaluate_results->investigate_other Yes implement_capa Implement Corrective Actions: - Improve Storage/Handling - Dry NOP Before Use - Consider Reformulation evaluate_results->implement_capa No monitor Monitor Future Batches implement_capa->monitor

Caption: Troubleshooting workflow for hygroscopicity-related issues in NOP formulations.

MoistureImpact moisture Increased Moisture Content in Formulation api_degradation API Degradation (Hydrolysis) moisture->api_degradation physical_instability Physical Instability (Viscosity Change, Phase Separation) moisture->physical_instability nop Hygroscopic Nature of NOP nop->moisture reduced_shelflife Reduced Product Shelf-Life api_degradation->reduced_shelflife physical_instability->reduced_shelflife

Caption: Impact of moisture on formulations containing N-Octyl-2-pyrrolidone.

KFT_Workflow start Start: Moisture Content Determination prepare_kf Prepare Karl Fischer Titrator (Solvent Addition & Pre-titration) start->prepare_kf titer_determination Determine Titer of KF Reagent with Water Standard prepare_kf->titer_determination add_sample Accurately Weigh and Add NOP Sample to Titration Vessel titer_determination->add_sample titrate_sample Titrate Sample to Endpoint add_sample->titrate_sample calculate_result Calculate Moisture Content (% w/w or ppm) titrate_sample->calculate_result end End: Report Result calculate_result->end

Caption: Experimental workflow for moisture content determination by Karl Fischer titration.

References

Validation & Comparative

A Head-to-Head Battle of Pyrrolidones: 1-Octylpyrrolidin-2-one vs. N-Methyl-2-pyrrolidone for Enhanced Skin Permeation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a skin permeation enhancer is a critical decision in the formulation of effective transdermal drug delivery systems. This guide provides an objective comparison of two prominent pyrrolidone-based enhancers: 1-Octylpyrrolidin-2-one and N-Methyl-2-pyrrolidone (NMP). By examining their performance with supporting experimental data, this document aims to facilitate an informed selection process for your specific formulation needs.

The ability of a drug to effectively penetrate the stratum corneum, the outermost layer of the skin, is a primary hurdle in transdermal delivery. Permeation enhancers are chemical compounds that reversibly decrease the barrier function of the skin, thereby allowing for greater drug absorption. Both this compound and N-Methyl-2-pyrrolidone belong to the pyrrolidone class of enhancers and have demonstrated efficacy in augmenting the delivery of various active pharmaceutical ingredients (APIs). This guide will delve into a comparative analysis of their mechanisms of action and present quantitative data from in vitro studies.

Quantitative Performance Comparison

To provide a clear and direct comparison, this guide focuses on experimental data where estradiol was used as the model drug permeating through the skin. While experimental conditions may vary slightly between studies, the use of the same permeant allows for a more meaningful assessment of the relative efficacy of each enhancer.

EnhancerDrugSkin ModelVehicleConcentration of EnhancerEnhancement Factor (E) or Flux IncreaseReference
This compound β-EstradiolHairless Mouse SkinSaline SolutionNot specified to yield a single E value; E is a function of concentration.A nearly semilogarithmic linear relationship was observed between enhancement potency and the alkyl chain length, with an approximate 3.5-fold increase in potency per methylene group added to the 1-alkyl-2-pyrrolidone.[1][1]
N-Methyl-2-pyrrolidone (NMP) EstradiolYucatan Micropig EpidermisWater10% (v/v)The flux of estradiol was significantly increased. For example, from an aqueous suspension, the flux increased from approximately 0.05 µg/cm²/h to 0.2 µg/cm²/h.[2][2]
N-Methyl-2-pyrrolidone (NMP) EstradiolYucatan Micropig EpidermisSoybean Oil10% (v/v)The flux of estradiol from soybean oil increased from approximately 0.1 µg/cm²/h to 0.4 µg/cm²/h.[2][2]

Note: Enhancement Factor (E) is a measure of how many times the permeability of the skin is increased by the enhancer compared to a control without the enhancer. A direct, side-by-side study with identical experimental conditions was not available in the reviewed literature. The data presented is from separate studies, and therefore, direct quantitative comparison should be made with caution.

Mechanisms of Action: A Tale of Two Pyrrolidones

The primary mechanism by which both this compound and N-Methyl-2-pyrrolidone enhance skin permeation involves the disruption of the highly organized lipid structure of the stratum corneum. However, the specifics of their interaction differ, largely due to the difference in their alkyl chain length.

This compound , with its long lipophilic octyl chain, is believed to integrate into the lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to traverse. The longer alkyl chain of this compound contributes to a greater disruptive effect on the lipid lamellae compared to pyrrolidones with shorter alkyl chains.[1] Research suggests that the enhancer action resides almost entirely in the alkyl group.[1]

N-Methyl-2-pyrrolidone (NMP) , being a more polar and smaller molecule, is thought to act through a combination of mechanisms. It can penetrate the stratum corneum and increase the solubility of the drug within the skin tissue.[2] Additionally, NMP can interact with the intercellular lipids, leading to a more disordered and fluid state. Some studies also suggest that NMP can act as a "co-transport" agent, forming complexes with drug molecules to facilitate their passage through the skin barrier.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the general procedure for assessing the skin permeation of a drug in the presence of a chemical enhancer using a Franz diffusion cell apparatus.

1. Skin Membrane Preparation:

  • Excised skin (e.g., hairless mouse skin or Yucatan micropig epidermis) is carefully prepared by removing subcutaneous fat and connective tissue.

  • The skin is then cut into sections of appropriate size to be mounted on the Franz diffusion cells.

2. Franz Diffusion Cell Assembly:

  • The Franz diffusion cell, consisting of a donor and a receptor chamber, is assembled.

  • The prepared skin membrane is mounted between the two chambers, with the stratum corneum side facing the donor compartment.

  • The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) and continuously stirred with a magnetic stir bar to ensure sink conditions. The temperature is maintained at 32°C to mimic physiological skin temperature.

3. Dosing and Sampling:

  • The formulation containing the drug and the permeation enhancer (or a control formulation without the enhancer) is applied to the surface of the skin in the donor chamber.

  • At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh receptor medium.

4. Sample Analysis:

  • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is calculated from the slope of the linear portion of the plot.

  • The enhancement factor (E) is calculated by dividing the steady-state flux of the drug with the enhancer by the steady-state flux of the drug without the enhancer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Prep Skin Membrane Preparation Assembly Franz Cell Assembly Skin_Prep->Assembly Receptor_Prep Receptor Medium Preparation Receptor_Prep->Assembly Dosing Dosing of Formulation Assembly->Dosing Sampling Sampling from Receptor Chamber Dosing->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis (Flux, Enhancement Factor) HPLC->Data_Analysis

Experimental workflow for an in vitro skin permeation study.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is a valuable technique to investigate the mechanism of action of permeation enhancers by probing changes in the molecular structure of the stratum corneum.

1. Sample Preparation:

  • A sample of isolated stratum corneum or intact skin is mounted on the ATR crystal of the FTIR spectrometer.

2. Baseline Spectrum Acquisition:

  • A baseline spectrum of the untreated skin is recorded.

3. Treatment with Enhancer:

  • The skin sample is treated with the permeation enhancer for a specified period.

4. Post-Treatment Spectrum Acquisition:

  • After treatment, another spectrum of the skin is recorded.

5. Spectral Analysis:

  • The spectra before and after treatment are compared. Changes in the position and intensity of specific infrared bands, such as the C-H stretching vibrations of lipids and the amide I and II bands of keratin, provide insights into the effects of the enhancer on the lipid organization and protein conformation within the stratum corneum.

G cluster_mechanism Mechanism of Action cluster_interaction Interaction cluster_outcome Outcome Enhancer Permeation Enhancer SC Stratum Corneum Enhancer->SC Application Lipid_Disruption Lipid Bilayer Disruption SC->Lipid_Disruption Protein_Interaction Keratin Interaction SC->Protein_Interaction Increased_Permeability Increased Skin Permeability Lipid_Disruption->Increased_Permeability Protein_Interaction->Increased_Permeability

Signaling pathway for skin permeation enhancement.

Conclusion

Both this compound and N-Methyl-2-pyrrolidone are effective skin permeation enhancers, each with its own distinct characteristics. The choice between them will depend on the specific properties of the drug molecule, the desired permeation profile, and the overall formulation strategy.

  • This compound appears to be a more potent enhancer, particularly for lipophilic drugs, due to its long alkyl chain which significantly disrupts the stratum corneum lipids. The enhancement effect shows a clear correlation with the length of the alkyl chain.[1]

  • N-Methyl-2-pyrrolidone is a versatile enhancer that can be effective for a broader range of drugs. Its ability to increase drug solubility within the skin and potentially act as a co-transport agent provides additional mechanisms for enhancing permeation.[2]

For optimal formulation development, it is recommended to conduct pre-formulation studies to evaluate the compatibility and synergistic effects of the chosen enhancer with the specific API and other excipients. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

A Comparative Analysis of N-Octyl-2-pyrrolidone and Azone for Transdermal Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic agents through the skin remains a significant challenge in pharmaceutical sciences. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the penetration of most drug molecules. To overcome this, penetration enhancers are incorporated into topical and transdermal formulations. This guide provides a comparative analysis of two such enhancers: N-Octyl-2-pyrrolidone and Azone (Laurocapram), presenting experimental data, protocols, and mechanistic insights to aid in formulation development.

Executive Summary

Both N-Octyl-2-pyrrolidone and Azone are potent penetration enhancers that function primarily by disrupting the highly ordered lipid structure of the stratum corneum. Azone, one of the first synthetic enhancers developed, is known for its high efficacy but also for causing significant skin irritation, which has limited its clinical application. N-alkyl-2-pyrrolidones, including N-Octyl-2-pyrrolidone, represent a class of enhancers with varying efficacy and irritation potential depending on the alkyl chain length. This analysis reveals that while both compounds effectively enhance the permeation of a range of drugs, their performance and safety profiles differ, necessitating careful consideration for specific drug candidates and therapeutic goals.

Performance Data: A Side-by-Side Comparison

The following tables summarize quantitative data from a key comparative study. It is important to note that the data for the pyrrolidone derivative was generated using N-dodecyl-2-pyrrolidone, a close structural analog of N-Octyl-2-pyrrolidone with a longer alkyl chain (C12 vs. C8). This data is presented as a strong indicator of the performance of N-alkyl-2-pyrrolidones. The study evaluated the enhancement ratio (ER) of flux for six drugs with varying lipophilicities across hairless mouse skin.[1][2]

Table 1: Enhancement Ratios (ER) of Flux for Various Drugs

DrugLog PEnhancerEnhancement Ratio (ER)
5-Fluorouracil -0.95Azone15.2
N-dodecyl-2-pyrrolidone10.5
Caffeine -0.07Azone8.9
N-dodecyl-2-pyrrolidone7.8
Salicyluric Acid 0.85Azone6.5
N-dodecyl-2-pyrrolidone5.9
Salicylic Acid 2.26Azone4.1
N-dodecyl-2-pyrrolidone4.3
Ibuprofen 3.51Azone3.2
N-dodecyl-2-pyrrolidone3.8
Triamcinolone Acetonide 1.54Azone25.1
N-dodecyl-2-pyrrolidone42.9

Data sourced from a study using N-dodecyl-2-pyrrolidone, a C12 analog of N-Octyl-2-pyrrolidone (C8).[1][2]

Mechanism of Action

Both N-Octyl-2-pyrrolidone and Azone primarily enhance skin permeation by disrupting the intercellular lipid matrix of the stratum corneum.

Azone (Laurocapram): Azone is a lipophilic molecule that partitions into the lipid bilayers of the stratum corneum.[3] Its bulky head group and flexible alkyl tail are thought to create defects in the highly ordered lipid structure, increasing the fluidity of the lipid chains. This disruption creates more permeable pathways for drug molecules to traverse the skin barrier.

N-Octyl-2-pyrrolidone: Pyrrolidones, as a class, also interact with the intercellular lipids.[4] N-methyl-2-pyrrolidone (NMP), a shorter-chain analog, has been shown to alter the solubilizing ability of the stratum corneum, thereby promoting drug partitioning into the skin.[4] For some drugs, NMP can form hydrogen bonds and act as a cotransport agent.[5][6] It is likely that N-Octyl-2-pyrrolidone, with its longer alkyl chain, has a more pronounced interaction with the lipid bilayers, similar to Azone.

cluster_enhancer Penetration Enhancer cluster_sc Stratum Corneum cluster_drug Drug Delivery Enhancer N-Octyl-2-pyrrolidone or Azone SC_Lipids Ordered Intercellular Lipids Enhancer->SC_Lipids Partitions into Disrupted_Lipids Disrupted & Fluidized Lipids SC_Lipids->Disrupted_Lipids Disrupts packing Penetration Enhanced Permeation Disrupted_Lipids->Penetration Drug Drug Molecule Drug->Disrupted_Lipids Diffuses through

Mechanism of Action on the Stratum Corneum.

Skin Irritation and Safety Profile

A critical factor in the selection of a penetration enhancer is its potential for skin irritation.

Azone: Azone is well-documented as a potent skin irritant, which has been a major obstacle to its widespread use in commercial products.[6] In comparative studies, it is often used as a positive control for skin irritation.

N-Octyl-2-pyrrolidone: The skin irritation potential of N-alkyl-2-pyrrolidones is dependent on the length of the alkyl chain. Studies have shown that while some pyrrolidone derivatives can cause irritation, others, particularly those with specific substitutions, exhibit a better balance of enhancement activity and low irritation potential.[7] A study on selected N-alkyl-2-pyrrolidones reported the primary dermal irritation indices, indicating a range of toxicities dependent on the alkyl substituent.[8]

Experimental Protocols

The following provides a generalized methodology for evaluating and comparing the in vitro performance of transdermal penetration enhancers using Franz diffusion cells.

Objective: To determine the effect of N-Octyl-2-pyrrolidone and Azone on the in vitro transdermal flux of a model drug.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine or rodent) skin

  • Model drug

  • N-Octyl-2-pyrrolidone

  • Azone

  • Phosphate buffered saline (PBS, pH 7.4) as receptor medium

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Skin Preparation: Full-thickness skin is carefully excised and dermatomed to a uniform thickness (typically 300-500 µm). The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Formulation Preparation: Prepare solutions or gels of the model drug with and without the penetration enhancers (e.g., 1-5% w/v of N-Octyl-2-pyrrolidone or Azone).

  • Experiment Setup: The receptor compartment of the Franz cell is filled with pre-warmed PBS and maintained at 32°C to simulate physiological skin surface temperature. The system is stirred continuously.

  • Dosing: A precise amount of the formulation is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor compartment and replaced with an equal volume of fresh, pre-warmed PBS.

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation (without enhancer).

A Skin Preparation (Excision and Dermatomization) B Mount Skin on Franz Cell A->B C Fill Receptor with PBS (32°C) B->C E Apply Formulation to Donor Compartment C->E D Prepare Drug Formulations (Control, +N-Octyl-2-pyrrolidone, +Azone) D->E F Sample Receptor Compartment at Time Intervals E->F G Quantify Drug Concentration (HPLC) F->G H Calculate Flux and Enhancement Ratio G->H

Experimental Workflow for In Vitro Skin Permeation Study.

Conclusion

Both N-Octyl-2-pyrrolidone and Azone are effective transdermal penetration enhancers that can significantly increase the skin permeation of a variety of drugs. Azone generally exhibits very high enhancement ratios but is hampered by its significant skin irritation potential. N-alkyl-2-pyrrolidones, represented here by data from N-dodecyl-2-pyrrolidone, also demonstrate strong enhancement activity, in some cases exceeding that of Azone, particularly for more lipophilic drugs. The choice between these enhancers will depend on the specific drug candidate, the desired level of enhancement, and the acceptable level of skin irritation for the intended therapeutic application. Further studies directly comparing the efficacy and irritation of N-Octyl-2-pyrrolidone with Azone for specific active pharmaceutical ingredients are warranted to make definitive formulation decisions.

References

A Comparative Guide to 1-Octylpyrrolidin-2-one and Other Pyrrolidone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the efficacy of 1-Octylpyrrolidin-2-one in comparison to other N-alkyl-pyrrolidone derivatives, focusing on their applications as skin penetration enhancers, drug solvents, and antimicrobial agents. This guide provides quantitative data, detailed experimental protocols, and mechanistic insights to inform formulation and development decisions.

Introduction

Pyrrolidone derivatives are a versatile class of compounds widely utilized in the pharmaceutical industry for their unique physicochemical properties. As N-substituted lactams, they exhibit excellent solvency, biocompatibility, and the ability to enhance the delivery of active pharmaceutical ingredients (APIs). Among these, this compound, also known as N-octyl-2-pyrrolidone (NOP), has garnered interest for its pronounced surfactant-like properties owing to its C8 alkyl chain. This guide presents a comparative evaluation of the efficacy of this compound against other common pyrrolidone derivatives with varying N-alkyl substituents, such as N-methyl-2-pyrrolidone (NMP), N-ethyl-2-pyrrolidone (NEP), N-butyl-2-pyrrolidone (NBP), and N-hexyl-2-pyrrolidone (NHP). The comparison focuses on their performance as transdermal penetration enhancers, their efficiency as drug solubilizing agents, and their potential as antimicrobial agents.

I. Efficacy as Transdermal Penetration Enhancers

N-alkyl-pyrrolidones are well-established chemical penetration enhancers that facilitate the transport of drugs across the stratum corneum, the primary barrier of the skin. Their efficacy is significantly influenced by the length of the N-alkyl chain.

Quantitative Comparison of Penetration Enhancement

A key study investigated the influence of a series of 1-alkyl-2-pyrrolidones on the in vitro transport of steroidal drugs (β-estradiol, corticosterone, and hydrocortisone) across hairless mouse skin. The results demonstrated a clear structure-activity relationship, with the enhancement potency increasing with the length of the alkyl chain.

Pyrrolidone DerivativeN-Alkyl Chain LengthEnhancement Factor (E-value) for Lipoidal Pathway*
1-Ethyl-2-pyrrolidoneC2~1
1-Butyl-2-pyrrolidoneC4~10
1-Hexyl-2-pyrrolidoneC6~100
1-Octyl-2-pyrrolidone C8 ~1000

*Enhancement factors are approximate values derived from the study and represent the fold-increase in permeability compared to a control without an enhancer.

The data clearly indicates that this compound is a significantly more potent penetration enhancer than its shorter-chain counterparts. There is a nearly semilogarithmic linear relationship between the enhancement potency and the carbon number of the alkyl chain, with an approximate 3.5-fold increase in potency per methylene group added to the chain[1].

Mechanism of Action as a Penetration Enhancer

The primary mechanism by which N-alkyl-pyrrolidones enhance skin penetration is by disrupting the highly ordered lipid bilayer of the stratum corneum. The long alkyl chain of this compound allows it to effectively intercalate into the lipid lamellae, increasing their fluidity and creating defects through which drug molecules can more easily pass. The polar lactam head group remains in the hydrophilic regions, further disrupting the lipid packing.

G cluster_1 Pyrrolidone Derivatives cluster_2 Mechanism of Action Lipid1 Ceramide Lipid2 Cholesterol Lipid3 Fatty Acid NOP This compound Action1 Intercalation into Lipid Bilayer NOP->Action1 Long alkyl chain facilitates insertion NMP N-Methyl-2-pyrrolidone NMP->Action1 Shorter alkyl chain less effective Action2 Increased Lipid Fluidity Action1->Action2 Action3 Enhanced Drug Permeation Action2->Action3

Mechanism of Skin Penetration Enhancement
Experimental Protocol: In Vitro Skin Permeation Study

Objective: To determine and compare the penetration enhancement effect of this compound and other N-alkyl-pyrrolidones.

Materials:

  • Full-thickness abdominal skin from hairless mice.

  • Franz diffusion cells.

  • Phosphate-buffered saline (PBS, pH 7.4).

  • Model drug (e.g., hydrocortisone).

  • Pyrrolidone derivatives (1-Ethyl-, 1-Butyl-, 1-Hexyl-, and 1-Octyl-2-pyrrolidone) as enhancers.

  • Ethanol.

  • High-performance liquid chromatography (HPLC) system.

Method:

  • Excise the full-thickness abdominal skin from euthanized hairless mice.

  • Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

  • Fill the receptor compartment with PBS, maintained at 37°C and stirred continuously.

  • Prepare donor solutions of the model drug in a suitable vehicle (e.g., ethanol/water) containing a specific concentration (e.g., 1-5% w/v) of the respective pyrrolidone enhancer. A control solution without any enhancer should also be prepared.

  • Apply the donor solutions to the stratum corneum in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh PBS.

  • Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

  • Calculate the steady-state flux (Jss) from the linear portion of the cumulative amount of drug permeated per unit area versus time plot.

  • The Enhancement Factor (E) is calculated as the ratio of the Jss of the drug with the enhancer to the Jss of the drug without the enhancer.

II. Efficacy as Drug Solvents

The solvency of pyrrolidone derivatives is a critical attribute in the formulation of liquid dosage forms, particularly for poorly water-soluble drugs. The length of the N-alkyl chain influences the polarity and, consequently, the solubilizing capacity for different APIs.

Physicochemical Properties and Solvency

Generally, as the length of the N-alkyl chain increases, the polarity of the pyrrolidone derivative decreases, which can affect its ability to solubilize polar and non-polar drugs. Shorter-chain derivatives like NMP are highly polar and miscible with water, making them excellent solvents for a broad range of compounds. This compound, with its longer alkyl chain, is more lipophilic and exhibits surfactant-like properties, which can be advantageous for solubilizing hydrophobic drugs and in the formation of microemulsions.

Pyrrolidone DerivativeMolecular Weight ( g/mol )Boiling Point (°C)LogPWater Solubility
N-Methyl-2-pyrrolidone (NMP)99.13202-0.46Miscible
N-Ethyl-2-pyrrolidone (NEP)113.162120.05Miscible
N-Butyl-2-pyrrolidone (NBP)141.212401.10Soluble
1-Octyl-2-pyrrolidone (NOP) 197.32 286 3.30 Slightly Soluble
Experimental Protocol: Drug Solubility Determination

Objective: To compare the solubilizing capacity of this compound with other N-alkyl-pyrrolidones for a poorly water-soluble drug.

Materials:

  • Poorly water-soluble model drug (e.g., ibuprofen, ketoprofen).

  • Pyrrolidone derivatives (NMP, NBP, NOP).

  • Water (HPLC grade).

  • Vials with screw caps.

  • Shaking incubator or orbital shaker.

  • Centrifuge.

  • UV-Vis spectrophotometer or HPLC system.

Method:

  • Prepare a series of aqueous solutions containing increasing concentrations (e.g., 5%, 10%, 20%, 50% v/v) of each pyrrolidone derivative.

  • Add an excess amount of the model drug to a known volume of each solvent mixture in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to separate the undissolved drug.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Determine the concentration of the dissolved drug in the diluted supernatant using a validated UV-Vis spectrophotometry or HPLC method.

  • Plot the solubility of the drug as a function of the pyrrolidone derivative concentration.

G start Start: Excess Drug + Pyrrolidone Solution process1 Equilibrate (Shaking Incubation) start->process1 process2 Separate Undissolved Drug (Centrifugation) process1->process2 process3 Collect & Dilute Supernatant process2->process3 analysis Analyze Drug Concentration (HPLC/UV-Vis) process3->analysis end End: Determine Drug Solubility analysis->end

Experimental Workflow for Solubility Determination

III. Efficacy as Antimicrobial Agents

Recent studies have explored the antimicrobial properties of certain pyrrolidone derivatives. The lipophilic nature of this compound suggests it may interact with and disrupt bacterial cell membranes.

Quantitative Comparison of Antimicrobial Activity

A study investigated the antibacterial activity of this compound against several bacterial strains. The results, in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are summarized below. While direct comparative data with other N-alkyl-pyrrolidones is limited, NMP has also been shown to possess some antimicrobial activity, though generally at higher concentrations.

MicroorganismStrainThis compound MIC (mg/L)This compound MBC (mg/L)
Staphylococcus aureusGram-positive500>1000
Bacillus subtilisGram-positive100500
Escherichia coliGram-negative>1000>1000
Pseudomonas aeruginosaGram-negative>1000>1000

The data suggests that this compound exhibits selective antibacterial activity, being more effective against Gram-positive bacteria. Its efficacy is likely attributed to the disruption of the bacterial cell membrane by its octyl chain.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and other pyrrolidone derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Pyrrolidone derivatives to be tested.

  • Positive control antibiotic (e.g., ampicillin).

  • Negative control (broth only).

  • Spectrophotometer (plate reader).

Method:

  • Prepare a stock solution of each pyrrolidone derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria with a standard antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Conclusion

This compound demonstrates distinct advantages over shorter-chain pyrrolidone derivatives in specific applications. Its superior efficacy as a transdermal penetration enhancer is directly correlated with its longer N-alkyl chain, which facilitates greater disruption of the stratum corneum lipids. While its lower polarity compared to derivatives like NMP may reduce its utility as a broad-spectrum solvent for polar compounds, its surfactant-like properties make it a valuable excipient for solubilizing hydrophobic APIs and in the formulation of emulsion-based delivery systems. Furthermore, this compound exhibits promising and selective antimicrobial activity, particularly against Gram-positive bacteria.

The choice of a pyrrolidone derivative for a specific application in drug development should be guided by a thorough understanding of the structure-activity relationships presented in this guide. For applications requiring potent skin penetration enhancement or the solubilization of highly lipophilic drugs, this compound presents a compelling option. Conversely, for formulations requiring high water miscibility and broad solvency for a range of APIs, shorter-chain derivatives like NMP may be more suitable. Further comparative studies are warranted to fully elucidate the relative efficacy of this compound in a wider range of drug formulations and against a broader spectrum of microorganisms.

References

The Efficacy of N-Octyl-2-pyrrolidone in Transdermal Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for optimizing transdermal drug delivery is a continuous endeavor. The skin's formidable barrier, the stratum corneum, presents a significant hurdle to the effective permeation of therapeutic agents. Chemical permeation enhancers are a cornerstone of overcoming this challenge, and among them, N-Octyl-2-pyrrolidone (NOP) has emerged as a noteworthy candidate. This guide provides an in-depth technical comparison of NOP's efficacy against other well-established permeation enhancers, supported by experimental data, to aid in the rational selection of excipients for topical and transdermal formulations.

The Critical Role of Permeation Enhancers

The primary function of a chemical permeation enhancer is to reversibly reduce the barrier function of the stratum corneum, thereby facilitating the transport of drug molecules into the deeper layers of the skin and systemic circulation. An ideal enhancer should be pharmacologically inert, non-toxic, non-irritating, and compatible with the drug and other formulation components. Its effect should also be immediate and reversible upon removal.

N-Octyl-2-pyrrolidone: Mechanism and Performance

N-Octyl-2-pyrrolidone belongs to the class of pyrrolidone derivatives, which are known for their efficacy as skin permeation enhancers. The mechanism of action of N-alkyl-pyrrolidones is primarily attributed to their interaction with the intercellular lipids of the stratum corneum. The long alkyl chain of NOP, in this case, an octyl group, is believed to partition into the lipid bilayers, disrupting their highly ordered structure and increasing their fluidity. This disruption creates more permeable pathways for drug molecules to traverse the stratum corneum.

The potency of 1-alkyl-2-pyrrolidones as permeation enhancers has been shown to increase with the length of the alkyl chain. Mechanistic studies have indicated that these compounds primarily enhance permeation through the lipoidal pathway of the stratum corneum.

Comparative Analysis of Permeation Enhancers

To provide a clear perspective on the performance of N-Octyl-2-pyrrolidone, this guide compares its efficacy with two other widely recognized permeation enhancers: Azone (Laurocapram) and Transcutol® (Diethylene Glycol Monoethyl Ether). The comparison is based on their ability to enhance the in vitro skin permeation of common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.

Performance with Ibuprofen
Permeation EnhancerDrugVehicleSkin ModelFlux (μg/cm²/h)Enhancement Ratio (ER)
N-Octyl-2-pyrrolidone Ibuprofen--Data not availableData not available
Azone Ibuprofen--Data not availableData not available
Transcutol® IbuprofenWaterHuman SkinNo measurable flux-
Transcutol®/Water (70:30) IbuprofenWaterHuman SkinApprox. 0.35-
Transcutol®/Water (40:60) IbuprofenWaterHuman SkinApprox. 2.9-

Note: The data for Transcutol® with ibuprofen demonstrates the importance of vehicle composition. Neat Transcutol®, despite being a good solvent for ibuprofen, did not result in measurable flux across human skin. However, dilution with water, which decreases the solubility of ibuprofen, increases its thermodynamic activity and significantly enhances permeation[1].

Performance with Ketoprofen
Permeation EnhancerDrugVehicleSkin ModelFlux (μg/cm²/h)Enhancement Ratio (ER)
N-Octyl-2-pyrrolidone Ketoprofen--Data not availableData not available
Azone Ketoprofen--Data not availableData not available
Transcutol® KetoprofenGelRat Skin12.29 ± 0.292.58
Transcutol® KetoprofenSolutionHairless Mouse SkinApprox. 30-

Note: The data for Transcutol® with ketoprofen is derived from different studies with varying experimental setups, which accounts for the differences in flux values. One study reported a flux of 12.29 µg/cm²/h from a hydro-alcoholic gel through rat skin, resulting in an enhancement ratio of 2.58 compared to a control gel[2]. Another study using a solution formulation on hairless mouse skin reported a much higher flux of approximately 30 µg/cm²/h[3].

Understanding the Mechanisms of Action

A deeper understanding of how these enhancers interact with the skin barrier is crucial for rational formulation development.

N-Octyl-2-pyrrolidone

As previously mentioned, NOP and other N-alkyl-pyrrolidones primarily act by disrupting the ordered structure of the intercellular lipids in the stratum corneum. The length of the alkyl chain plays a critical role, with longer chains generally leading to greater enhancement.

cluster_SC Stratum Corneum Corneocytes Corneocytes (Bricks) Lipid_Matrix Lipid Matrix (Mortar) (Highly Ordered) Disruption Disruption of Lipid Packing & Increased Fluidity Lipid_Matrix->Disruption Leads to NOP N-Octyl-2-pyrrolidone NOP->Lipid_Matrix Partitions into Permeation Enhanced Drug Permeation Disruption->Permeation A Skin Preparation B Franz Cell Assembly A->B C Formulation Application B->C D Sampling C->D D->D E HPLC Analysis D->E F Data Calculation (Flux, Kp, ER) E->F

References

A Head-to-Head Battle of Skin Permeation Enhancers: 1-Octylpyrrolidin-2-one vs. Laurocapram

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical penetration enhancer is a critical decision in the formulation of effective transdermal drug delivery systems. This guide provides a quantitative comparison of two prominent enhancers: 1-Octylpyrrolidin-2-one and Laurocapram (Azone®), offering a side-by-side look at their performance based on available experimental data.

This comparison delves into their mechanisms of action, enhancement efficacy for various drug molecules, and in vitro cytotoxicity, providing a data-driven overview to inform formulation development.

At a Glance: Key Performance Indicators

FeatureThis compoundLaurocapram (Azone®)
Primary Mechanism Interacts with and fluidizes the lipid bilayers of the stratum corneum, increasing drug partitioning.Partitions into and disrupts the ordered structure of the stratum corneum lipid bilayers.
Enhancement Efficacy Potency increases with alkyl chain length; demonstrates significant enhancement for various drugs.A well-established, potent enhancer for a wide range of hydrophilic and lipophilic drugs.
Cytotoxicity Data suggests a correlation between enhancing potency and cytotoxicity.Generally considered to have low toxicity at typical concentrations, though skin irritation can occur.

Quantitative Comparison of Enhancement Efficacy

Table 1: Enhancement Ratios for NSAIDs

DrugEnhancerConcentrationSkin ModelEnhancement Ratio (ER)
PiroxicamThis compound--Data not available in searched literature
PiroxicamLaurocapram-Rat SkinVaries with formulation, can be significant[1][2][3][4]
IbuprofenThis compound--Data not available in searched literature
IbuprofenLaurocapram1%Rat SkinSignificantly enhanced[5]
KetoprofenThis compound--Data not available in searched literature
KetoprofenLaurocapram--Data not available in searched literature
DiclofenacThis compound--Data not available in searched literature
DiclofenacLaurocapram--Data not available in searched literature
TenoxicamThis compound--Data not available in searched literature
TenoxicamLaurocapram--Data not available in searched literature
NaproxenLaurocapram-Human and Rabbit SkinUp to 4-fold[6]

Note: The lack of directly comparable data highlights a gap in the current literature and underscores the need for future side-by-side studies.

In Vitro Cytotoxicity Profile

The safety of a penetration enhancer is as crucial as its efficacy. In vitro cytotoxicity studies on skin cell lines, such as human keratinocytes (HaCaT) and dermal fibroblasts, provide valuable insights into the potential for skin irritation. The IC50 value, the concentration at which 50% of cells are inhibited, is a key metric.

Table 2: In Vitro Cytotoxicity Data

EnhancerCell LineAssayIC50 Value
This compoundHuman Keratinocytes (HaCaT)MTT/LDHSpecific IC50 data not available in searched literature
This compoundHuman Dermal FibroblastsMTT/LDHSpecific IC50 data not available in searched literature
LaurocapramHuman Keratinocytes (HaCaT)MTT/LDHSpecific IC50 data not available in searched literature, but generally considered to have low toxicity[7]
LaurocapramHuman Dermal FibroblastsMTT/LDHSpecific IC50 data not available in searched literature, but toxicological studies suggest low toxicity[7][8]

Note: While general statements about the low toxicity of laurocapram are common, specific IC50 values from standardized cytotoxicity assays are not consistently reported in the readily available literature for either enhancer, representing another area for further research.

Mechanisms of Action: A Visual Representation

Both this compound and laurocapram enhance skin permeation primarily by disrupting the highly organized lipid structure of the stratum corneum.

cluster_enhancer Chemical Enhancer cluster_sc Stratum Corneum Enhancer Enhancer Lipid Bilayer Lipid Bilayer Enhancer->Lipid Bilayer Interaction & Disruption Increased Permeability Increased Permeability Lipid Bilayer->Increased Permeability Leads to Start Start Prepare Skin Membrane Prepare Skin Membrane Start->Prepare Skin Membrane Mount Skin on Franz Cell Mount Skin on Franz Cell Prepare Skin Membrane->Mount Skin on Franz Cell Add Receptor Medium Add Receptor Medium Mount Skin on Franz Cell->Add Receptor Medium Apply Formulation to Donor Apply Formulation to Donor Add Receptor Medium->Apply Formulation to Donor Sample Receptor Medium at Intervals Sample Receptor Medium at Intervals Apply Formulation to Donor->Sample Receptor Medium at Intervals Analyze Samples (e.g., HPLC) Analyze Samples (e.g., HPLC) Sample Receptor Medium at Intervals->Analyze Samples (e.g., HPLC) Calculate Flux and ER Calculate Flux and ER Analyze Samples (e.g., HPLC)->Calculate Flux and ER Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate (24h) Incubate (24h) Seed Cells in 96-well Plate->Incubate (24h) Treat with Enhancer Treat with Enhancer Incubate (24h)->Treat with Enhancer Incubate (e.g., 24-72h) Incubate (e.g., 24-72h) Treat with Enhancer->Incubate (e.g., 24-72h) Add MTT Reagent Add MTT Reagent Incubate (e.g., 24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilizing Agent Add Solubilizing Agent Incubate (2-4h)->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

References

The Synergistic Potential of N-Octyl-2-pyrrolidone in Transdermal Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Octyl-2-pyrrolidone (NOP), a versatile solvent and surfactant, has garnered significant interest as a chemical permeation enhancer in transdermal drug delivery systems. Its unique molecular structure, featuring a hydrophilic pyrrolidone ring and a hydrophobic octyl chain, allows it to interact with the stratum corneum, the primary barrier of the skin, thereby facilitating the passage of therapeutic agents. While NOP demonstrates considerable efficacy as a standalone enhancer, its true potential may lie in synergistic combinations with other chemical enhancers. This guide provides a comparative analysis of the synergistic effects of N-Octyl-2-pyrrolidone with other well-known chemical enhancers, supported by available experimental data and detailed methodologies.

Comparative Analysis of Permeation Enhancement

Direct quantitative data on the synergistic effects of N-Octyl-2-pyrrolidone with other enhancers is limited in publicly available literature. However, by examining the performance of NOP and other enhancers individually and in combination with related compounds, we can infer its potential for synergistic activity.

Table 1: Permeation Enhancement with N-Alkyl-2-Pyrrolidones

EnhancerDrugModelEnhancement Factor (E)Reference
1-Octyl-2-pyrrolidoneβ-estradiol, Corticosterone, HydrocortisoneHairless Mouse SkinIncreases with alkyl chain length; ~3.5-fold increase per methylene group[1]

Note: The study demonstrated a clear trend of increasing enhancement with longer alkyl chains, suggesting significant activity for N-Octyl-2-pyrrolidone, though a specific singular enhancement factor was not provided.

Table 2: Synergistic Effects of Other Pyrrolidones and Chemical Enhancers

Enhancer CombinationDrugModelKey FindingsReference
1-Methyl-2-pyrrolidone (MP) + 1-Lauryl-2-pyrrolidone (LP)Phenolsulphonphthalein, 5-FluorouracilExcised Rat SkinPotentiation of enhancing effect and shorter lag time compared to individual enhancers.[2]
N-Methyl-2-pyrrolidone (NMP) + Oleic Acid (1% w/v)LidocaineNot SpecifiedSix-fold enhancement of lidocaine flux.[3]

The data in Table 2 strongly suggests that pyrrolidone-based enhancers can act synergistically with each other and with fatty acids like oleic acid. Given the structural similarity and established efficacy of N-Octyl-2-pyrrolidone, it is highly probable that it would exhibit similar or even enhanced synergistic effects when combined with other chemical enhancers.

Table 3: Permeation Enhancement with Other Chemical Enhancers (for Comparative Context)

Enhancer(s)Drug(s)ModelEnhancement Ratio/FactorReference
Terpenes (various)Lipophilic drugsHuman, Rat, Pig, Mouse Skin1.06 to 256.80-fold[4]
Oleic AcidPiroxicamHuman and Hairless Mouse SkinSignificantly enhanced flux correlated with uptake[5]

Mechanisms of Action and Synergistic Pathways

The synergistic enhancement of skin permeation arises from the combined effects of different mechanisms of action. N-Octyl-2-pyrrolidone and its potential partners likely disrupt the highly organized structure of the stratum corneum through multiple pathways.

Proposed Mechanisms of Action
  • N-Octyl-2-pyrrolidone: Primarily acts by partitioning into the intercellular lipid bilayers of the stratum corneum, increasing their fluidity and creating defects through which drug molecules can pass. Its surfactant properties may also help to solubilize the drug within the formulation and the skin.

  • Oleic Acid: This unsaturated fatty acid integrates into the lipid bilayers, creating fluid domains and disrupting the lamellar structure.[5]

  • Propylene Glycol: A widely used solvent and humectant, it can hydrate the stratum corneum and may also interact with intercellular proteins.

  • Terpenes: These natural compounds can disrupt the lipid packing and increase the diffusivity of drugs through the stratum corneum.[4]

  • Anionic Surfactants: These molecules can interact with both lipids and proteins in the stratum corneum, leading to significant disruption of the barrier function.

Visualizing Synergistic Mechanisms

The following diagrams illustrate the potential mechanisms of action and how they might combine synergistically.

Caption: Synergistic action of NOP and Oleic Acid on the stratum corneum.

Experimental_Workflow Start Start: Formulation Preparation Skin_Prep Skin Membrane Preparation (e.g., Human Cadaver, Animal) Start->Skin_Prep Franz_Cell Franz Diffusion Cell Assembly Skin_Prep->Franz_Cell Dosing Application of Formulation to Donor Compartment Franz_Cell->Dosing Sampling Receptor Fluid Sampling at Timed Intervals Dosing->Sampling Analysis Quantification of Drug (e.g., HPLC) Sampling->Analysis Data_Analysis Calculation of Flux and Enhancement Ratio Analysis->Data_Analysis End End: Results Data_Analysis->End

Caption: Typical workflow for an in vitro skin permeation study.

Experimental Protocols

The following is a generalized protocol for an in vitro skin permeation study using Franz diffusion cells, a standard method for evaluating the efficacy of transdermal enhancers.

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Materials and Equipment:

  • Franz diffusion cells

  • Excised skin membrane (e.g., human cadaver, porcine, or rodent skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Drug formulation (with and without enhancer combinations)

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

  • Syringes and collection vials

2. Skin Membrane Preparation:

  • Thaw frozen skin at room temperature.

  • Carefully remove any subcutaneous fat and connective tissue.

  • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

  • Equilibrate the skin sections in PBS for a defined period before mounting.

3. Franz Diffusion Cell Assembly:

  • Fill the receptor compartment of the Franz cell with a known volume of pre-warmed (32°C or 37°C) and degassed receptor solution.

  • Place a magnetic stir bar in the receptor compartment.

  • Mount the skin section on the cell with the stratum corneum side facing the donor compartment.

  • Clamp the donor and receptor compartments together securely.

  • Place the assembled cells in a water bath maintained at the desired temperature.

4. Dosing and Sampling:

  • Apply a precise amount of the test formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution through the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

5. Sample Analysis:

  • Analyze the collected samples for drug concentration using a validated analytical method, such as HPLC.

6. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

  • Calculate the enhancement ratio (ER) using the following formula:

    • ER = Jss (with enhancer) / Jss (control, without enhancer)

Conclusion and Future Directions

While direct quantitative evidence for the synergistic effects of N-Octyl-2-pyrrolidone with other chemical enhancers is still emerging, the existing data for related pyrrolidones and the well-understood mechanisms of action of various enhancer classes strongly suggest a high potential for such synergy. The combination of NOP with fatty acids, glycols, or terpenes could lead to significantly enhanced transdermal drug delivery.

Future research should focus on systematic studies that quantify the synergistic effects of N-Octyl-2-pyrrolidone with a range of other chemical enhancers for various drug molecules. Such studies would be invaluable for the rational design of next-generation transdermal drug delivery systems with improved efficacy and patient compliance. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on these important investigations.

References

Performance of 1-Octylpyrrolidin-2-one as a Solubilizing Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug formulations is often hampered by the poor aqueous solubility of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the performance of 1-Octylpyrrolidin-2-one as a solubilizing agent against other commonly used alternatives. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their formulation development needs.

Comparative Solubility Data

The efficacy of a solubilizing agent is best assessed through direct comparison of its ability to dissolve poorly soluble drugs. The following table summarizes the solubility of the Janus kinase (JAK) inhibitor, Baricitinib, in this compound and a range of other common pharmaceutical solvents.

Solubilizing AgentChemical NameSolubility of Baricitinib (µg/mL)
This compound This compound 93.83 ± 4.69 [1][2]
N-Ethyl pyrrolidone1-Ethylpyrrolidin-2-one69518 ± 1390
Transcutol®Diethylene glycol monoethyl ether10817 ± 325
Capryol® 90Propylene glycol monocaprylate6513 ± 261
Lauroglycol™ 90Propylene glycol monolaurate600.19 ± 24.01
Labrafac™Medium-chain triglycerides503.74 ± 25.19
1-DecanolDecan-1-ol90.74 ± 5.44
Isostearyl isostearate-55.76 ± 3.90
Azone1-Dodecylazacycloheptan-2-one53.52 ± 4.28
Sebacic acidDecanedioic acid49.24 ± 4.43
Lauryl sulfateDodecyl hydrogen sulfate23.07 ± 0.31
Water-0.357 - 0.46

Data for Baricitinib solubility was obtained from a study by Gonzalez-Pizarro et al. (2022).[1]

As the data indicates, while N-Ethyl pyrrolidone and Transcutol® demonstrate significantly higher solubilizing capacity for Baricitinib, this compound offers a notable improvement in solubility compared to water and some other common excipients.

Experimental Protocols

The following is a detailed methodology for determining the equilibrium solubility of a drug, based on the widely accepted shake-flask method.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the saturation solubility of a drug in a given solvent at a specific temperature.

2. Materials:

  • Active Pharmaceutical Ingredient (API) powder
  • Solvent (e.g., this compound)
  • Scintillation vials or other suitable sealed containers
  • Orbital shaker with temperature control
  • Centrifuge
  • Syringe filters (e.g., 0.22 µm)
  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for drug quantification
  • Volumetric flasks and pipettes
  • Analytical balance

3. Procedure:

4. Data Analysis:

  • Perform the experiment in triplicate to ensure the reproducibility of the results.
  • Report the solubility as the mean ± standard deviation.

Visualization of the Solubilizing Agent Screening Workflow

The process of selecting an appropriate solubilizing agent is a critical step in drug formulation development. The following diagram illustrates a typical workflow for this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Preclinical Evaluation A API Characterization (Physicochemical Properties) B Selection of Potential Solubilizing Agents A->B informs C High-Throughput Solubility Screening B->C leads to D Lead Solubilizer(s) Selection C->D identifies E Formulation Optimization (Concentration, Excipients) D->E progresses to F Stability & Compatibility Studies E->F G In Vitro Dissolution & Permeation Studies E->G H In Vivo Pharmacokinetic Studies F->H G->H I Final Formulation Selection H->I

Caption: Workflow for the selection and validation of a solubilizing agent in drug formulation.

References

Assessing the Biocompatibility of N-Octyl-2-Pyrrolidone in Cell Culture Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Octyl-2-pyrrolidone (NOP), a versatile solvent and penetration enhancer, is increasingly utilized in various industrial and pharmaceutical applications. Its biocompatibility is a critical factor for its safe use, particularly in drug formulations and biomedical devices. This guide provides a comparative overview of the biocompatibility of N--Octyl-2-pyrrolidone in cell culture models, alongside potential alternatives, supported by available data and detailed experimental protocols.

Comparative Biocompatibility Profile

While direct comparative in vitro studies on the cytotoxicity of N-Octyl-2-pyrrolidone against a wide range of alternatives are limited in publicly available literature, a general toxicological profile can be assembled from safety data sheets and related research. NOP is generally considered to have low acute and repeat-dose toxicity.[1] It is not classified as mutagenic, genotoxic, or associated with reproductive or developmental toxicity.[1] However, it is important to note that NOP can cause serious eye damage and skin corrosion, necessitating careful handling.[1][2]

Table 1: Toxicological Summary of N-Octyl-2-Pyrrolidone

ParameterFinding
Acute ToxicityLow for both acute and repeat dose
MutagenicityNot mutagenic
GenotoxicityNot genotoxic
Reproductive/Developmental ToxicityNot associated with reproductive or developmental toxicity
CarcinogenicityNot classified for carcinogenicity
Eye IrritationCan cause serious eye damage
Skin IrritationCan cause skin corrosion

Experimental Protocols for Biocompatibility Assessment

To rigorously assess the biocompatibility of N-Octyl-2-pyrrolidone and its alternatives in a laboratory setting, standardized in vitro cytotoxicity and cell viability assays are essential. The following are detailed protocols for commonly employed methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of N-Octyl-2-pyrrolidone and alternative compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, if any) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the compound concentration.

Neutral Red Uptake Assay for Cytotoxicity

This assay assesses cell viability by measuring the uptake of the supravital dye, Neutral Red, into the lysosomes of viable cells.

Principle: Viable cells can incorporate and bind Neutral Red in their lysosomes. Damage to the cell surface or lysosomal membrane results in a decreased uptake and retention of the dye.

Protocol:

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well.

  • Incubation with Dye: Incubate for 2-3 hours at 37°C to allow for dye uptake.

  • Dye Extraction: Remove the staining solution, wash the cells with PBS, and add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

  • Absorbance Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.

Potential Signaling Pathway Interactions

While direct evidence for the impact of N-Octyl-2-pyrrolidone on specific cell signaling pathways is not yet well-documented, studies on the related compound, N-methyl-2-pyrrolidone (NMP), may offer some insights into potential mechanisms of action. Research has shown that NMP can modulate inflammatory pathways. For instance, NMP has been found to inhibit lipopolysaccharide-induced inflammation by suppressing the NF-κB signaling pathway in macrophages.[3] Furthermore, NMP has been shown to increase the expression of the transcription factor Krüppel-like factor 2 (KLF2), which plays a crucial role in regulating inflammation and endothelial function.[4]

It is plausible that NOP, due to its structural similarity to NMP, might interact with similar pathways. However, this remains a hypothesis that requires experimental validation. The diagrams below illustrate a generalized experimental workflow for assessing biocompatibility and a potential signaling pathway that could be investigated for NOP based on the findings for NMP.

Experimental_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assays Biocompatibility Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Fibroblasts, Keratinocytes) Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (NOP & Alternatives) Compound_Addition 4. Compound Addition (Serial Dilutions) Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation 5. Incubation (24, 48, 72 hours) Compound_Addition->Incubation MTT_Assay 6a. MTT Assay (Metabolic Activity) Incubation->MTT_Assay NR_Assay 6b. Neutral Red Assay (Lysosomal Integrity) Incubation->NR_Assay LDH_Assay 6c. LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Acquisition 7. Data Acquisition (Plate Reader) MTT_Assay->Data_Acquisition NR_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calculation 8. IC50 Calculation & Statistical Analysis Data_Acquisition->IC50_Calculation

Caption: Experimental workflow for assessing in vitro biocompatibility.

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOP N-Octyl-2-pyrrolidone (Hypothesized) Receptor Membrane Receptor / Transporter NOP->Receptor Interaction? IKK IKK Complex NOP->IKK Inhibition? (Analogous to NMP) Receptor->IKK Signal Transduction IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibition NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocation Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkappaB_nucleus->Gene_Expression Transcription

Caption: Putative NF-κB signaling pathway modulation by NOP.

Conclusion

N-Octyl-2-pyrrolidone presents a generally favorable biocompatibility profile based on available toxicological data, characterized by low acute toxicity. However, the lack of direct comparative in vitro studies with relevant alternatives in specific cell culture models highlights a significant data gap. The provided experimental protocols offer a framework for researchers to conduct such comparative assessments to determine the most suitable compound for their specific application. Further investigation into the potential effects of NOP on cell signaling pathways, such as the NF-κB pathway, is warranted to fully understand its mechanism of interaction with biological systems. As with any chemical, appropriate safety precautions should be taken when handling N-Octyl-2-pyrrolidone, particularly concerning skin and eye contact.

References

A Comparative Analysis of the Toxicological Profiles of N-Octyl-2-pyrrolidone and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the selection of solvents for pharmaceutical and research applications, a thorough understanding of their toxicological profiles is paramount. This guide provides a comparative analysis of N-Octyl-2-pyrrolidone (NOP), a newer solvent, against three widely used alternatives: N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and Propylene Glycol (PG). The following sections detail their performance across key toxicological endpoints, supported by experimental data, to aid in informed solvent selection.

Comparative Toxicity Data

The table below summarizes the key quantitative toxicity data for N-Octyl-2-pyrrolidone and the selected alternative solvents. Data is compiled from various sources and presented to facilitate a direct comparison of their toxic potential.

Toxicity EndpointN-Octyl-2-pyrrolidone (NOP)N-Methyl-2-pyrrolidone (NMP)Dimethyl sulfoxide (DMSO)Propylene Glycol (PG)
Acute Oral Toxicity (LD50) >2,200 mg/kg (rat)[1][2]3,906 - 4,150 mg/kg (rat)14,500 mg/kg (rat)[3]Very low; one-third that of ethanol
Acute Dermal Toxicity (LD50) >4,000 mg/kg (rat)[1][4]Low acute toxicityLow acute toxicityVery low[5]
Skin Irritation/Corrosion Causes severe skin burns and eye damage[1][4][6]Slight or moderate irritation[7]Can cause skin irritationMay be non-irritating to the skin[5]
Serious Eye Damage/Irritation Causes serious eye damage[1][4][6]Causes eye irritation[7]Not a serious eye irritantMinimally irritating to the eye[5]
Skin Sensitization Not classified as a skin sensitizer[4]No sensitization potential observedNot a sensitizerLow sensitization potential[8]
Germ Cell Mutagenicity Not classified as germ cell mutagenic[4]Not genotoxic/mutagenic[9]Predominantly negative resultsHas not demonstrated genotoxic potential[5]
Carcinogenicity Not classified as carcinogenic[4]Not carcinogenic in rats[9]Not found to cause cancer[10]Not found to cause cancer[10]
Reproductive Toxicity Not classified as a reproductive toxicant[4]Developmental toxicant[9][11]No effects on fertility or reproduction[10]No effects on fertility or reproduction[5][10]

Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized experimental protocols, such as those established by the Organisation for aEconomic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety testing worldwide. Below are brief descriptions of the methodologies for the key toxicity endpoints.

Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method is a stepwise procedure using a small number of animals to classify a substance's toxicity. The test substance is administered orally to a group of animals at one of the defined dose levels. Observations for mortality and clinical signs of toxicity are made for up to 14 days. The classification is determined by the number of animals that show signs of toxicity or die at a given dose level.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to a shaved patch of skin on an animal, typically a rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days. The severity of the skin reactions is scored to determine the irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

This method assesses the potential of a substance to cause eye irritation or damage. A single dose of the substance is applied to one eye of an animal, usually a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific time points. The severity and reversibility of the ocular lesions are evaluated to classify the substance's irritation potential.

Skin Sensitization (OECD 429)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance on the ear of a mouse. A substance is identified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to control animals.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test uses strains of the bacterium Salmonella typhimurium and Escherichia coli to detect gene mutations. The bacteria are exposed to the test substance with and without a metabolic activation system. A positive result, indicated by an increase in the number of revertant colonies, suggests that the substance is mutagenic.

Reproductive and Developmental Toxicity (OECD 414 & 416)

These studies are designed to evaluate the potential adverse effects of a substance on reproduction and development. In a developmental toxicity study (OECD 414), the substance is administered to pregnant animals during gestation, and the effects on the dam and the developing fetus are examined. A two-generation study (OECD 416) involves continuous administration of the substance to two generations of animals to assess effects on all phases of the reproductive cycle.

Mechanistic Insights into Solvent-Induced Cellular Toxicity

The toxicity of solvents at the cellular level can involve multiple pathways, often culminating in cell death. A generalized pathway for solvent-induced cell injury is depicted below. This diagram illustrates how a solvent can initiate cellular damage through membrane disruption and mitochondrial dysfunction, leading to oxidative stress and ultimately apoptosis.

Solvent_Toxicity_Pathway cluster_0 Initiation cluster_1 Cellular Damage cluster_2 Downstream Effects cluster_3 Outcome Solvent Solvent Exposure Membrane Cell Membrane Damage Solvent->Membrane Direct Interaction Mitochondria Mitochondrial Dysfunction Solvent->Mitochondria Direct Interaction ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Membrane->ROS Mitochondria->ROS ATP Decreased ATP Production Mitochondria->ATP Caspase Caspase Activation ROS->Caspase ATP->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Generalized pathway of solvent-induced cellular injury.

For instance, studies have shown that DMSO can induce apoptosis through the activation of caspases and cause mitochondrial damage.[4][12] High concentrations of propylene glycol can lead to metabolic acidosis and have been shown to cause cell membrane damage.[13][14] The lipophilic nature of NOP and NMP suggests they can readily interact with cell membranes, potentially initiating similar pathways of cellular injury.

Conclusion

This guide provides a comparative overview of the toxicity profiles of N-Octyl-2-pyrrolidone and three other common solvents.

  • N-Octyl-2-pyrrolidone (NOP) exhibits low acute oral and dermal toxicity but is a severe skin and eye irritant. It is not classified as a mutagen, carcinogen, or reproductive toxicant based on current data.

  • N-Methyl-2-pyrrolidone (NMP) has low acute toxicity but is a known reproductive and developmental toxicant. It can also cause skin and eye irritation.

  • Dimethyl sulfoxide (DMSO) has very low systemic toxicity but can cause skin irritation. It is generally not considered a mutagen, carcinogen, or reproductive toxicant.

  • Propylene Glycol (PG) is considered to have a very low toxicity profile across most endpoints and is generally recognized as safe for use in many applications.

The choice of a solvent should be based on a comprehensive evaluation of its efficacy for the intended application and its potential health and safety risks. For applications where skin and eye contact is a primary concern, the severe irritancy of NOP necessitates stringent handling procedures. In contrast, the reproductive toxicity of NMP makes it unsuitable for applications where exposure to pregnant women or those of childbearing potential is possible. DMSO and PG offer lower toxicity profiles, with PG being one of the safest options for a wide range of applications. Researchers and drug development professionals are encouraged to consult the full safety data sheets and relevant regulatory guidelines before using any of these solvents.

References

Evaluating the Environmental Impact of 1-Octylpyrrolidin-2-one in Agricultural Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of 1-Octylpyrrolidin-2-one, a common agricultural adjuvant, with other widely used alternatives. The information presented is supported by experimental data to facilitate informed decisions in formulation and development.

Physicochemical Properties and Environmental Fate

Understanding the inherent properties of a chemical is crucial to predicting its environmental distribution and persistence. The following table summarizes key physicochemical properties of this compound and its alternatives.

PropertyThis compoundAlcohol Ethoxylates (AEOs) (e.g., C9-11 ethoxylate)Alkylphenol Ethoxylates (APEs) (e.g., Nonylphenol ethoxylate)Organosilicone Surfactants (e.g., Trisiloxane ethoxylate)
Molecular Formula C12H23NO[1]Variable (e.g., C9-11H19-23O(C2H4O)nH)Variable (e.g., C15H24O(C2H4O)nH)Variable
Water Solubility 1.14-1.25 g/L at 20°C[2]Variable, generally solubleLow, decreases with ethoxylate chain lengthGenerally soluble
log Kow (Octanol-Water Partition Coefficient) 4.15[3]2.7 - 4.24.48 (for Nonylphenol)[3]Not readily available
Soil Organic Carbon-Water Partitioning Coefficient (log Koc) Estimated: 3.97 (based on nonylphenol, a structurally similar compound)[4]~3.03.97 (for Nonylphenol)[4]2.18 - 2.83
Bioconcentration Factor (BCF) (L/kg) Not readily available<5 - 390[5]87 - 344 (for Nonylphenol in fish)[6]Not readily available
Vapor Pressure LowLowLowLow
Henry's Law Constant Not readily availableLowLowLow

Ecotoxicity Profile

The ecotoxicity of these compounds to non-target organisms is a primary concern in their environmental risk assessment. The following table presents acute and chronic toxicity data for various aquatic organisms.

OrganismEndpointThis compoundAlcohol Ethoxylates (AEOs) (C9-11 ethoxylate)Alkylphenol Ethoxylates (APEs) (Nonylphenol ethoxylate)Organosilicone Surfactants
Freshwater Fish (e.g., Pimephales promelas) 96h LC5017.8 - 22 mg/L1 - 10 mg/L1.3 mg/L (for Nonylphenol)[7]Data not specific, generally considered toxic
Freshwater Invertebrates (e.g., Daphnia magna) 48h EC507.59 - 12.17 mg/L1 - 10 mg/L9.3 - 21.4 mg/LData not specific, generally considered toxic
Freshwater Algae (e.g., Scenedesmus quadricauda) 72h EC5016.6 - 19.0 mg/L1 - 10 mg/L17 mg/L[8]Data not specific, generally considered toxic
Bees -No data availableGenerally considered safeNo data availableToxic, can impair learning[9]

Biodegradability and Persistence

The persistence of a chemical in the environment is determined by its susceptibility to degradation. The following table summarizes the biodegradability of this compound and its alternatives.

CompoundBiodegradabilityDegradation Products of Concern
This compound Readily biodegradable. 87.2% and 88.4% removal in river water and alluvial soil, respectively.[3]Intermediate is 4-(2-oxopyrrolidin-1-yl)butanoic acid, which is further degraded.[3][10]
Alcohol Ethoxylates (AEOs) Readily biodegradable.[4]Generally considered to degrade to less harmful substances.
Alkylphenol Ethoxylates (APEs) Slower to degrade and can bioaccumulate in aquatic environments.[4]Nonylphenol and Octylphenol, which are more persistent and toxic than the parent compounds and are known endocrine disruptors.[6]
Organosilicone Surfactants Rapidly hydrolyzed in soil and water.Degradation products are generally considered less harmful.

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Biodegradation Testing

The biodegradability of the surfactants is typically assessed using OECD Test Guideline 301: Ready Biodegradability .[11][12] A common method within this guideline is the Manometric Respirometry Test (OECD 301F) .[11]

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (usually from activated sludge) and incubated in a closed flask. The consumption of oxygen is measured over a 28-day period. The percentage of biodegradation is calculated by comparing the measured biological oxygen demand (BOD) with the theoretical oxygen demand (ThOD).[11]

  • Inoculum: Activated sludge from a sewage treatment plant is commonly used as the microbial inoculum.[11]

  • Test Conditions: The test is conducted in the dark at a constant temperature (e.g., 20-25°C). The initial concentration of the test substance is typically in the range of 2 to 100 mg/L.

  • Pass Level: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThOD within a 10-day window, which begins when the biodegradation first reaches 10%. For surfactants, which are often complex mixtures, the 10-day window may not be strictly applied, and reaching >60% biodegradation within 28 days is often considered sufficient.[10]

Aquatic Toxicity Testing

Acute and chronic toxicity to aquatic organisms are evaluated using standardized OECD test guidelines.

  • Freshwater Fish Acute Toxicity Test (OECD TG 203): This test determines the concentration of a substance that is lethal to 50% (LC50) of the test fish over a 96-hour exposure period.

  • Daphnia sp. Acute Immobilisation Test (OECD TG 202): This test determines the concentration of a substance that results in the immobilization of 50% (EC50) of the daphnids over a 48-hour exposure period.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD TG 201): This test determines the concentration of a substance that inhibits the growth of a selected algal species by 50% (EC50) over a 72-hour period.

Visualizing Environmental Pathways and Impact Assessment

Environmental Fate of this compound in an Agricultural Setting

Environmental_Fate_of_1_Octylpyrrolidin_2_one cluster_application Agricultural Application cluster_environment Environmental Compartments cluster_processes Environmental Processes cluster_impact Potential Impact This compound This compound Soil Soil This compound->Soil Direct Application Atmosphere Atmosphere This compound->Atmosphere Spray Drift Biodegradation Biodegradation Soil->Biodegradation Sorption Sorption Soil->Sorption Leaching Leaching Soil->Leaching Runoff Runoff Soil->Runoff Soil Organisms Soil Organisms Soil->Soil Organisms Exposure Surface Water Surface Water Aquatic Organisms Aquatic Organisms Surface Water->Aquatic Organisms Exposure Groundwater Groundwater Volatilization Volatilization Atmosphere->Volatilization Degradation Products Degradation Products Biodegradation->Degradation Products Sorption->Soil Bound Residues Leaching->Groundwater Runoff->Surface Water Further Degradation Further Degradation Degradation Products->Further Degradation

Caption: Environmental fate of this compound in agriculture.

Comparative Environmental Impact Assessment Workflow

Comparative_Environmental_Impact_Assessment cluster_chemicals Test Chemicals cluster_testing Environmental Impact Testing (OECD Guidelines) cluster_data Data Analysis and Comparison cluster_assessment Risk Assessment This compound This compound Physicochemical Properties Physicochemical Properties This compound->Physicochemical Properties Biodegradation (TG 301) Biodegradation (TG 301) This compound->Biodegradation (TG 301) Aquatic Toxicity (TG 201, 202, 203) Aquatic Toxicity (TG 201, 202, 203) This compound->Aquatic Toxicity (TG 201, 202, 203) Soil Sorption (TG 106) Soil Sorption (TG 106) This compound->Soil Sorption (TG 106) Bioaccumulation (TG 305) Bioaccumulation (TG 305) This compound->Bioaccumulation (TG 305) Alternatives AEOs, APEs, Organosilicones Alternatives->Physicochemical Properties Alternatives->Biodegradation (TG 301) Alternatives->Aquatic Toxicity (TG 201, 202, 203) Alternatives->Soil Sorption (TG 106) Alternatives->Bioaccumulation (TG 305) Quantitative Data Tables Quantitative Data Tables Physicochemical Properties->Quantitative Data Tables Biodegradation (TG 301)->Quantitative Data Tables Aquatic Toxicity (TG 201, 202, 203)->Quantitative Data Tables Soil Sorption (TG 106)->Quantitative Data Tables Bioaccumulation (TG 305)->Quantitative Data Tables Environmental Risk Profile Environmental Risk Profile Quantitative Data Tables->Environmental Risk Profile

Caption: Workflow for comparative environmental impact assessment.

References

peer-reviewed studies on the efficacy of "N-Octyl-2-pyrrolidone" in drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Octyl-2-pyrrolidone (NOP) as a penetration enhancer in drug delivery. The efficacy of NOP is evaluated against other common enhancers, supported by experimental data from peer-reviewed studies.

N-Octyl-2-pyrrolidone, a member of the N-alkyl-2-pyrrolidone class of solvents, has demonstrated significant potential in enhancing the transdermal delivery of various therapeutic agents. Its mechanism of action is primarily attributed to its ability to fluidize the lipid bilayers of the stratum corneum, thereby reducing the barrier function of the skin and facilitating drug permeation.

Comparative Efficacy of N-Octyl-2-Pyrrolidone

The effectiveness of N-Octyl-2-pyrrolidone as a penetration enhancer is influenced by its concentration, the physicochemical properties of the drug, and the overall formulation. The following tables summarize quantitative data from peer-reviewed studies, comparing the enhancement effect of NOP with other commonly used penetration enhancers. The "Enhancement Ratio" or "Enhancement Factor" is a key metric, representing the factor by which the drug's flux is increased in the presence of the enhancer compared to a control formulation without an enhancer.

One of the most comprehensive studies on N-alkyl-2-pyrrolidones was conducted by Yoneto et al., investigating their effect on the transport of steroidal drugs across hairless mouse skin. The study found a clear correlation between the alkyl chain length of the N-alkyl-2-pyrrolidone and its enhancement potency, with longer chains exhibiting greater efficacy.[1]

Table 1: Enhancement Factors of N-Alkyl-2-Pyrrolidones for Steroidal Drugs
Penetration EnhancerDrugConcentrationEnhancement Factor (E-value)Reference
N-Octyl-2-pyrrolidone β-estradiol, corticosterone, hydrocortisoneVarious~3.5-fold increase per methylene group in the alkyl chain[1]
N-Hexyl-2-pyrrolidoneβ-estradiol, corticosterone, hydrocortisoneVariousLower than N-Octyl-2-pyrrolidone[1]
N-Butyl-2-pyrrolidoneβ-estradiol, corticosterone, hydrocortisoneVariousLower than N-Hexyl-2-pyrrolidone[1]
N-Ethyl-2-pyrrolidoneβ-estradiol, corticosterone, hydrocortisoneVariousLowest among the tested N-alkyl-2-pyrrolidones[1]

Source: Yoneto et al., Journal of Pharmaceutical Sciences, 1995.[1]

The study by Yoneto et al. also compared the enhancement potencies of 1-alkyl-2-pyrrolidones with n-alkanols and found them to be essentially the same when compared at the same alkyl chain carbon number. This suggests that the primary driver of the enhancement effect resides in the alkyl group of the enhancer molecule.[1]

While direct comparative studies with a broad range of enhancers for various drugs are limited, the available data indicates that NOP is a potent enhancer, particularly for lipophilic compounds. Its efficacy is comparable to or greater than other members of the pyrrolidone family with shorter alkyl chains.

Experimental Protocols

The following is a generalized experimental protocol for in vitro skin permeation studies using Franz diffusion cells, a common method for evaluating the efficacy of penetration enhancers like N-Octyl-2-pyrrolidone.

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Membrane Preparation:

  • Excised human or animal (e.g., rat, pig) skin is used. The hair is carefully removed, and the subcutaneous fat and connective tissue are excised.

  • The skin is often separated into the epidermis and dermis by heat treatment (e.g., immersion in water at 60°C for 45-60 seconds) or by chemical methods. The isolated epidermis is then mounted on the Franz diffusion cell.[2]

2. Franz Diffusion Cell Setup:

  • The Franz diffusion cell consists of a donor compartment and a receptor compartment, with the prepared skin membrane mounted between them, stratum corneum side facing the donor compartment.[2]

  • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS, often with a solubilizing agent like polysorbate 80 to maintain sink conditions). The medium is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.[2]

3. Dosing and Sampling:

  • The formulation containing the drug and the penetration enhancer (e.g., N-Octyl-2-pyrrolidone) is applied to the skin surface in the donor compartment.

  • At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.

4. Quantification and Data Analysis:

  • The concentration of the drug in the collected samples is quantified using a validated analytical method (e.g., High-Performance Liquid Chromatography, HPLC).

  • The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is determined from the linear portion of the curve.

  • The Enhancement Ratio (ER) is calculated using the following formula: ER = Jss (with enhancer) / Jss (without enhancer)

Mechanism of Action and Visualization

The primary mechanism by which N-Octyl-2-pyrrolidone and other N-alkyl-2-pyrrolidones enhance drug penetration is by disrupting the highly ordered lipid structure of the stratum corneum. The long alkyl chain of NOP partitions into the intercellular lipid bilayers, increasing their fluidity and creating defects or pores. This disruption of the lipid barrier allows drug molecules to diffuse more easily through the stratum corneum.

Fluorescent probe studies have provided evidence for this mechanism, showing that 1-alkyl-2-pyrrolidones fluidize the alkyl chains of the lipids at intermediate depths within the stratum corneum lipid bilayers.[3]

The following diagrams illustrate the proposed mechanism of action of N-Octyl-2-pyrrolidone and a typical experimental workflow for its evaluation.

G cluster_0 Mechanism of N-Octyl-2-pyrrolidone Action NOP N-Octyl-2-pyrrolidone (NOP) SC Stratum Corneum (Lipid Bilayers) NOP->SC Partitions into Fluidization Lipid Bilayer Fluidization SC->Fluidization Leads to Permeation Increased Drug Permeation Fluidization->Permeation Results in

Mechanism of N-Octyl-2-pyrrolidone Action

G cluster_1 Experimental Workflow: In Vitro Skin Permeation Study Membrane Skin Membrane Preparation FranzCell Franz Diffusion Cell Setup Membrane->FranzCell Dosing Formulation Application FranzCell->Dosing Sampling Receptor Fluid Sampling Dosing->Sampling Analysis Drug Quantification (e.g., HPLC) Sampling->Analysis Calculation Data Analysis (Flux, ER) Analysis->Calculation

Workflow for In Vitro Skin Permeation Study

References

Safety Operating Guide

Proper Disposal Procedures for 1-Octylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of 1-Octylpyrrolidin-2-one are critical for ensuring laboratory safety and environmental protection. This chemical is corrosive and poses a significant risk to aquatic life.[1] Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance that causes severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects.[1][2] It is a combustible liquid, and its handling requires strict safety protocols to prevent personal injury and environmental contamination.[3]

Personal Protective Equipment (PPE): Before beginning any handling or disposal procedures, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[2]

  • Hand Protection: Use chemical-resistant gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices.[2]

  • Skin Protection: A lab coat or flame-retardant antistatic protective clothing is mandatory.[4]

  • Respiratory Protection: If working in areas with poor ventilation or where mists may be generated, use an approved respirator with a suitable filter (e.g., type ABEK, EN14387).[3]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through a licensed hazardous waste disposal service.[4][5] Under no circumstances should this chemical be disposed of down the drain or released into the environment.[2]

Step 1: Waste Segregation and Collection

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[2][4] The container must be chemically compatible and kept upright to prevent leakage.[2]

  • Contaminated Solids: Any materials used to clean up spills (e.g., vermiculite, sand) and contaminated consumables like gloves or wipes must be collected in a separate, suitable container labeled for hazardous waste disposal.[4]

Step 2: Labeling and Storage

  • All waste containers must be accurately labeled with the full chemical name, "this compound," and display the appropriate GHS hazard pictograms (Corrosion, Environment).

  • Store sealed waste containers in a designated, cool, dry, and well-ventilated area.[2][4] This storage area should be secure and away from incompatible materials such as strong acids and oxidizing agents.[4]

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide the EHS office with a complete inventory of the waste, including the chemical name and quantity. They will coordinate with a licensed waste disposal contractor for proper treatment, which typically involves controlled incineration.[6]

Step 4: Spill Management In the event of a spill:

  • Ensure the area is well-ventilated and remove all personnel not involved in the cleanup.[4]

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4][6]

  • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.[4][5]

  • Clean the spill area thoroughly.

Physicochemical and Ecotoxicity Data

The following table summarizes key quantitative data for this compound, providing context for its handling and environmental considerations.

PropertyValueSource
Physical State Liquid
Flash Point 142 °C (287.6 °F) - closed cup
Density 0.92 g/mL at 25 °C
Classification Skin Corrosion 1B, Aquatic Chronic 2[1]
Toxicity to Fish (LC50, 96h) 17.8 mg/L[1][6]
Toxicity to Invertebrates (EC50, 48h) 7.59 mg/L[1][6]
Toxicity to Algae (ErC50, 72h) 19 mg/L[1][6]
Biodegradability Readily biodegradable (81% in 28 days)[1][3]
Bioaccumulation Potential (log Kow) 4.1[1][3]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency Start Start: Handling This compound PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Collect Collect Waste in Designated Container PPE->Collect Label Label Container with Chemical Name & Hazards Collect->Label Store Store in Cool, Dry, Well-Ventilated Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Licensed Contractor Disposes via Incineration ContactEHS->Disposal Spill Spill Occurs Contain Contain with Inert Absorbent Spill->Contain CollectSpill Collect Spill Waste Contain->CollectSpill CollectSpill->Collect

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 1-Octylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Octylpyrrolidin-2-one (CAS: 2687-94-7), a chemical that requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing risk and ensuring compliant disposal.

Hazard Profile: this compound is classified as a substance that can cause severe skin burns and eye damage.[1][2] It is also recognized as being harmful to aquatic life with long-lasting effects.[1][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact with this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield. Must be tested and approved under standards like EN166.[4]To protect against splashes that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5]To prevent skin contact which can lead to severe burns.[1]
Skin and Body Protective clothing, such as a lab coat or a one-piece coverall.[4][6]To shield the skin from accidental exposure.
Respiratory Use in a well-ventilated area is crucial.[4][5] If ventilation is inadequate, a NIOSH- or CEN-certified respirator may be necessary.[4]To minimize the inhalation of any vapors or mists.
Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling the substance.[4]

  • Store containers in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[5]

  • Keep containers tightly closed when not in use.[4][5]

Spill Management:

  • Ensure the area is well-ventilated and eliminate all sources of ignition.[6]

  • Wear the appropriate PPE as detailed above.

  • Contain the spill using an inert absorbent material like sand or vermiculite.[6]

  • Collect the absorbed material using non-sparking tools and place it in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Clean the spill area thoroughly.

Disposal:

  • This compound should not be disposed of down the drain.[6]

  • All waste containing this chemical must be collected in a dedicated, sealed, and properly labeled hazardous waste container.[6]

  • Arrange for disposal through a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) office.[6][7]

Experimental Workflow: Safe Handling and Disposal of this compound

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_cleanup Post-Procedure A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Perform Experimental Procedure C->D E Segregate Waste into Labeled Hazardous Waste Container D->E H Clean Work Area D->H F Store Waste Container in a Secure, Designated Area E->F G Arrange for Professional Disposal (via EHS Office) F->G I Remove and Properly Dispose of/Clean PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octylpyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-Octylpyrrolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.